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3-Oxo-OPC8-CoA

Cat. No.: B1261022
M. Wt: 1057.9 g/mol
InChI Key: YYCCMACTOAJGGW-JLHHJELJSA-N
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Description

3-Oxo-OPC8-CoA is a specialized coenzyme A derivative that serves as an essential intermediate in the peroxisomal β-oxidation stage of jasmonic acid (JA) biosynthesis in plants . The final steps of JA production occur in peroxisomes, where the C18 precursor 12-oxo-phytodienoic acid (OPDA) is converted to JA via a pathway requiring three cycles of β-oxidation . This compound is generated from its precursor, 3-Hydroxy-OPC8-CoA, in a reaction catalyzed by the 3-hydroxyacyl-CoA dehydrogenase activity of the multifunctional protein (MFP) complex, with NAD+ as a cofactor . This oxidation step is a critical part of the core β-oxidation spiral, which also includes enzymes such as acyl-CoA oxidase (ACX) and 3-ketoacyl-CoA thiolase (KAT) . The primary research value of this compound lies in its indispensable role in the jasmonate biosynthetic pathway . Jasmonic acid and its derivatives are crucial lipid-derived signals that regulate plant defense responses against herbivores and pathogens, as well as various developmental processes . Studying this metabolite and the enzymes responsible for its metabolism, such as ACX1, is fundamental for understanding how plants respond to biotic stress and establish systemic acquired resistance . Mutants deficient in the ACX1 enzyme, which provides the initial input into the β-oxidation cycle, exhibit severe JA deficiency and compromised anti-herbivore resistance, underscoring the physiological importance of this pathway . Consequently, this compound is a vital tool for researchers investigating plant stress biology, lipid metabolism, oxylipin signaling, and the molecular mechanisms of hormone biosynthesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H62N7O19P3S B1261022 3-Oxo-OPC8-CoA

Properties

Molecular Formula

C39H62N7O19P3S

Molecular Weight

1057.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate

InChI

InChI=1S/C39H62N7O19P3S/c1-4-5-7-12-26-24(13-14-27(26)48)10-8-6-9-11-25(47)19-30(50)69-18-17-41-29(49)15-16-42-37(53)34(52)39(2,3)21-62-68(59,60)65-67(57,58)61-20-28-33(64-66(54,55)56)32(51)38(63-28)46-23-45-31-35(40)43-22-44-36(31)46/h5,7,22-24,26,28,32-34,38,51-52H,4,6,8-21H2,1-3H3,(H,41,49)(H,42,53)(H,57,58)(H,59,60)(H2,40,43,44)(H2,54,55,56)/b7-5-/t24-,26-,28+,32+,33+,34?,38+/m0/s1

InChI Key

YYCCMACTOAJGGW-JLHHJELJSA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Origin of Product

United States

Foundational & Exploratory

The Central Role of 3-Oxo-OPC8-CoA in Jasmonic Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules crucial for a plant's response to both biotic and abiotic stresses, as well as for regulating various aspects of growth and development. The biosynthesis of jasmonic acid is a well-orchestrated pathway spanning multiple cellular compartments. This technical guide provides an in-depth exploration of a key peroxisomal intermediate, 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA), detailing its formation, subsequent metabolic fate, and the enzymes governing these transformations. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the pertinent biochemical pathways.

The Peroxisomal Stage of Jasmonic Acid Biosynthesis

The final stages of jasmonic acid biosynthesis occur within the peroxisome. The process begins with the import of the chloroplast-synthesized precursor, 12-oxo-phytodienoic acid (OPDA), into the peroxisome. Here, a series of enzymatic reactions, including reduction and β-oxidation, convert OPDA into jasmonic acid. This compound is a critical intermediate in this peroxisomal pathway, marking the commitment of the carbon skeleton to the β-oxidation cascade that ultimately yields JA.

Formation of this compound

The generation of this compound is a two-step process involving the reduction of OPDA and the subsequent activation of the resulting product with Coenzyme A (CoA).

  • Reduction of 12-oxo-phytodienoic acid (OPDA): The first committed step in the peroxisomal pathway is the reduction of the cyclopentenone ring of OPDA. This reaction is catalyzed by 12-oxophytodienoate reductase 3 (OPR3) , an enzyme that exhibits high specificity for the natural (9S, 13S)-isomer of OPDA.[1][2] The product of this reaction is 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).

  • Activation to this compound: For OPC-8:0 to enter the β-oxidation cycle, its carboxyl group must be activated by the attachment of Coenzyme A. This activation is catalyzed by OPC-8:0-CoA ligase 1 (OPCL1) , a member of the acyl-activating enzyme (AAE) family.[3][4] This reaction is ATP-dependent and results in the formation of the thioester, this compound.

The Role of this compound in the β-Oxidation Cascade

This compound serves as the initial substrate for three successive cycles of β-oxidation, a catabolic process that shortens the octanoyl side chain by two carbons in each cycle. This iterative process is carried out by a set of three core enzymes: acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT).[5][6][7]

  • First Cycle of β-Oxidation:

    • Acyl-CoA Oxidase (ACX): The first step is the FAD-dependent oxidation of this compound by ACX, which introduces a double bond between the α and β carbons of the acyl chain. In Arabidopsis thaliana, the isoforms ACX1 and ACX5 have been shown to be involved in wound-induced JA biosynthesis.[8]

    • Multifunctional Protein (MFP): The resulting enoyl-CoA intermediate is then hydrated and subsequently oxidized by MFP. This protein possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. In Arabidopsis, AIM1 (Abnormal Inflorescence Meristem 1) , one of two MFP genes, has been demonstrated to be essential for wound-induced JA formation.[9]

    • 3-Ketoacyl-CoA Thiolase (KAT): The final step of the cycle is the thiolytic cleavage of the 3-ketoacyl-CoA intermediate by KAT, which releases a molecule of acetyl-CoA and a shortened acyl-CoA (3-oxo-OPC6-CoA). The isoform KAT2 is the primary thiolase implicated in JA biosynthesis in Arabidopsis.[5][9]

  • Subsequent Cycles of β-Oxidation: The product of the first cycle, 3-oxo-OPC6-CoA, then enters a second round of β-oxidation, yielding 3-oxo-OPC4-CoA and another molecule of acetyl-CoA. The third and final cycle converts 3-oxo-OPC4-CoA into jasmonoyl-CoA and acetyl-CoA.

  • Final Step: Hydrolysis to Jasmonic Acid: The biosynthesis is completed by the hydrolysis of the CoA thioester from jasmonoyl-CoA to release free (+)-7-iso-jasmonic acid, the biologically active form of the hormone.

Quantitative Data

The following table summarizes the available kinetic parameters for the key enzymes involved in the formation and processing of this compound. It is important to note that specific kinetic data for the β-oxidation enzymes with jasmonate precursors as substrates are limited in the literature.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (s-1mM-1)Reference
OPR3 Arabidopsis thaliana(9S,13S)-12-oxophytodienoic acid3553.7 (nkat/mg)-[1][2]
OPCL1 (At1g20510) Arabidopsis thalianaOPC-8:0-1.27-[8]
OPCL1 (At1g20510) Arabidopsis thalianaOPDA241.56-[8]
OPCL1 (At1g20510) Arabidopsis thalianadnOPDA-1.78-[8]
OPCL1 (At1g20510) Arabidopsis thalianaTetradecanoate-0.96-[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, focusing on enzyme activity assays and the quantification of jasmonates.

Recombinant Protein Expression and Purification

The production of recombinant enzymes is essential for detailed kinetic analysis. A general protocol for the expression and purification of Arabidopsis proteins in E. coli is outlined below. Specific modifications may be required for individual enzymes.

Protocol 1: Expression and Purification of Recombinant Jasmonate Biosynthesis Enzymes

  • Cloning: The full-length coding sequence of the target enzyme (e.g., AtACX1, AtMFP2, AtKAT2) is amplified by PCR and cloned into an appropriate expression vector, such as pET-32a or pGEX, which allows for the expression of an N-terminal fusion protein with a purification tag (e.g., His-tag, GST-tag).

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.5-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance the solubility of the recombinant protein.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or using a French press.

  • Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins). The column is washed extensively with a wash buffer to remove non-specifically bound proteins. The recombinant protein is then eluted using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay.

Enzyme Activity Assays

Protocol 2: Acyl-CoA Oxidase (ACX) Activity Assay (Spectrophotometric)

This assay measures the production of H₂O₂ by coupling it to the peroxidase-dependent oxidation of a chromogenic substrate.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM MES buffer, pH 8.0

    • 0.04% (w/v) palmitoyl-CoA (or the specific jasmonate precursor acyl-CoA)

    • 0.70 mM 4-aminoantipyrine

    • 0.004 mM Flavin Adenine Dinucleotide (FAD)

    • 9.6 mM phenol

    • 0.09% (v/v) Triton X-100

    • 15 units of horseradish peroxidase

  • Initiation: The reaction is initiated by the addition of the purified ACX enzyme.

  • Measurement: The formation of the quinoneimine dye is monitored by measuring the increase in absorbance at 500 nm over time using a spectrophotometer.

  • Calculation: The enzyme activity is calculated using the molar extinction coefficient of the quinoneimine dye. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute under the specified conditions.

Protocol 3: Multifunctional Protein (MFP) Activity Assays

MFP has two distinct activities that need to be assayed separately.

  • 2-trans-Enoyl-CoA Hydratase Activity: This activity is measured by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

    • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.0) and 0.25 mM crotonyl-CoA (or the relevant enoyl-CoA intermediate from the jasmonate pathway).

    • Initiation: The reaction is started by adding the purified MFP.

    • Measurement: The decrease in absorbance at 263 nm is recorded over time.

    • Calculation: The activity is calculated using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹ cm⁻¹).

  • L-3-Hydroxyacyl-CoA Dehydrogenase Activity: This activity is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

    • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.3), 0.1 mM NAD⁺, and the L-3-hydroxyacyl-CoA substrate.

    • Initiation: The reaction is initiated by the addition of the purified MFP.

    • Measurement: The increase in absorbance at 340 nm is monitored over time.

    • Calculation: The activity is calculated using the molar extinction coefficient of NADH (ε₃₄₀ = 6.22 x 10³ M⁻¹ cm⁻¹).

Protocol 4: 3-Ketoacyl-CoA Thiolase (KAT) Activity Assay (Spectrophotometric)

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A. The disappearance of the Mg²⁺-complexed enolate of the 3-ketoacyl-CoA is monitored by the decrease in absorbance at 303 nm.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5), 25 mM MgCl₂, 0.2 mM Coenzyme A, and the 3-ketoacyl-CoA substrate.

  • Initiation: The reaction is initiated by adding the purified KAT enzyme.

  • Measurement: The decrease in absorbance at 303 nm is recorded over time.

  • Calculation: The enzyme activity is calculated based on the change in absorbance and the molar extinction coefficient of the substrate-Mg²⁺ complex.

Quantification of Jasmonates

Protocol 5: Quantification of Jasmonic Acid and its Precursors by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of phytohormones.

  • Sample Extraction:

    • Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

    • The powder is extracted with an appropriate solvent, typically a mixture of methanol, isopropanol, and acetic acid.

    • Stable isotope-labeled internal standards (e.g., [²H₆]-JA, [²H₅]-OPDA) are added at the beginning of the extraction to correct for sample loss during preparation.

  • Solid-Phase Extraction (SPE): The extract is passed through a C18 SPE cartridge to remove interfering compounds and enrich the jasmonates. The analytes are eluted with a solvent of higher organic content.

  • LC-MS/MS Analysis:

    • The purified extract is injected into a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer.

    • Separation is typically achieved on a C18 column using a gradient of water and acetonitrile or methanol, both containing a small amount of formic acid.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For each analyte and its internal standard, a specific precursor ion and one or more product ions are monitored.

  • Quantification: The concentration of each jasmonate is determined by comparing the peak area ratio of the endogenous compound to its corresponding labeled internal standard against a calibration curve.

Signaling Pathways and Experimental Workflows

Jasmonic Acid Biosynthesis Pathway

The following diagram illustrates the key steps in the peroxisomal biosynthesis of jasmonic acid, highlighting the central role of this compound.

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid OPDA 12-oxo-phytodienoic acid (OPDA) alpha_linolenic_acid->OPDA LOX, AOS, AOC OPDA_perox 12-oxo-phytodienoic acid (OPDA) OPDA->OPDA_perox Transport OPC8 3-oxo-2-(2'-[Z]-pentenyl)- cyclopentane-1-octanoic acid (OPC-8:0) OPDA_perox->OPC8 OPR3 Oxo_OPC8_CoA This compound OPC8->Oxo_OPC8_CoA OPCL1 Oxo_OPC6_CoA 3-oxo-OPC6-CoA Oxo_OPC8_CoA->Oxo_OPC6_CoA β-oxidation (ACX, MFP, KAT) - Acetyl-CoA Oxo_OPC4_CoA 3-oxo-OPC4-CoA Oxo_OPC6_CoA->Oxo_OPC4_CoA β-oxidation (ACX, MFP, KAT) - Acetyl-CoA Jasmonoyl_CoA Jasmonoyl-CoA Oxo_OPC4_CoA->Jasmonoyl_CoA β-oxidation (ACX, MFP, KAT) - Acetyl-CoA JA Jasmonic Acid Jasmonoyl_CoA->JA Thioesterase

Caption: Peroxisomal pathway of jasmonic acid biosynthesis.

Experimental Workflow for Jasmonate Analysis

This diagram outlines a typical workflow for the extraction, purification, and quantification of jasmonates from plant tissue.

Jasmonate_Analysis_Workflow start Plant Tissue Sampling (Flash-freeze in liquid N₂) extraction Homogenization and Extraction (with internal standards) start->extraction spe Solid-Phase Extraction (SPE) (Cleanup and Enrichment) extraction->spe analysis LC-MS/MS Analysis (Separation and Detection) spe->analysis quantification Data Analysis and Quantification analysis->quantification end Quantified Jasmonate Levels quantification->end

Caption: Workflow for jasmonate quantification.

Conclusion

This compound stands as a pivotal intermediate in the biosynthesis of jasmonic acid, situated at the crossroads of cyclopentanone ring reduction and the initiation of the β-oxidation cascade. A thorough understanding of its formation and subsequent metabolism, along with the enzymes involved, is fundamental for researchers aiming to modulate jasmonate levels for agricultural or therapeutic purposes. The data and protocols presented in this guide offer a comprehensive resource to facilitate further investigation into this critical aspect of plant biochemistry and signaling. Future research should focus on elucidating the specific kinetic parameters of the β-oxidation enzymes with their native jasmonate precursor substrates to build a more complete quantitative model of this vital pathway.

References

An In-depth Technical Guide to 3-Oxo-OPC8-CoA: Structure, Function, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxo-OPC8-CoA, a key intermediate in the biosynthesis of jasmonic acid, a critical signaling molecule in plants. This document details its chemical properties, its role in plant signaling pathways, and methodologies for its analysis.

Chemical Structure and Formula

This compound, also known as 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-Coenzyme A, is a pivotal molecule in the jasmonate biosynthetic pathway. Its fundamental properties are summarized below.

PropertyValueSource
Chemical Formula C39H62N7O19P3S[1]
Average Mass 1057.931 Da[1]
Monoisotopic Mass 1057.30340 Da[1]
SMILES CC\C=C/C[C@H]1--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]2O--INVALID-LINK--[C@H]2OP(=O)(O)O)n2cnc3c(N)ncnc23">C@@HCCC1=O[1]

Role in the Jasmonic Acid Biosynthesis Signaling Pathway

This compound is a central intermediate in the peroxisomal stage of jasmonic acid (JA) biosynthesis. The pathway is initiated in the chloroplast and culminates in the production of JA, a potent signaling molecule involved in plant defense against herbivores and pathogens, as well as in various developmental processes.

The formation of this compound begins with the transport of 12-oxo-phytodienoic acid (OPDA) from the chloroplast into the peroxisome. Inside the peroxisome, OPDA is reduced to 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) by the enzyme OPDA reductase 3 (OPR3). Subsequently, OPC-8:0 is activated to its coenzyme A thioester, this compound, by the enzyme OPC-8:0 CoA Ligase 1 (OPCL1). This activation step is crucial for the subsequent rounds of β-oxidation.

Following its formation, this compound undergoes three cycles of β-oxidation, catalyzed by a series of enzymes including acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT). Each cycle shortens the octanoyl side chain by two carbons, ultimately leading to the formation of jasmonoyl-CoA, which is then hydrolyzed to release free jasmonic acid.

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA OPDA_perox OPDA OPDA->OPDA_perox Transport Allene_Oxide->OPDA AOC OPC-8:0 OPC-8:0 OPDA_perox->OPC-8:0 OPR3 This compound This compound OPC-8:0->this compound OPCL1 beta-Oxidation_Cycles 3x β-Oxidation This compound->beta-Oxidation_Cycles ACX, MFP, KAT Jasmonoyl-CoA Jasmonoyl-CoA beta-Oxidation_Cycles->Jasmonoyl-CoA Jasmonic_Acid Jasmonic_Acid Jasmonoyl-CoA->Jasmonic_Acid Thioesterase

Figure 1. Simplified signaling pathway of jasmonic acid biosynthesis, highlighting the central role of this compound. LOX: Lipoxygenase, AOS: Allene Oxide Synthase, AOC: Allene Oxide Cyclase, OPDA: 12-oxo-phytodienoic acid, OPR3: OPDA Reductase 3, OPC-8:0: 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid, OPCL1: OPC-8:0 CoA Ligase 1, ACX: Acyl-CoA Oxidase, MFP: Multifunctional Protein, KAT: 3-ketoacyl-CoA Thiolase.

Experimental Protocols

The analysis of this compound presents challenges due to its low abundance and potential instability. While a specific, validated protocol for this compound is not widely published, the following methodology, adapted from established protocols for the analysis of acyl-CoA esters in plant tissues, provides a robust framework for its extraction and quantification.

This protocol is based on methods for the general extraction of acyl-CoAs from plant tissues.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Extraction buffer: 2.5% (w/v) sulfosalicylic acid (SSA)

  • Internal standard (e.g., a commercially available, structurally similar acyl-CoA not expected to be present in the sample, such as C17:0-CoA)

  • Microcentrifuge tubes

  • Homogenizer (e.g., bead beater or mortar and pestle)

Procedure:

  • Harvest plant tissue (50-100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Transfer the frozen powder to a pre-weighed microcentrifuge tube.

  • Add 500 µL of ice-cold 2.5% SSA extraction buffer containing the internal standard to the tissue powder.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoA esters, and transfer it to a new, clean tube for LC-MS/MS analysis.

The following are suggested starting parameters for the development of an LC-MS/MS method for this compound. Optimization will be required for specific instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like 10 mM tributylamine and 15 mM acetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 10-15 minutes is a suitable starting point. For example:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): The protonated molecular ion [M+H]+ of this compound (m/z 1058.3).

    • Product Ions (Q3): Characteristic fragment ions should be determined by infusing a standard, if available. Common fragments for acyl-CoAs include the loss of the phosphopantetheine group. A predicted major fragment would correspond to the acylium ion.

  • Collision Energy and other source parameters: These must be optimized for the specific instrument and compound to achieve maximum sensitivity.

Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of a this compound standard, if available. In the absence of a commercial standard, relative quantification against the internal standard can be performed.

Quantitative Data

Direct quantitative data for this compound in various plant tissues and under different conditions are scarce in publicly available literature. However, studies on the expression of the gene encoding for OPC-8:0 CoA Ligase 1 (OPCL1), the enzyme responsible for its synthesis, show a rapid and significant induction upon wounding in Arabidopsis thaliana leaves. This suggests a transient increase in the concentration of this compound as a precursor to the burst of jasmonic acid synthesis observed in response to stress. Further research employing the methodologies outlined above is required to establish precise concentrations of this important metabolic intermediate.

Conclusion

This compound is a critical, yet often overlooked, intermediate in the biosynthesis of jasmonic acid. Its formation represents a key activation step within the peroxisome, committing its precursor to the β-oxidation pathway that leads to the production of this vital plant hormone. While analytical challenges remain, the adaptation of modern LC-MS/MS techniques offers a promising avenue for its precise quantification, which will undoubtedly deepen our understanding of the regulation of jasmonate signaling in plant biology and open new avenues for the development of strategies to modulate plant stress responses.

References

The Biosynthesis of 3-Oxo-OPC8-CoA: A Peroxisomal Gateway to Jasmonate Signaling in Plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) represents a critical juncture in the jasmonate signaling pathway in plants. This technical guide provides a comprehensive overview of the enzymatic steps leading to the formation of this key intermediate, detailing the involved enzymes, their kinetics, and the subcellular localization of the pathway. Furthermore, this guide furnishes detailed experimental protocols for the characterization of the key enzymes and the quantification of the metabolites involved, alongside a visual representation of the pathway using the DOT language for Graphviz. This document is intended to serve as a valuable resource for researchers investigating plant defense mechanisms, developmental processes, and for professionals in drug development targeting pathways modulated by jasmonates.

Introduction

Jasmonates are a class of lipid-derived signaling molecules that play pivotal roles in a wide array of plant processes, including defense against herbivores and pathogens, as well as in developmental programs such as pollen maturation and root growth.[1] The biosynthesis of the most well-known jasmonate, jasmonic acid (JA), is a multi-step process that initiates in the chloroplast and culminates in the peroxisome.[2] A central intermediate in this peroxisomal pathway is this compound. Its formation is a commitment step towards the β-oxidation cascade that ultimately yields JA. Understanding the biosynthesis of this compound is therefore fundamental to comprehending the regulation of jasmonate-dependent responses.

This guide focuses on the two enzymatic reactions directly responsible for the synthesis of this compound from its precursor, 12-oxo-phytodienoic acid (OPDA). These reactions are catalyzed by 12-oxophytodienoate reductase 3 (OPR3) and OPC-8:0 CoA ligase 1 (OPCL1), both located within the peroxisome.[3][4]

The Biosynthetic Pathway of this compound

The conversion of OPDA to this compound occurs in two sequential enzymatic steps within the plant peroxisome.

Step 1: Reduction of OPDA by 12-oxophytodienoate reductase 3 (OPR3)

The first step is the reduction of the cyclopentenone ring of (9S,13S)-12-oxophytodienoic acid (OPDA) to yield 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[1] This reaction is catalyzed by OPR3, an enzyme belonging to the Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases. OPR3 is considered the key isoform involved in jasmonate biosynthesis due to its high efficiency in converting the natural stereoisomer of OPDA.[1]

Step 2: Activation of OPC-8:0 by OPC-8:0 CoA ligase 1 (OPCL1)

The subsequent step involves the activation of the carboxyl group of OPC-8:0 through the attachment of a Coenzyme A (CoA) molecule, forming the thioester this compound. This ATP-dependent reaction is catalyzed by OPC-8:0 CoA ligase 1 (OPCL1), a member of the acyl-activating enzyme (AAE) superfamily. This activation is essential for the subsequent entry of the molecule into the β-oxidation cycle.[4]

Mandatory Visualization: Biosynthesis Pathway of this compound

3-Oxo-OPC8-CoA_Biosynthesis Biosynthesis of this compound in the Plant Peroxisome cluster_peroxisome Peroxisome OPDA 12-oxo-phytodienoic acid (OPDA) OPR3 OPR3 (12-oxophytodienoate reductase 3) OPDA->OPR3 OPC8 3-oxo-2-(2′[Z]-pentenyl)- cyclopentane-1-octanoic acid (OPC-8:0) OPCL1 OPCL1 (OPC-8:0 CoA ligase 1) OPC8->OPCL1 OxoOPC8CoA This compound BetaOxidation β-oxidation to Jasmonic Acid OxoOPC8CoA->BetaOxidation OPR3->OPC8 NADP_out NADP+ OPR3->NADP_out OPCL1->OxoOPC8CoA AMP_PPi_out AMP + PPi OPCL1->AMP_PPi_out NADPH_in NADPH + H+ NADPH_in->OPR3 ATP_in ATP + CoA ATP_in->OPCL1

Caption: Biosynthesis pathway of this compound in the plant peroxisome.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound.

Table 1: Kinetic Parameters of Arabidopsis thaliana 12-oxophytodienoate reductase 3 (OPR3)

SubstrateKm (µM)Vmax (nkat (mg protein)-1)Reference
(9S,13S)-12-oxophytodienoic acid3553.7[1]

Table 2: Catalytic Efficiency (kcat) of Arabidopsis thaliana OPC-8:0 CoA ligase 1 (OPCL1) for Various Substrates

Substratekcat (s-1)Reference
OPC-8:01.27[1]
OPDA1.56[1]
dnOPDA1.78[1]
Tetradecanoate0.96[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, adaptable for researchers studying the this compound biosynthesis pathway.

Recombinant Protein Expression and Purification of OPR3 and OPCL1

Objective: To obtain purified, active recombinant OPR3 and OPCL1 for enzymatic assays.

Methodology:

  • Cloning: The full-length coding sequences of Arabidopsis thaliana OPR3 and OPCL1 are amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression) containing an N-terminal polyhistidine (His) tag.

  • Expression: The expression constructs are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature (e.g., 18-25°C) for a defined period (e.g., 16-20 hours).

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors). Cells are lysed by sonication on ice.

  • Purification: The His-tagged proteins are purified from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis. The protein concentration is determined using a Bradford assay, and the purity is assessed by SDS-PAGE. Purified proteins are stored at -80°C.

Enzyme Activity Assay for 12-oxophytodienoate reductase 3 (OPR3)

Objective: To determine the kinetic parameters of OPR3.

Methodology:

  • Reaction Mixture: The standard assay mixture (e.g., 200 µL final volume) contains 100 mM Tris-HCl (pH 7.5), 0.2 mM NADPH, and varying concentrations of the substrate (9S,13S)-12-oxophytodienoic acid (OPDA).

  • Enzyme Reaction: The reaction is initiated by the addition of a known amount of purified recombinant OPR3.

  • Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically at a constant temperature (e.g., 25°C).

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance change over time. Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis software.

Enzyme Activity Assay for OPC-8:0 CoA ligase 1 (OPCL1)

Objective: To determine the activity and substrate specificity of OPCL1.

Methodology:

  • Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM CoA, and the fatty acid substrate (e.g., OPC-8:0, OPDA) at a saturating concentration.

  • Enzyme Reaction: The reaction is initiated by adding a defined amount of purified recombinant OPCL1 and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of an acid (e.g., formic acid).

  • Product Analysis: The formation of the acyl-CoA product is quantified by reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). The amount of product formed is determined by comparing the peak area to a standard curve of a known acyl-CoA.

  • Data Analysis: The specific activity is calculated as the amount of product formed per unit time per amount of enzyme. For determining kcat, the assay is performed under substrate-saturating conditions.

Metabolite Extraction and Quantification of Jasmonates

Objective: To quantify the levels of OPDA, OPC-8:0, and other jasmonates in plant tissues.

Methodology:

  • Sample Collection and Preparation: Plant tissue is harvested and immediately frozen in liquid nitrogen to quench metabolic activity. The tissue is then ground to a fine powder under liquid nitrogen.

  • Extraction: The powdered tissue is extracted with a cold solvent mixture, typically methanol/water/formic acid, often containing internal standards (e.g., deuterated jasmonates) for accurate quantification.

  • Purification: The crude extract is purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

  • Analysis: The purified extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separation is achieved on a C18 column, and detection is performed using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: The concentration of each metabolite is determined by comparing the peak area ratio of the endogenous compound to its corresponding internal standard against a standard curve.

Conclusion

The biosynthesis of this compound is a pivotal step in the production of jasmonates, a class of phytohormones with profound implications for plant biology and agriculture. The peroxisomal enzymes OPR3 and OPCL1 orchestrate this crucial conversion, and their activities are tightly regulated to modulate jasmonate-dependent responses. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate this pathway, paving the way for a deeper understanding of plant signaling networks and the development of novel strategies for crop improvement and therapeutic intervention.

References

The Role of 3-Oxo-OPC8-CoA as a Precursor to Jasmonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play crucial roles in plant growth, development, and defense against biotic and abiotic stresses. The biosynthesis of jasmonic acid is a complex process that occurs in different cellular compartments, starting in the chloroplast and concluding in the peroxisome. This technical guide focuses on the core peroxisomal steps, specifically the conversion of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) to jasmonic acid through a series of β-oxidation reactions. Understanding this pathway is critical for developing strategies to modulate plant defense responses and for the potential discovery of new drug targets.

The Biosynthesis of Jasmonic Acid: From Chloroplast to Peroxisome

The journey to jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8).[1][2] Before entering the β-oxidation cycle, OPC-8 is activated to its coenzyme A (CoA) thioester, this compound, by an acyl-CoA synthetase.[2]

The β-Oxidation of this compound: The Final Steps to Jasmonic Acid

The conversion of this compound to jasmonoyl-CoA occurs through three successive rounds of β-oxidation, a process that shortens the octanoyl side chain by two carbons in each cycle.[1][2] This pathway involves three key enzymes: Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-ketoacyl-CoA Thiolase (KAT).[1][2]

  • Step 1: Dehydrogenation by Acyl-CoA Oxidase (ACX) The first step is catalyzed by Acyl-CoA Oxidase, which introduces a double bond between the α and β carbons of the acyl chain of this compound, yielding 3-oxo-2-(cis-2'-pentenyl)-cyclopentane-1-(E-octa-2-enoyl)-CoA. In Arabidopsis thaliana, ACX1 is the primary isoform involved in this step of jasmonate biosynthesis.[3][4]

  • Step 2: Hydration and Dehydrogenation by Multifunctional Protein (MFP) The multifunctional protein then catalyzes two sequential reactions: hydration of the double bond to form a hydroxyl group, and subsequent dehydrogenation to form a keto group at the β-carbon.

  • Step 3: Thiolytic Cleavage by 3-ketoacyl-CoA Thiolase (KAT) The final step of each β-oxidation cycle is the thiolytic cleavage of the β-ketoacyl-CoA by 3-ketoacyl-CoA thiolase. This reaction releases an acetyl-CoA molecule and a shortened acyl-CoA that re-enters the cycle. In Arabidopsis, KAT2 is the key thiolase in jasmonic acid biosynthesis. After three cycles, jasmonoyl-CoA is produced. A thioesterase then hydrolyzes jasmonoyl-CoA to release free jasmonic acid.

Data Presentation

The following table summarizes available quantitative data for enzymes involved in the conversion of OPDA to jasmonic acid. While kinetic data for OPR3 is available, specific kinetic parameters for the β-oxidation enzymes (ACX1, MFP, and KAT2) with their respective jasmonate precursor substrates are not readily found in the current literature.

EnzymeSubstrateK_m_ (µM)V_max_ (nkat/mg protein)OrganismReference
OPR3 (9S,13S)-12-oxophytodienoic acid3553.7Arabidopsis thaliana[5]
ACX1 OPC8-CoAData not availableData not availableArabidopsis thaliana
MFP 2,3-dehydro-OPC8-CoAData not availableData not availableArabidopsis thaliana
KAT2 3-keto-OPC8-CoAData not availableData not availableArabidopsis thaliana

Experimental Protocols

Extraction and Quantification of Jasmonates by LC-MS/MS

This protocol is adapted from previously published methods and provides a robust procedure for the analysis of jasmonic acid and its precursors.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Extraction solvent: 80% methanol, 1% acetic acid

  • Internal standards (e.g., [²H₆]-JA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Harvest and Homogenization: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: Resuspend the powdered tissue in pre-chilled extraction solvent. Add internal standards to each sample for accurate quantification. Vortex thoroughly and incubate at 4°C with shaking for 1 hour.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge by washing with 100% methanol followed by the extraction solvent.

    • Load the supernatant from the centrifugation step onto the conditioned cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids.

    • Elute the jasmonates with a polar solvent (e.g., 80% methanol).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Separation is typically achieved on a C18 reversed-phase column with a gradient of acetonitrile and water, both containing a small percentage of formic acid. Detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Wound-Induction Assay for Jasmonic Acid Biosynthesis

This protocol describes a simple method to induce jasmonic acid biosynthesis through mechanical wounding.

Materials:

  • Healthy, well-watered plants (e.g., Arabidopsis thaliana)

  • Forceps or other wounding tool

  • Liquid nitrogen

Procedure:

  • Select healthy, mature leaves for the experiment.

  • For each plant, wound several leaves by crushing with forceps at multiple points along the midrib. Leave some plants unwounded as a control.

  • At various time points after wounding (e.g., 0, 30, 60, 90 minutes), harvest both the wounded leaves (local response) and unwounded systemic leaves (systemic response).

  • Immediately freeze the harvested tissue in liquid nitrogen.

  • Extract and quantify jasmonates from the tissue using the LC-MS/MS protocol described above.

Spectrophotometric Assay for Acyl-CoA Oxidase (ACX) Activity

This is a general protocol for measuring ACX activity that can be adapted for substrates in the jasmonic acid pathway. The assay is based on the production of hydrogen peroxide (H₂O₂), which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase.

Materials:

  • Enzyme extract from plant tissue

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Acyl-CoA substrate (e.g., OPC8-CoA)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette containing the assay buffer, HRP, and the chromogenic substrate.

  • Add the enzyme extract to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 652 nm for oxidized TMB) over time.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.

Mandatory Visualizations

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPC-8 OPC-8 OPDA->OPC-8 OPR3 OPDA->OPC-8 This compound This compound OPC-8->this compound Acyl-CoA Synthetase beta_Oxidation β-Oxidation (3 cycles) This compound->beta_Oxidation Jasmonoyl-CoA Jasmonoyl-CoA beta_Oxidation->Jasmonoyl-CoA Jasmonic_Acid Jasmonic_Acid Jasmonoyl-CoA->Jasmonic_Acid Thioesterase Beta_Oxidation_Cycle This compound This compound Enoyl-CoA 3-oxo-2-(cis-2'-pentenyl)- cyclopentane-1-(E-octa-2-enoyl)-CoA This compound->Enoyl-CoA ACX1 Hydroxyacyl-CoA 3-hydroxy-OPC8-CoA Enoyl-CoA->Hydroxyacyl-CoA MFP (Hydratase) Ketoacyl-CoA 3-keto-OPC8-CoA Hydroxyacyl-CoA->Ketoacyl-CoA MFP (Dehydrogenase) Shortened_Acyl-CoA Shortened Acyl-CoA (OPC6-CoA) Ketoacyl-CoA->Shortened_Acyl-CoA KAT2 Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA Next_Cycle Shortened_Acyl-CoA->Next_Cycle To next β-oxidation cycle Experimental_Workflow Plant_Tissue Plant Tissue (e.g., leaves) Homogenization Homogenization (in liquid N₂) Plant_Tissue->Homogenization Extraction Extraction (80% Methanol, 1% Acetic Acid + Internal Standards) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (C18 cartridge) Centrifugation->SPE Elution Elution (80% Methanol) SPE->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution (in mobile phase) Evaporation->Reconstitution LC-MS_MS LC-MS/MS Analysis Reconstitution->LC-MS_MS Data_Analysis Data Analysis and Quantification LC-MS_MS->Data_Analysis

References

The Central Role of 3-Oxo-OPC8-CoA in Plant Stress Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-2-(2’-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA, commonly known as 3-Oxo-OPC8-CoA, is a pivotal intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone orchestrating a wide array of stress responses and developmental processes in plants. This technical guide provides an in-depth exploration of the function of this compound, detailing its biosynthesis, its role in signaling pathways under biotic and abiotic duress, and the experimental methodologies used for its study. Quantitative data, where available, are presented to offer a comprehensive understanding of its regulation.

Introduction

Plants, being sessile organisms, have evolved sophisticated signaling networks to respond to a myriad of environmental challenges, including pathogen attacks, insect herbivory, wounding, drought, and salinity. A key player in these defense and adaptation mechanisms is the lipid-derived hormone jasmonic acid (JA) and its bioactive derivatives, collectively termed jasmonates. The biosynthesis of JA is a well-defined pathway that initiates in the chloroplast and concludes in the peroxisome. This compound stands as a crucial junction in this pathway, marking the commitment of its precursor to the final steps of JA synthesis through a series of β-oxidation reactions. Understanding the regulation and flux through this metabolic intermediate is paramount for developing strategies to enhance plant resilience and for the discovery of novel compounds that can modulate plant stress responses.

The Jasmonic Acid Biosynthesis Pathway: The Peroxisomal Stage

The final stages of JA biosynthesis occur within the peroxisome. The precursor, 12-oxo-phytodienoic acid (OPDA), is transported from the chloroplast into the peroxisome. Here, it is first reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2’-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). Subsequently, OPC-8:0 is activated to its CoA thioester, this compound, by the enzyme OPC-8:0-CoA ligase 1 (OPCL1). This activation step is critical as it prepares the molecule for the subsequent three rounds of β-oxidation, which ultimately yield JA.[1][2][3]

The β-oxidation of this compound is catalyzed by a trio of core enzymes: Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-ketoacyl-CoA Thiolase (KAT).[1][4] Genetic studies have demonstrated that mutations in the genes encoding these enzymes can lead to altered JA levels and compromised stress responses. For instance, mutants lacking a functional ACX1 show reduced wound-induced JA accumulation.[3] Similarly, loss-of-function mutants for OPCL1 accumulate the precursor OPC-8:0, indicating a blockage in the formation of this compound and a subsequent reduction in JA levels upon wounding.[2]

Jasmonate_Biosynthesis_Peroxisome cluster_peroxisome Peroxisome cluster_chloroplast Chloroplast OPDA 12-oxo-phytodienoic acid (OPDA) OPC8 3-oxo-2-(2’-[Z]-pentenyl)- cyclopentane-1-octanoic acid (OPC-8:0) OPDA->OPC8 OPR3 Oxo_OPC8_CoA This compound OPC8->Oxo_OPC8_CoA OPCL1 (ATP, CoA) beta_oxidation β-Oxidation (ACX, MFP, KAT) Oxo_OPC8_CoA->beta_oxidation JA Jasmonic Acid (JA) beta_oxidation->JA Linolenic_acid α-Linolenic Acid Linolenic_acid->OPDA LOX, AOS, AOC Linolenic_acid->OPDA

Figure 1: Simplified pathway of jasmonic acid biosynthesis focusing on the peroxisomal steps. This compound is a key intermediate.

Function of this compound in Plant Stress Response

The synthesis of this compound and its subsequent conversion to JA is a rapid and highly regulated process initiated by various stress cues.

Biotic Stress: Upon insect herbivory or pathogen attack, the JA signaling pathway is strongly activated. The accumulation of JA triggers the expression of a vast array of defense-related genes, including those encoding proteinase inhibitors, enzymes for the synthesis of toxic secondary metabolites, and volatile compounds that can attract natural enemies of the herbivores. The flux through the JA biosynthesis pathway, and therefore the production of this compound, is a critical determinant of the intensity and efficacy of these defense responses.

Abiotic Stress: Abiotic stressors such as drought, salinity, and wounding also lead to an increase in JA levels.[5][6] For instance, drought stress has been shown to induce the expression of JA biosynthesis genes, including OPR3, leading to JA accumulation.[5] While direct quantification of this compound under these conditions is scarce in the literature, the upregulation of the pathway strongly suggests an increased synthesis of this intermediate. In response to mechanical wounding, a rapid and substantial increase in JA is observed, which is essential for wound healing processes.[7]

Quantitative Data

Direct quantitative measurements of this compound in plant tissues under stress are limited in published literature. Most studies focus on the more abundant and easily measurable precursor, OPDA, or the final signaling molecule, JA. However, data on the kinetic properties of the enzymes involved in its metabolism provide insights into the potential flux through this intermediate.

Table 1: Kinetic Parameters of OPC-8:0-CoA Ligase 1 (OPCL1) from Arabidopsis thaliana

SubstrateKm (µM)kcat (s-1)Reference
OPC-8:0-1.27[8]
OPDA241.56[8]
dnOPDA-1.78[8]
Tetradecanoate-0.96[8]
Data for Km of OPC-8:0 was not available in the cited source.

The kinetic data suggest that OPCL1 can efficiently utilize OPC-8:0 to produce this compound. The activity of this enzyme is induced by wounding and jasmonic acid treatment, indicating a feed-forward regulation to amplify the JA signal during stress.[8]

Experimental Protocols

The analysis of acyl-CoA thioesters like this compound from plant tissues is challenging due to their low abundance and instability. The following outlines a general workflow for their extraction and quantification, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction of Acyl-CoAs from Plant Tissue
  • Harvesting and Quenching: Plant tissue (e.g., leaves) is harvested and immediately frozen in liquid nitrogen to quench metabolic activity.

  • Homogenization: The frozen tissue is ground to a fine powder under liquid nitrogen.

  • Extraction: The powdered tissue is homogenized in an extraction buffer. Common methods include:

    • Perchloric Acid Extraction: Homogenization in a cold solution of perchloric acid (e.g., 0.4 M) to precipitate proteins and extract acid-soluble metabolites.

    • Organic Solvent Extraction: Homogenization in a mixture of organic solvents, such as isopropanol, and a buffer (e.g., 100 mM KH2PO4), followed by partitioning to separate lipids.

  • Purification and Concentration: The crude extract is often purified and concentrated using solid-phase extraction (SPE) to remove interfering compounds.

Acyl_CoA_Extraction_Workflow Start Plant Tissue Collection Freeze Flash Freeze in Liquid Nitrogen Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Homogenize in Extraction Buffer (e.g., Perchloric Acid or Organic Solvent) Grind->Extract Centrifuge1 Centrifugation to Pellet Debris Extract->Centrifuge1 Purify Solid-Phase Extraction (SPE) of Supernatant Centrifuge1->Purify Dry Evaporate to Dryness Purify->Dry Reconstitute Reconstitute in LC-MS Buffer Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 2: General workflow for the extraction of acyl-CoA esters from plant tissues for LC-MS/MS analysis.
Quantification by LC-MS/MS

  • Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18). A gradient of mobile phases, typically containing an ion-pairing agent, is used to achieve good separation.

  • Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound and an internal standard.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard or by using a calibration curve generated with a synthesized standard.

Synthesis of this compound Standard

Accurate quantification requires a pure analytical standard. While not commercially available, this compound can be synthesized. A general approach involves the synthesis of the free acid, 3-oxo-2-(2’-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), followed by its enzymatic or chemical ligation to Coenzyme A. The synthesis of related compounds has been described in the literature and can be adapted for this purpose.[9]

Conclusion and Future Perspectives

This compound is a central, albeit transient, intermediate in the biosynthesis of the vital plant stress hormone, jasmonic acid. Its formation represents a key regulatory point in the plant's decision to mount a defense response. While its role is well-established within the JA pathway, a significant knowledge gap exists regarding its precise cellular concentrations under various stress conditions. Future research, leveraging advanced mass spectrometry techniques and the availability of synthetic standards, will be crucial to quantitatively dissect the dynamics of the entire jasmonate biosynthetic pathway. This will not only enhance our fundamental understanding of plant stress signaling but also open new avenues for the development of agrochemicals that can prime or boost plant defenses, contributing to more sustainable agricultural practices.

References

The Discovery and Identification of 3-Oxo-OPC8-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA, commonly known as 3-Oxo-OPC8-CoA, is a pivotal intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone regulating plant growth, development, and defense responses. The discovery and characterization of this compound have been instrumental in elucidating the intricate enzymatic steps of the jasmonate biosynthetic pathway, which is localized within the plant cell's peroxisomes. This technical guide provides an in-depth overview of the discovery, identification, and key molecular players involved in the metabolism of this compound. It includes a summary of quantitative enzymatic data, detailed experimental protocols for the characterization of key enzymes, and a method for the quantification of this compound and related jasmonates. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of this vital metabolic process.

Introduction

The journey to understanding plant defense mechanisms and developmental processes has led to the comprehensive study of phytohormones, among which jasmonic acid (JA) holds a prominent position. The biosynthesis of JA from its precursor, α-linolenic acid, involves a series of enzymatic reactions that span across the chloroplast and peroxisome. A critical juncture in this pathway is the formation and subsequent metabolism of this compound within the peroxisome. This molecule represents the activated form of its precursor, 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), primed for the final β-oxidation steps that yield JA. The identification of the enzymes responsible for the synthesis and conversion of this compound has provided crucial insights into the regulation of JA levels and, consequently, the plant's response to various biotic and abiotic stresses.

The Jasmonic Acid Biosynthetic Pathway: The Central Role of this compound

The biosynthesis of jasmonic acid is initiated in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported into the peroxisome for the subsequent steps of the pathway.

Jasmonic_Acid_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid OPDA OPDA alpha-Linolenic_Acid->OPDA LOX, AOS, AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC-8:0 OPC-8:0 OPDA_perox->OPC-8:0 OPR3 This compound This compound OPC-8:0->this compound OPCL1 JA-CoA JA-CoA This compound->JA-CoA ACX, MFP, KAT (β-oxidation) JA JA JA-CoA->JA Thioesterase

Figure 1: The Jasmonic Acid Biosynthetic Pathway.

Within the peroxisome, OPDA is first reduced to OPC-8:0 by the enzyme 12-oxophytodienoate reductase 3 (OPR3)[1][2]. OPC-8:0 is then activated to its CoA thioester, this compound, by the action of OPC-8:0-CoA ligase 1 (OPCL1)[3][4][5]. This activation step is crucial as it prepares the molecule for the subsequent three rounds of β-oxidation. The β-oxidation spiral, involving the enzymes acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT), progressively shortens the octanoate side chain of this compound to yield jasmonoyl-CoA[1][3]. Finally, a thioesterase releases the free jasmonic acid.

Quantitative Data on Key Enzymes

The enzymatic reactions leading to and from this compound have been characterized, and kinetic parameters for some of the key enzymes have been determined. These data are crucial for understanding the efficiency and regulation of the jasmonate biosynthetic pathway.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Vmax (nmol/sec/mg)Reference
OPR3 Arabidopsis thaliana(9S,13S)-OPDA35-53.7UniProt: Q9FUP0
OPR3 Zea maysOPDA190--Wikipedia: 12-oxophytodienoate reductase
OPCL1 Arabidopsis thalianaOPC-8:0-1.27-[1]
OPCL1 Arabidopsis thalianaOPDA-1.56-[1]
ACX1A Solanum lycopersicumLauroyl-CoA (C12:0)--Preferred substrate
ACX1A Solanum lycopersicumMyristoyl-CoA (C14:0)--High activity

Experimental Protocols

In Vitro Enzyme Assay for OPC-8:0-CoA Ligase 1 (OPCL1)

This protocol is adapted from methods used for characterizing 4-coumarate:CoA ligase (4CL)-like enzymes, which are functionally related to OPCL1.

OPCL1_Assay_Workflow cluster_prep Enzyme and Substrate Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Detection and Analysis Expression Express recombinant OPCL1 (e.g., in E. coli) Purification Purify OPCL1 via affinity chromatography (e.g., His-tag) Expression->Purification Initiation Initiate reaction by adding purified OPCL1 Purification->Initiation Substrates Prepare substrate solutions: OPC-8:0, ATP, CoA Reaction_Mix Prepare reaction mixture: - Buffer (e.g., Tris-HCl, pH 8.0) - MgCl2 - ATP - CoA - OPC-8:0 Substrates->Reaction_Mix Reaction_Mix->Initiation Incubation Incubate at optimal temperature (e.g., 30°C) Initiation->Incubation Detection Monitor formation of this compound (e.g., spectrophotometrically or by HPLC) Incubation->Detection Kinetics Determine kinetic parameters (Km, Vmax, kcat) by varying substrate concentrations Detection->Kinetics

Figure 2: Workflow for OPCL1 In Vitro Assay.

Materials:

  • Purified recombinant OPCL1 enzyme

  • OPC-8:0 substrate

  • Adenosine triphosphate (ATP)

  • Coenzyme A (CoA)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Magnesium chloride (MgCl₂)

  • Spectrophotometer or HPLC system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a cuvette, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and CoA at their optimal concentrations.

  • Substrate Addition: Add the substrate, OPC-8:0, to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified OPCL1 enzyme.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific period.

  • Detection of Product Formation: The formation of the thioester bond in this compound can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., around 260 nm, characteristic of the thioester bond). Alternatively, the reaction can be stopped (e.g., by adding acid) and the product quantified by reverse-phase HPLC.

  • Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the substrate (OPC-8:0) while keeping the concentrations of other components constant. The data can then be plotted using Michaelis-Menten or Lineweaver-Burk plots.

In Vitro Enzyme Assay for Acyl-CoA Oxidase (ACX1A)

This protocol is a general method for assaying acyl-CoA oxidase activity, which can be adapted for ACX1A using this compound as the substrate. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the ACX-catalyzed reaction.

Materials:

  • Purified recombinant ACX1A enzyme

  • This compound substrate

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer or fluorometer

Procedure:

  • Reaction Mixture Preparation: In a microplate well or a cuvette, prepare a reaction mixture containing potassium phosphate buffer, HRP, and the chromogenic/fluorogenic substrate.

  • Enzyme Addition: Add a known amount of purified ACX1A enzyme to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding the substrate, this compound.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C).

  • Detection of H₂O₂ Production: The H₂O₂ produced by the ACX1A reaction is used by HRP to oxidize the substrate, leading to a change in absorbance or fluorescence. This change is monitored over time using a spectrophotometer or fluorometer.

  • Quantification: The rate of the reaction is proportional to the rate of change in absorbance/fluorescence. A standard curve using known concentrations of H₂O₂ can be used to quantify the amount of product formed.

Quantification of this compound and Other Jasmonates by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of jasmonates, including this compound, from plant tissues.

LCMS_Workflow Sample_Collection Collect and freeze plant tissue in liquid nitrogen Homogenization Homogenize frozen tissue in extraction solvent (e.g., methanol/isopropanol/acetic acid) Sample_Collection->Homogenization Extraction Extract jasmonates and centrifuge to remove debris Homogenization->Extraction SPE Solid-Phase Extraction (SPE) for sample cleanup and concentration (optional) Extraction->SPE LC_Separation Liquid Chromatography (LC) separation on a C18 column SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) detection using Multiple Reaction Monitoring (MRM) LC_Separation->MS_Detection Quantification Quantify based on standard curves of authentic compounds MS_Detection->Quantification

Figure 3: Workflow for Jasmonate Quantification by LC-MS/MS.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Extraction solvent (e.g., 2-propanol/H₂O/HCl)

  • Dichloromethane

  • Internal standards (deuterated analogs of the target compounds)

  • Solid-phase extraction (SPE) cartridges (optional)

  • LC-MS/MS system equipped with a C18 reverse-phase column and a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation:

    • Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powdered tissue with a suitable extraction solvent containing internal standards.

    • Centrifuge the extract to pellet cell debris.

  • Sample Cleanup (optional):

    • For complex matrices, the supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Inject the final extract onto a C18 reverse-phase column.

    • Separate the compounds using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect the eluting compounds using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and other jasmonates should be optimized beforehand.

  • Quantification:

    • Generate standard curves for each analyte using authentic standards.

    • Quantify the endogenous levels of this compound and other jasmonates in the samples by comparing their peak areas to the standard curves, normalized to the internal standard.

Conclusion

The discovery and detailed characterization of this compound and the enzymes involved in its metabolism have been a significant advancement in the field of plant biology. This knowledge not only provides a deeper understanding of the regulation of jasmonic acid biosynthesis but also opens up avenues for the development of strategies to modulate plant defense responses and improve crop resilience. The experimental protocols and quantitative data presented in this technical guide offer a valuable resource for researchers and scientists working to further unravel the complexities of plant signaling pathways and for drug development professionals exploring novel targets for agrochemicals. The continued investigation into the intricate network of jasmonate biosynthesis and signaling will undoubtedly yield further insights into the remarkable adaptive capabilities of plants.

References

The Peroxisome: Central Hub for 3-Oxo-OPC8-CoA Synthesis in Jasmonate Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers on the subcellular localization of a key step in the jasmonic acid pathway.

The synthesis of 3-oxo-2-(2'-[Z]-pentenyl)cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA), a critical intermediate in the biosynthesis of the plant hormone jasmonic acid (JA), is compartmentalized within the peroxisome. This subcellular localization is pivotal for the efficient channeling of intermediates through the JA biosynthetic pathway, which spans from the chloroplast to the peroxisome. This technical guide provides an in-depth overview of the cellular location of this compound synthesis, the key enzymes involved, and the experimental methodologies used to elucidate this process.

The Jasmonic Acid Biosynthetic Pathway: A Multi-Organellar Process

Jasmonic acid is a lipid-derived signaling molecule that plays a crucial role in plant development and defense. Its synthesis is a well-orchestrated process that initiates in the chloroplast and culminates in the peroxisome. The initial steps, leading to the formation of 12-oxo-phytodienoic acid (OPDA), occur in the chloroplast. OPDA is then transported to the peroxisome for the final stages of JA synthesis.

Within the peroxisome, OPDA undergoes reduction to 3-oxo-2-(2'-[Z]-pentenyl)cyclopentane-1-octanoic acid (OPC-8:0) by the enzyme 12-oxophytodienoate reductase 3 (OPR3)[1][2]. The subsequent and focal step of this guide is the conversion of OPC-8:0 into its CoA thioester, this compound. This reaction is a prerequisite for the final three rounds of β-oxidation that yield jasmonic acid[1][2][3].

Peroxisomal Localization of OPC-8:0 CoA Ligase 1 (OPCL1)

The enzymatic activation of OPC-8:0 to this compound is catalyzed by OPC-8:0 CoA Ligase 1 (OPCL1) , a member of the acyl-activating enzyme (AAE) family[3][4]. Extensive research has unequivocally demonstrated the peroxisomal localization of OPCL1.

Subcellular localization studies utilizing green fluorescent protein (GFP)-tagged OPCL1 have shown that the fusion protein is targeted to peroxisomes[3]. This finding is consistent with the broader understanding that the β-oxidation machinery for fatty acids and related molecules resides within this organelle[1][2]. The peroxisomal localization of OPCL1 ensures that its substrate, OPC-8:0, which is generated in the same compartment, is efficiently converted to this compound for immediate entry into the β-oxidation cycle.

Quantitative Data on Enzyme Activity

While direct quantitative data on the distribution of this compound synthesis activity across different cellular compartments is not extensively detailed in the primary literature, the specific localization of the key enzyme, OPCL1, to the peroxisome strongly implies that this is the sole site of this reaction. The functional characterization of recombinant OPCL1 has provided insights into its substrate specificity and catalytic efficiency.

SubstrateEnzymekcat (s⁻¹)Reference
OPC-8:0Recombinant OPCL11.27[5]
OPDARecombinant OPCL11.56[5]
TetradecanoateRecombinant OPCL10.96[5]

Table 1: Kinetic parameters of recombinant OPC-8:0 CoA Ligase 1 (OPCL1) with various substrates. The catalytic efficiency (kcat) indicates the turnover number of the enzyme.

Experimental Protocols

The determination of the cellular localization of this compound synthesis has relied on a combination of molecular biology, biochemistry, and cell imaging techniques. Below are detailed methodologies for key experiments.

Subcellular Localization using GFP Fusion Proteins

This protocol describes the transient expression of a fluorescently tagged protein to visualize its subcellular localization in plant cells.

Objective: To determine the subcellular localization of OPCL1.

Materials:

  • Agrobacterium tumefaciens strain GV3101

  • Binary vector (e.g., pEGAD) containing OPCL1 cDNA fused to GFP

  • Nicotiana benthamiana plants (4-6 weeks old)

  • Infiltration medium (10 mM MES, pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)

  • Confocal laser scanning microscope

Procedure:

  • Cloning: The full-length coding sequence of OPCL1 is cloned into a binary vector to create an in-frame fusion with the Green Fluorescent Protein (GFP) at the N- or C-terminus.

  • Transformation of Agrobacterium: The resulting construct is transformed into Agrobacterium tumefaciens strain GV3101 by electroporation.

  • Agroinfiltration: A single colony of Agrobacterium carrying the OPCL1-GFP construct is grown overnight in LB medium with appropriate antibiotics. The bacterial cells are harvested by centrifugation, resuspended in infiltration medium to an OD₆₀₀ of 0.5-1.0, and incubated at room temperature for 2-4 hours. The bacterial suspension is then infiltrated into the abaxial side of young, fully expanded leaves of Nicotiana benthamiana using a needleless syringe.

  • Microscopy: After 48-72 hours of incubation, small sections of the infiltrated leaf are excised and mounted on a microscope slide in water. The subcellular localization of the GFP fluorescence is observed using a confocal laser scanning microscope. GFP is excited at 488 nm and its emission is detected between 500 and 530 nm. Co-localization with a known peroxisomal marker (e.g., mCherry-PTS1) can be performed to confirm peroxisomal targeting.

In Vitro Enzyme Activity Assay

This protocol outlines the measurement of OPCL1 activity using a spectrophotometric method.

Objective: To determine the substrate specificity and kinetic parameters of recombinant OPCL1.

Materials:

  • Purified recombinant OPCL1 protein

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM ATP, 0.5 mM Coenzyme A)

  • Substrates (OPC-8:0, OPDA, fatty acids) dissolved in an appropriate solvent (e.g., DMSO)

  • Coupling enzymes (e.g., pyruvate kinase, lactate dehydrogenase)

  • NADH

  • Phosphoenolpyruvate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, coupling enzymes, NADH, and phosphoenolpyruvate.

  • Enzyme and Substrate Addition: Purified recombinant OPCL1 is added to the reaction mixture. The reaction is initiated by the addition of the substrate (e.g., OPC-8:0).

  • Spectrophotometric Measurement: The rate of CoA-ester formation is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated from the linear phase of the absorbance change. Kinetic parameters (Km and Vmax) are determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizing the Pathway and Workflow

To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.

jasmonate_biosynthesis_pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid opda 12-oxo-phytodienoic acid (OPDA) alpha_linolenic_acid->opda LOX, AOS, AOC opda_perox OPDA opda->opda_perox Transport opc8 OPC-8:0 opda_perox->opc8 OPR3 oxo_opc8_coa This compound opc8->oxo_opc8_coa OPCL1 ja Jasmonic Acid oxo_opc8_coa->ja 3x β-oxidation

Figure 1: Cellular compartmentalization of the late stages of jasmonic acid biosynthesis.

experimental_workflow_gfp start Clone OPCL1 into GFP vector transform Transform Agrobacterium start->transform infiltrate Agroinfiltrate N. benthamiana transform->infiltrate incubate Incubate for 48-72h infiltrate->incubate microscopy Confocal Microscopy incubate->microscopy result Visualize Peroxisomal Localization microscopy->result

Figure 2: Experimental workflow for determining the subcellular localization of OPCL1 using GFP fusion.

Conclusion

The synthesis of this compound, a pivotal step in jasmonic acid biosynthesis, is definitively localized to the peroxisome. This is dictated by the exclusive peroxisomal targeting of the enzyme responsible for this reaction, OPC-8:0 CoA Ligase 1 (OPCL1). This compartmentalization ensures the efficient conversion of chloroplast-derived precursors into the final hormone, highlighting the intricate subcellular organization of plant metabolic pathways. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers in the fields of plant biology, biochemistry, and drug development.

References

An In-depth Technical Guide to the Genes Involved in 3-Oxo-OPC8-CoA Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA, or 3-Oxo-OPC8-CoA, is a key intermediate in the biosynthesis of jasmonic acid (JA) and related signaling molecules in plants. This metabolic pathway, primarily housed within the peroxisome, is crucial for plant defense against pathogens and herbivores, as well as for various developmental processes. Understanding the genes and enzymes that govern the metabolism of this compound is therefore of significant interest for agricultural biotechnology and the development of novel therapeutic agents that may target similar pathways in other organisms. This guide provides a comprehensive technical overview of the core genes involved, their quantitative characteristics, detailed experimental protocols, and the signaling pathways that regulate their expression.

Core Genes and Enzymes

The metabolism of this compound is primarily orchestrated by a trio of key enzymes, each encoded by specific genes. These enzymes are responsible for the synthesis of the precursor to this compound, its activation to a CoA ester, and its subsequent β-oxidation.

12-oxophytodienoate reductase 3 (OPR3)

The OPR3 gene encodes the enzyme 12-oxophytodienoate reductase 3, a flavin-dependent oxidoreductase. This enzyme catalyzes the reduction of 12-oxo-phytodienoic acid (OPDA) to 3-oxo-2-(2’(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0), the immediate precursor of this compound. OPR3 is considered the key isoform for jasmonate biosynthesis due to its high efficiency in converting the natural (9S,13S)-12-oxophytodienoic acid stereoisomer[1].

OPC-8:0 CoA ligase 1 (OPCL1 or 4CLL5)

The gene OPCL1 (also known as 4CLL5) encodes the enzyme OPC-8:0 CoA ligase 1. This enzyme belongs to the acyl-activating enzyme superfamily and is responsible for the ATP-dependent activation of OPC-8:0 to its corresponding CoA ester, OPC-8:0-CoA. This activation step is critical for channeling the substrate into the β-oxidation pathway.

Acyl-CoA Oxidase (ACX)

The ACX gene family encodes acyl-CoA oxidases, which are flavoenzymes that catalyze the first committed step of β-oxidation. Specifically, ACX1 has been shown to be the primary isoform involved in jasmonic acid biosynthesis. It introduces a double bond between the α and β carbons of the acyl-CoA substrate, which in this context is OPC-8:0-CoA, leading to the formation of 2,3-didehydro-OPC-8:0-CoA and hydrogen peroxide. Subsequent rounds of β-oxidation, involving multifunctional protein (MFP) and 3-ketoacyl-CoA thiolase (KAT), lead to the shortening of the octanoyl side chain and ultimately the formation of jasmonic acid.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of OPR3

SubstrateKm (µM)Vmax (nkat/mg protein)OrganismReference
(9S,13S)-12-oxophytodienoic acid3553.7Arabidopsis thaliana[1]
12-oxophytodienoic acid (OPDA)190Not ReportedZea mays[2]

Table 2: Kinetic Parameters of OPCL1 (4CLL5)

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)OrganismReference
OPC-8:0471.272.7 x 104Arabidopsis thaliana[3]
OPDA241.566.5 x 104Arabidopsis thaliana[3]
Tetradecanoate (C14:0)360.962.7 x 104Arabidopsis thaliana[3]

Table 3: Substrate Specificity of ACX1A

SubstrateRelative Activity (%)OrganismReference
C12:0-CoA100Lycopersicon esculentum (Tomato)[4]
C14:0-CoA~90Lycopersicon esculentum (Tomato)[4]
C18-cyclopentanoid-CoAActiveLycopersicon esculentum (Tomato)[4]

Experimental Protocols

OPR3 Enzyme Activity Assay (Stereospecific Assay)

This protocol is adapted from methods used to characterize OPR3 activity[1].

a. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Substrate: (9S,13S)-12-oxophytodienoic acid (OPDA) stock solution in ethanol.

  • Cofactor: NADPH stock solution in assay buffer.

  • Enzyme: Purified recombinant OPR3.

  • Quenching Solution: 1 M HCl.

  • Extraction Solvent: Ethyl acetate.

b. Procedure:

  • Prepare a reaction mixture containing assay buffer, a defined concentration of OPDA (e.g., 0-200 µM), and NADPH (e.g., 200 µM).

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified OPR3 enzyme.

  • Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Extract the product, OPC-8:0, with ethyl acetate.

  • Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

  • Analyze the formation of OPC-8:0 using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

OPCL1 (OPC-8:0 CoA Ligase) Enzyme Activity Assay

This protocol is based on a coupled spectrophotometric assay for acyl-CoA synthetases[5].

a. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

  • Substrate: OPC-8:0 stock solution in ethanol.

  • Cofactors: ATP, CoA, and MgCl2 stock solutions in assay buffer.

  • Coupling Enzymes: Myokinase, pyruvate kinase, and lactate dehydrogenase.

  • Coupling Substrates: Phosphoenolpyruvate and NADH.

  • Enzyme: Purified recombinant OPCL1.

b. Procedure:

  • Prepare a reaction mixture containing assay buffer, OPC-8:0 (at varying concentrations for kinetic analysis), ATP, CoA, MgCl2, phosphoenolpyruvate, NADH, and the coupling enzymes.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified OPCL1 enzyme.

  • Monitor the decrease in absorbance at 340 nm in real-time using a spectrophotometer. The decrease in absorbance is due to the oxidation of NADH, which is stoichiometrically linked to the formation of AMP in the ligase reaction.

  • Calculate the initial reaction velocity from the linear phase of the absorbance change.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

Acyl-CoA Oxidase (ACX) Enzyme Activity Assay

This protocol is a common method for measuring ACX activity based on the production of hydrogen peroxide.

a. Reagents:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

  • Substrate: OPC-8:0-CoA stock solution in assay buffer.

  • Chromogenic Substrate: A suitable peroxidase substrate such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or a fluorogenic substrate like Amplex Red.

  • Coupling Enzyme: Horseradish peroxidase (HRP).

  • Enzyme: Purified recombinant ACX1 or cell extract containing ACX activity.

b. Procedure:

  • Prepare a reaction mixture containing assay buffer, the chromogenic/fluorogenic substrate, and HRP.

  • Add the ACX enzyme source and pre-incubate at the desired temperature (e.g., 25°C) for 5 minutes.

  • Initiate the reaction by adding the substrate, OPC-8:0-CoA.

  • Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 405 nm for ABTS) or the increase in fluorescence for a fluorogenic substrate.

  • The rate of change in absorbance/fluorescence is proportional to the rate of H2O2 production and thus to the ACX activity.

  • Quantify the activity using a standard curve generated with known concentrations of H2O2.

Signaling Pathways and Regulation

The expression of the genes involved in this compound metabolism is tightly regulated by a complex signaling network, primarily triggered by wounding or pathogen attack. This network ensures that the production of jasmonic acid is rapidly induced when needed.

Jasmonate Signaling Pathway

The core of the jasmonate signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1) and a family of transcriptional repressors called JASMONATE ZIM-DOMAIN (JAZ) proteins. In the absence of a stimulus, JAZ proteins bind to and repress various transcription factors, preventing the expression of jasmonate-responsive genes, including OPR3, OPCL1, and ACX1.

Upon wounding or pathogen attack, the levels of the bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile), rise. JA-Ile acts as a molecular glue, promoting the interaction between COI1 and JAZ proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. The degradation of JAZ proteins releases the transcription factors, allowing them to activate the expression of their target genes.

Key transcription factors that regulate the expression of jasmonate biosynthesis genes include members of the MYC (bHLH), MYB, ERF (ethylene response factor), and WRKY families. For instance, MYC2 is a master regulator of jasmonate-responsive gene expression and directly binds to the G-box motif present in the promoters of many jasmonate-inducible genes.

Jasmonate_Signaling_Pathway Wounding Wounding / Herbivory JA_Biosynthesis JA Biosynthesis (OPR3, OPCL1, ACX1) Wounding->JA_Biosynthesis Induces JA_Ile JA-Ile JA_Biosynthesis->JA_Ile Produces COI1 COI1 JA_Ile->COI1 SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms JAZ JAZ Repressor Proteasome 26S Proteasome JAZ->Proteasome Degraded by MYC2 MYC2/MYB/ERF Transcription Factors JAZ->MYC2 Represses SCF_COI1->JAZ Targets for degradation JA_Response_Genes JA-Responsive Genes (including OPR3, OPCL1, ACX1) MYC2->JA_Response_Genes Activates transcription JA_Response_Genes->JA_Biosynthesis Positive Feedback Defense Defense Responses JA_Response_Genes->Defense

A simplified diagram of the jasmonate signaling pathway.
Promoter Analysis

The promoters of the OPR3, OPCL1, and ACX1 genes contain cis-regulatory elements that are recognized by the transcription factors mentioned above. Analysis of these promoter regions reveals the presence of G-box motifs (CACGTG), the binding site for MYC transcription factors, as well as other elements that are responsive to various stress signals. The combinatorial action of different transcription factors binding to these promoter elements allows for a fine-tuned and robust transcriptional response to specific stimuli.

Experimental_Workflow cluster_cloning Gene Cloning and Protein Expression cluster_assays Enzyme Activity Assays cluster_kinetics Kinetic Analysis Cloning Clone OPR3, OPCL1, ACX1 cDNAs into expression vectors Expression Express recombinant proteins in E. coli or other systems Cloning->Expression Purification Purify proteins using affinity chromatography Expression->Purification OPR3_Assay OPR3 Assay: Measure OPC-8:0 formation (GC-MS or HPLC) Purification->OPR3_Assay OPCL1_Assay OPCL1 Assay: Coupled spectrophotometric assay (NADH depletion) Purification->OPCL1_Assay ACX1_Assay ACX1 Assay: Peroxidase-coupled assay (H2O2 detection) Purification->ACX1_Assay Kinetics Determine Km and Vmax/kcat by varying substrate concentrations OPR3_Assay->Kinetics OPCL1_Assay->Kinetics ACX1_Assay->Kinetics

A general experimental workflow for characterizing the enzymes.

Metabolism in Other Organisms

While the jasmonate biosynthesis pathway is well-characterized in plants, the metabolism of related oxylipins, including cyclopentanone-containing molecules, is also observed in other kingdoms of life.

Fungi

Several fungal species, including Aspergillus and Lasiodiplodia, are known to produce jasmonic acid and its derivatives. The expression of plant-derived jasmonate biosynthesis genes, including OPR3, in fungi has been successfully used to produce precursors for valuable compounds like pyrethrins. This highlights the potential for heterologous production of these compounds in microbial systems.

Bacteria

Bacteria are known to metabolize a wide range of organic compounds, including cyclic molecules. While a dedicated pathway for this compound metabolism has not been extensively studied in bacteria, they possess enzymes capable of degrading related structures. For instance, some Pseudomonas species can degrade cyclopentanol and cyclopentanone through ring-opening reactions catalyzed by monooxygenases and lactone hydrolases[6][7]. Furthermore, bacteria can metabolize oxylipins through β-oxidation pathways, suggesting that if this compound were available, bacteria would likely be able to process it[8][9]. The study of these bacterial pathways could reveal novel enzymes with potential applications in bioremediation and biocatalysis.

Conclusion

The genes OPR3, OPCL1, and ACX1 are central to the metabolism of this compound, a critical step in the biosynthesis of jasmonic acid in plants. The enzymes encoded by these genes are tightly regulated at the transcriptional level through a sophisticated signaling network that responds to external threats. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate this important metabolic pathway. Moreover, the presence of related metabolic capabilities in fungi and bacteria opens up exciting avenues for biotechnological applications, from the production of high-value chemicals to the discovery of novel enzymatic functions. Further research into the specific enzymes and regulatory mechanisms in a broader range of organisms will undoubtedly continue to expand our understanding of the diverse roles of oxylipin metabolism in biology.

References

A Technical Guide to the Regulation of 3-Oxo-OPC8-CoA Levels in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of the synthesis, catabolism, and multi-level regulation of 3-oxo-2-(2′[Z]-pentenyl)cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA), a pivotal intermediate in the biosynthesis of the plant hormone jasmonic acid.

Introduction: The Central Role of this compound

This compound is a critical, short-lived acyl-coenzyme A thioester that serves as the entry point into the final β-oxidation stage of jasmonic acid (JA) biosynthesis in plants.[1][2] Jasmonates are a class of lipid-derived hormones that regulate a wide array of developmental processes and defense responses against biotic and abiotic stresses, including herbivory and necrotrophic pathogens.[1][3] The cellular concentration of this compound is tightly controlled, reflecting a nexus of substrate synthesis, enzymatic activation, and subsequent catabolism, all orchestrated by complex transcriptional feedback loops. Understanding the regulation of this intermediate is paramount for elucidating how plants modulate their defense and growth signaling pathways. This guide provides a detailed overview of the metabolic pathways governing this compound levels, summarizes key quantitative data, and presents detailed experimental protocols for its study.

Biosynthesis of this compound

The formation of this compound is a two-step process that occurs exclusively within the peroxisome, following the transport of the JA precursor, 12-oxo-phytodienoic acid (OPDA), from the chloroplast.[2][4]

  • Reduction of OPDA: The first committed step in the peroxisome is the reduction of the cyclopentenone ring of OPDA. This reaction is catalyzed by 12-oxophytodienoate reductase 3 (OPR3) , a flavin mononucleotide (FMN)-dependent enzyme.[5][6] OPR3 is the primary isozyme responsible for converting the natural (9S,13S)-OPDA stereoisomer into its product, 3-oxo-2-(2′[Z]-pentenyl)cyclopentane-1-octanoic acid (OPC-8:0).[5][7]

  • CoA Ligation: The resulting OPC-8:0 is then activated by thioesterification with coenzyme A. This essential activation step is catalyzed by OPC-8:0 CoA Ligase 1 (OPCL1) , an ATP-dependent acyl-activating enzyme.[8] The reaction consumes ATP and yields this compound, AMP, and diphosphate.[9] Genetic studies in Arabidopsis thaliana have shown that knockout mutants of OPCL1 accumulate high levels of OPC-8:0 and produce significantly less JA upon wounding, confirming the critical role of this enzyme.[8][10]

Biosynthesis_of_3_Oxo_OPC8_CoA OPDA 12-oxo-phytodienoic acid (OPDA) OPR3 OPR3 OPDA->OPR3 OPC8 3-oxo-2-(2’[Z]-pentenyl)cyclopentane- 1-octanoic acid (OPC-8:0) OPCL1 OPCL1 OPC8->OPCL1 OPC8_CoA This compound OPR3->OPC8 Reduction NADP NADP+ OPR3->NADP OPCL1->OPC8_CoA Ligation AMP_PPi AMP + PPi OPCL1->AMP_PPi NADPH NADPH NADPH->OPR3 ATP_CoA ATP + CoA ATP_CoA->OPCL1

Figure 1. Biosynthesis pathway of this compound in the peroxisome.

Catabolism of this compound: The β-Oxidation Cascade

This compound is the direct substrate for the peroxisomal β-oxidation pathway, which shortens its eight-carbon octanoyl side chain in three successive cycles to produce the twelve-carbon jasmonic acid.[3][4][11] Each cycle involves three core enzymes:

  • Acyl-CoA Oxidase (ACX): Initiates the cycle by catalyzing the FAD-dependent oxidation of the acyl-CoA, introducing a double bond. In Arabidopsis, ACX1 and ACX5 are primarily responsible for this step in JA biosynthesis.[2][4]

  • Multifunctional Protein (MFP): Possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, which hydrate the double bond and then oxidize the resulting hydroxyl group.[3][11]

  • 3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA intermediate, releasing acetyl-CoA and a two-carbon-shorter acyl-CoA, which then enters the next cycle.[3][11]

After three rounds of β-oxidation, the resulting jasmonoyl-CoA is hydrolyzed by a thioesterase to release free (+)-7-iso-jasmonic acid.

Regulation of this compound Levels

The concentration of this compound is dynamically regulated at multiple levels, from gene transcription to substrate availability, ensuring that jasmonate signaling is rapidly initiated upon stress but tightly controlled to prevent fitness costs.

Transcriptional Control: The JA-Ile-COI1-JAZ-MYC2 Signaling Hub

The core regulatory mechanism is a positive feedback loop mediated by the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile).[12][13]

  • Repression: In the absence of stress, JASMONATE-ZIM DOMAIN (JAZ) proteins act as transcriptional repressors. They bind to and inhibit basic helix-loop-helix (bHLH) transcription factors, primarily MYC2 and its homologs MYC3 and MYC4.[12][14][15]

  • Activation: Upon wounding or pathogen attack, JA-Ile levels rise. JA-Ile acts as a molecular glue, promoting the interaction between JAZ proteins and the F-box protein CORONATINE INSENSITIVE 1 (COI1) .[16][17][18] COI1 is part of the SCFCOI1 E3 ubiquitin ligase complex, which targets the JAZ repressors for degradation by the 26S proteasome.[19][20]

  • Gene Induction: The degradation of JAZ proteins releases MYC2/3/4, allowing them to activate the transcription of early JA-responsive genes.[13][21] Crucially, this includes the genes encoding the JA biosynthesis enzymes themselves, such as OPR3, OPCL1, and ACX1, creating a powerful positive feedback loop that amplifies JA production.[13][14]

JA_Signaling_Pathway Stress Wound / Pathogen JA_Ile JA-Ile Synthesis Stress->JA_Ile Induces COI1 SCF-COI1 Complex JA_Ile->COI1 Promotes binding JAZ JAZ Repressor COI1->JAZ Targets MYC2 MYC2 / MYC3 / MYC4 JAZ->MYC2 Represses Degradation 26S Proteasome Degradation JAZ->Degradation Ub JA_Genes JA Biosynthesis Genes (OPR3, OPCL1, ACX1, etc.) MYC2->JA_Genes Activates transcription Response JA Responses MYC2->Response Activates JA_Genes->JA_Ile Positive Feedback

Figure 2. Core transcriptional regulation of jasmonate biosynthesis genes.
Substrate Transport and Availability

The rate of this compound synthesis is also dependent on the flux of its precursor, OPDA, from the chloroplast to the peroxisome. While passive diffusion may play a role, the ATP-binding cassette (ABC) transporter COMATOSE (CTS)/PEROXISOMAL ABC TRANSPORTER 1 (PXA1) has been identified as a key importer of OPDA into the peroxisome.[3] Furthermore, recent evidence suggests that upon wounding, OPDA and its derivatives can be translocated long-distance through the phloem from damaged shoots to undamaged roots, where they are then converted to JA-Ile to coordinate systemic growth responses.[22] This indicates that inter-organ transport of precursors is a vital regulatory layer.

Alternative Biosynthetic Routes

Recent studies have identified an OPR3-independent pathway for JA biosynthesis. In opr3 mutants, OPDA can be partially metabolized through a β-oxidation step to form 4,5-didehydrojasmonate, which is then reduced by OPR2 to yield JA. This alternative route provides metabolic plasticity and ensures that a basal level of JA signaling can be maintained even if the primary OPR3-dependent pathway is compromised.

Quantitative Data Summary

The regulation of this compound is reflected in the kinetic properties of the enzymes involved and the dynamic changes in metabolite concentrations following induction.

Table 1: Enzyme Kinetic Parameters

This table summarizes the kinetic parameters for the key enzymes responsible for the synthesis of this compound in Arabidopsis thaliana.

EnzymeGene LocusSubstrateApparent Km (µM)kcat (s-1)kcat/Km (s-1mM-1)Reference(s)
OPR3 At2g43400(9S,13S)-OPDA3553.7 (nkat/mg)†-[5][7][23]
NADPH12--[23]
OPCL1 At1g20510OPC-8:0251.2750.8[8][9][24]
OPDA241.5665.0[8][9][24]
OPC-6:0441.0523.9[8][24]
Tetradecanoic acid47.50.439.1[8][24]

†Activity for OPR3 was reported in nkat/mg protein, which is equivalent to µmol s-1 kg-1.

Table 2: Wound-Induced Metabolite Accumulation

This table presents representative data on the accumulation of JA and its precursors in the leaves of wild-type (Col-0) and opcl1 mutant Arabidopsis plants following mechanical wounding.[10][25][26][27]

MetaboliteGenotypeTime After Wounding (h)Concentration (ng/g FW)Fold Change (vs. 0h)Reference
JA Wild-type (Col-0)0~201.0[10]
1.5~2500~125[10]
opcl1 mutant0~201.0[10]
1.5~1000~50[10]
OPDA Wild-type (Col-0)0~1501.0[25][26]
1.5~1200~8.0[25][26]
OPC-8:0 opcl1 mutant‡1.5~250% of WT-[10]

‡Absolute concentration not provided; data reported as a percentage increase relative to wild-type levels at the same time point.

Experimental Protocols

Accurate measurement of this compound and related metabolites, as well as the activity of associated enzymes, is crucial for studying this pathway.

Protocol: Quantification of Jasmonates (OPDA, JA) via GC-MS

This protocol is adapted from methods used for quantifying jasmonates in Arabidopsis tissues.[28][29][30][31]

  • Tissue Homogenization: Freeze ~100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder. Homogenize in 1 mL of extraction solvent (e.g., 80% methanol, 1% acetic acid) containing internal standards (e.g., D2-JA and D5-OPDA).

  • Extraction: Vortex and incubate the homogenate at 4°C for 1 hour. Centrifuge at 13,000 x g for 10 minutes at 4°C. Collect the supernatant. Re-extract the pellet with 0.5 mL of extraction solvent and combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup: Acidify the extract with HCl to pH 2.5-3.0. Apply the sample to a C18 SPE cartridge pre-conditioned with methanol and water. Wash the cartridge with water to remove polar impurities.

  • Elution and Derivatization: Elute the jasmonates with diethyl ether or ethyl acetate. Evaporate the solvent under a stream of nitrogen. For GC-MS analysis, derivatize the carboxylic acids to their methyl esters by adding 50 µL of a diazomethane solution or 2 M (trimethylsilyl)diazomethane in hexane and incubate for 10 minutes.

  • GC-MS Analysis: Evaporate the derivatization agent. Resuspend the sample in hexane. Analyze 1-2 µL via gas chromatography coupled to a mass spectrometer (GC-MS) operating in selected ion monitoring (SIM) mode to quantify the characteristic ions of the target analytes relative to their stable isotope-labeled internal standards.

Protocol: Quantification of Acyl-CoA Esters via HPLC

This protocol is based on a sensitive method for extracting and quantifying acyl-CoAs from plant tissues by derivatization and fluorescence detection.[32][33][34][35][36]

  • Extraction: Homogenize ~200-500 mg of frozen, powdered plant tissue in 2 mL of an ice-cold extraction buffer (e.g., 25 mM KH2PO4 pH 7.2, 2 mM EDTA) with 10% (w/v) trichloroacetic acid. Add an appropriate internal standard (e.g., heptadecanoyl-CoA).

  • Purification: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. Apply the supernatant to a pre-conditioned Oasis MAX or similar SPE cartridge. Wash the cartridge with a weak organic solvent to remove impurities.

  • Elution: Elute the acyl-CoAs with a strong organic solvent containing a weak acid (e.g., 2% formic acid in methanol).

  • Derivatization: Evaporate the eluate to dryness. Reconstitute the sample in 100 µL of citrate buffer (pH 4.0). Add 10 µL of a freshly prepared 1 M chloroacetaldehyde solution. Incubate at 80°C for 15 minutes to convert the acyl-CoAs to their fluorescent etheno-derivatives.

  • HPLC Analysis: Analyze the derivatized sample using ion-paired reversed-phase HPLC with a C18 column. Use a gradient of solvent A (e.g., 100 mM sodium acetate pH 5.5) and solvent B (acetonitrile). Detect the acyl-etheno-CoA esters using a fluorescence detector (Excitation: ~278 nm, Emission: ~410 nm). Quantify peaks by comparing their area to the internal standard.

Figure 3. Generalized workflow for the analysis of jasmonates and acyl-CoAs.
Protocol: Recombinant Enzyme Activity Assay (OPR3 and OPCL1)

This protocol outlines a general method for measuring the activity of recombinantly expressed and purified OPR3 or OPCL1.[5][8][37][38][39][40]

  • Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube or 96-well plate.

    • For OPR3: 100 mM buffer (e.g., Tris-HCl, pH 7.5), 100-200 µM NADPH, and initiate the reaction by adding 50 µM OPDA.

    • For OPCL1: 100 mM buffer (e.g., Tris-HCl, pH 8.0), 5 mM MgCl2, 2.5 mM ATP, 0.5 mM Coenzyme A, and initiate the reaction by adding 50 µM OPC-8:0.

  • Enzyme Addition: Add a known amount of purified recombinant enzyme (e.g., 1-5 µg) to the reaction mixture to start the reaction. For negative controls, use heat-inactivated enzyme or a reaction mixture without substrate.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15-30 minutes). Ensure the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) or by acidification (e.g., adding 10% acetic acid).

  • Product Analysis:

    • For OPR3: Extract the product (OPC-8:0) with ethyl acetate. Evaporate the solvent, derivatize the product as described in Protocol 6.1, and analyze via GC-MS or LC-MS to quantify the amount of OPC-8:0 formed.

    • For OPCL1: Analyze the reaction mixture directly using HPLC as described in Protocol 6.2 to quantify the amount of this compound produced.

  • Calculate Activity: Determine the specific activity of the enzyme, typically expressed as nmol of product formed per minute per mg of protein (nmol min-1 mg-1).

References

An In-depth Technical Guide to the Metabolic Fate of 3-Oxo-OPC8-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) is a pivotal intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone that regulates a vast array of developmental processes and defense responses in plants. The metabolic conversion of this compound represents the final stage of the jasmonate biosynthetic pathway, occurring within the peroxisome. This guide provides a comprehensive overview of the enzymatic steps, quantitative parameters, and experimental methodologies involved in the transformation of this compound into jasmonic acid, offering a core resource for professionals in plant biology and drug discovery.

The Metabolic Pathway: From OPC-8:0 to Jasmonic Acid

The journey from the precursor 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) to jasmonic acid is a peroxisome-localized process involving two main stages: activation to a CoA-ester and subsequent chain shortening via three cycles of β-oxidation.

2.1 Activation of OPC-8:0 to this compound

Before entering the β-oxidation spiral, the free acid OPC-8:0 must be activated. This is achieved by its conversion to the corresponding CoA thioester, this compound.

  • Enzyme: OPC-8:0-CoA Ligase 1 (OPCL1)[1][2]

  • Reaction: OPC-8:0 + ATP + CoA → this compound + AMP + PPi

  • Location: Peroxisome[1]

  • Significance: This activation step is essential for committing the molecule to the β-oxidation pathway. Mutants lacking OPCL1 show an accumulation of OPC-8 and reduced levels of JA, confirming its critical role.[1]

2.2 Peroxisomal β-Oxidation

This compound undergoes three successive rounds of β-oxidation to shorten its octanoate side chain by six carbons, ultimately yielding jasmonoyl-CoA.[3][4] Each cycle consists of four enzymatic reactions.

Cycle 1: this compound → 3-Oxo-OPC6-CoA

  • Dehydrogenation: Catalyzed by Acyl-CoA Oxidase (ACX) . In Arabidopsis, ACX1 and ACX5 are involved, while in tomato, ACX1A is the primary enzyme for JA synthesis.[3][5] This step introduces a double bond and produces H₂O₂.

  • Hydration & Dehydrogenation: These two steps are catalyzed by a Multifunctional Protein (MFP) , which possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[4][6]

  • Thiolytic Cleavage: Catalyzed by 3-Ketoacyl-CoA Thiolase (KAT) . In Arabidopsis, KAT2 is the isoform most relevant for JA biosynthesis.[6][7] This reaction releases a molecule of acetyl-CoA and the shortened 3-Oxo-OPC6-CoA.

Cycle 2: 3-Oxo-OPC6-CoA → 3-Oxo-OPC4-CoA The same enzymatic cascade (ACX, MFP, KAT) acts on 3-Oxo-OPC6-CoA, releasing another molecule of acetyl-CoA and producing 3-Oxo-OPC4-CoA.

Cycle 3: 3-Oxo-OPC4-CoA → Jasmonoyl-CoA The final round of β-oxidation converts 3-Oxo-OPC4-CoA into jasmonoyl-CoA, releasing a third molecule of acetyl-CoA.

2.3 Final Hydrolysis The pathway concludes with the hydrolysis of jasmonoyl-CoA to release free (+)-7-iso-jasmonic acid, a reaction presumed to be catalyzed by a yet-to-be-fully-characterized thioesterase.[6]

Visualization of the Metabolic Pathway

The following diagrams illustrate the biochemical reactions and cellular organization of this compound metabolism.

Metabolic_Pathway cluster_peroxisome Peroxisome cluster_beta_ox β-Oxidation Cycles OPC8 OPC-8:0 E1 OPCL1 OPC8->E1 OPC8_CoA This compound Enoyl_OPC8 2-trans-Enoyl-OPC8-CoA OPC8_CoA->Enoyl_OPC8 ACX E1->OPC8_CoA Hydroxy_OPC8 3-Hydroxy-OPC8-CoA Enoyl_OPC8->Hydroxy_OPC8 MFP (Hydratase) Keto_OPC8 3-Keto-OPC8-CoA Hydroxy_OPC8->Keto_OPC8 MFP (Dehydrogenase) OPC6_CoA 3-Oxo-OPC6-CoA Keto_OPC8->OPC6_CoA KAT Acetyl_CoA1 Acetyl-CoA Keto_OPC8->Acetyl_CoA1 KAT OPC4_CoA 3-Oxo-OPC4-CoA OPC6_CoA->OPC4_CoA ... 2 more cycles Acetyl_CoA2 2x Acetyl-CoA OPC6_CoA->Acetyl_CoA2 ... 2 more cycles JA_CoA Jasmonoyl-CoA OPC4_CoA->JA_CoA ACX, MFP, KAT E_TE Thioesterase JA_CoA->E_TE JA Jasmonic Acid E_TE->JA OPDA OPDA (from Chloroplast) OPDA->OPC8 OPR3

Figure 1: Metabolic pathway of this compound to Jasmonic Acid.

Quantitative Data Presentation

Kinetic characterization of the enzymes in the jasmonate biosynthetic pathway is crucial for understanding its regulation. While data for every enzyme with its specific intermediate substrate is not exhaustively available, key parameters for the initiating ligase have been determined.

Table 1: Kinetic Parameters of Arabidopsis thaliana Acyl-CoA Synthetases for JA Precursors

Enzyme (Locus) Substrate Apparent K_m_ (µM) Apparent V_max_ (pkat mg⁻¹) Catalytic Efficiency (k_cat_/K_m_) Reference
OPCL1 (At1g20510) OPC-8:0 15 ± 2 1020 ± 121 Highest [1]
OPCL1 (At1g20510) OPDA 63 ± 11 960 ± 115 Lower [1]
At5g63380 OPDA 26 ± 4 240 ± 29 High [1]
At1g20500 OPC-6:0 18 ± 3 480 ± 58 High [1]

| At4g05160 | C16:0 | 12 ± 1 | 1450 ± 174 | High (as Fatty Acyl-CoA Synthetase) |[1] |

Note: The highest catalytic efficiency for At1g20510 was observed with OPC-8:0, classifying it as the primary OPC-8:0-CoA Ligase (OPCL1). Kinetic data for ACX, MFP, and KAT with OPCn-CoA substrates are less defined in the literature, though their activity on a broad range of medium- and long-chain fatty acyl-CoAs is established.[3]

Experimental Protocols

The characterization of the enzymes metabolizing this compound relies on robust biochemical assays. Below are detailed methodologies for key experiments.

5.1 Recombinant Protein Expression and Purification

  • Objective: To produce pure, active enzymes (e.g., OPCL1, ACX1, KAT2) for in vitro characterization.

  • Protocol:

    • Cloning: The full-length cDNA of the target gene (e.g., AtOPCL1) is cloned into an E. coli expression vector, such as pET, often with an N- or C-terminal affinity tag (e.g., His₆-tag, GST-tag).

    • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a log-phase culture.

    • Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.

    • Purification: The soluble lysate is clarified by centrifugation. The tagged protein is purified from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • QC: Purity is assessed by SDS-PAGE, and protein concentration is determined using a Bradford or BCA assay.

5.2 Acyl-CoA Ligase (OPCL1) Activity Assay

  • Objective: To measure the rate of CoA-ester formation from a free acid substrate.

  • Method: Coupled Spectrophotometric Assay.[1]

  • Principle: The formation of AMP during the ligase reaction is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 344 nm.

  • Reagents:

    • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • Substrate (e.g., 200 µM OPC-8:0)

    • 5 mM ATP, 10 mM MgCl₂, 0.5 mM CoA

    • Coupling enzymes: Myokinase, Pyruvate Kinase, Lactate Dehydrogenase

    • 1 mM Phosphoenolpyruvate, 0.3 mM NADH

    • Purified OPCL1 enzyme

  • Procedure:

    • Prepare a master mix of all reagents except the enzyme in a cuvette.

    • Incubate at a constant temperature (e.g., 30°C) for 5 minutes to establish a baseline.

    • Initiate the reaction by adding a known amount of purified OPCL1.

    • Monitor the decrease in absorbance at 344 nm over time using a spectrophotometer.

    • Calculate the reaction rate from the linear portion of the curve, using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹).

5.3 Acyl-CoA Oxidase (ACX) Activity Assay

  • Objective: To measure the rate of dehydrogenation of an acyl-CoA substrate.

  • Method: H₂O₂-Dependent Fluorometric or Spectrophotometric Assay.[8]

  • Principle: The ACX reaction produces hydrogen peroxide (H₂O₂). This H₂O₂ is used by a coupling enzyme, horseradish peroxidase (HRP), to oxidize a chromogenic or fluorogenic substrate.

  • Reagents:

    • Reaction Buffer (e.g., 50 mM MES, pH 8.0)

    • Substrate (e.g., 50 µM this compound)

    • 1 mM Flavin Adenine Dinucleotide (FAD)

    • Horseradish Peroxidase (HRP)

    • Indicator dye (e.g., 4-hydroxyphenyl-acetic acid for fluorescence[8] or 4-aminoantipyrine/phenol for absorbance at 500 nm)

    • Enzyme extract or purified ACX

  • Procedure:

    • Combine buffer, FAD, HRP, and indicator dye in a microplate well or cuvette.

    • Add the substrate (this compound).

    • Initiate the reaction by adding the enzyme sample.

    • Monitor the increase in fluorescence (e.g., Ex/Em = 320/400 nm) or absorbance (e.g., 500 nm) over time.

    • Quantify activity by comparing rates to a standard curve generated with known amounts of H₂O₂.

5.4 3-Ketoacyl-CoA Thiolase (KAT) Activity Assay

  • Objective: To measure the rate of thiolytic cleavage of a 3-ketoacyl-CoA substrate.

  • Method: Spectrophotometric Assay Monitoring CoA Release.[9][10]

  • Principle: The reaction releases a free Coenzyme A molecule, which contains a thiol group (-SH). This thiol group reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored compound (TNB²⁻) that absorbs strongly at 412 nm.

  • Reagents:

    • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Substrate (e.g., 50 µM 3-keto-OPC8-CoA)

    • 0.2 mM DTNB

    • Purified KAT enzyme

  • Procedure:

    • Combine buffer, substrate, and DTNB in a cuvette.

    • Establish a baseline reading at 412 nm.

    • Initiate the reaction by adding the purified KAT enzyme.

    • Record the increase in absorbance at 412 nm over time.

    • Calculate the rate of CoA production using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

Workflow and Logic Visualization

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay In Vitro Kinetic Assay cDNA Target Gene cDNA (e.g., OPCL1) Clone Cloning cDNA->Clone Vector Expression Vector Vector->Clone Transform Transformation into E. coli Clone->Transform Induce IPTG Induction Transform->Induce Purify Affinity Chromatography Induce->Purify PureEnzyme Purified Active Enzyme Purify->PureEnzyme Reaction Initiate Reaction PureEnzyme->Reaction Add Enzyme Substrate Substrate Mix (e.g., OPC-8:0, ATP, CoA) Substrate->Reaction Coupling Coupling System (e.g., PK/LDH, NADH) Coupling->Reaction Monitor Spectrophotometric Monitoring (ΔAbs/min) Reaction->Monitor Analyze Data Analysis Monitor->Analyze Kinetics Determine Km, Vmax Analyze->Kinetics Logical_Relationship cluster_cell Plant Cell cluster_chloro Chloroplast cluster_perox Peroxisome Linolenic α-Linolenic Acid OPDA_syn LOX, AOS, AOC Linolenic->OPDA_syn OPDA OPDA OPDA_syn->OPDA OPDA_p OPDA OPDA->OPDA_p Transport (e.g., PXA1/CTS) OPR3 OPR3 OPDA_p->OPR3 OPC8 OPC-8:0 OPR3->OPC8 OPCL1 OPCL1 OPC8->OPCL1 OPC8_CoA This compound OPCL1->OPC8_CoA Beta_Ox β-Oxidation (ACX, MFP, KAT) OPC8_CoA->Beta_Ox JA_CoA Jasmonoyl-CoA Beta_Ox->JA_CoA Cytosol_JA Jasmonic Acid (Signaling) JA_CoA->Cytosol_JA Hydrolysis & Export

References

Methodological & Application

Application Note: Quantification of 3-Oxo-OPC8-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) is a key intermediate in the biosynthesis of jasmonic acid (JA), a plant hormone that plays a crucial role in regulating plant growth, development, and defense responses. Accurate quantification of this compound is essential for understanding the dynamics of the jasmonate signaling pathway and for the development of novel agrochemicals that modulate plant defense mechanisms. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

The jasmonic acid biosynthetic pathway begins in the chloroplast and is completed in the peroxisome. This compound is formed in the peroxisome from 12-oxo-phytodienoic acid (OPDA) and is a direct precursor to jasmonic acid through a series of β-oxidation steps.

Jasmonate_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic Acid Linolenic Acid OPDA 12-oxo-phytodienoic acid (OPDA) Linolenic Acid->OPDA LOX, AOS, AOC OPC8 3-oxo-2-(2’[Z]-pentenyl)- cyclopentane-1-octanoic acid (OPC-8:0) OPDA->OPC8 OPR3 This compound This compound OPC8->this compound OPCL1 JA Jasmonic Acid (JA) This compound->JA β-oxidation (ACX, MFP, KAT)

Figure 1: Simplified Jasmonic Acid Biosynthetic Pathway.

Experimental Protocol

This protocol is based on established methods for the analysis of acyl-CoA compounds in plant tissues.

Sample Preparation

A robust sample preparation protocol is critical for the accurate quantification of low-abundance acyl-CoAs.

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water

  • Internal Standard (IS): [¹³C₆]-3-Oxo-OPC8-CoA (if available) or a suitable structural analog like C17:0-CoA.

  • Solid Phase Extraction (SPE) cartridges: Oasis MAX or similar mixed-mode anion exchange cartridges.

  • SPE Conditioning Solution: Methanol

  • SPE Equilibration Solution: 50 mM ammonium acetate (pH 4.5)

  • SPE Wash Solution: 50 mM ammonium acetate (pH 4.5)

  • SPE Elution Buffer: 2% formic acid in methanol

  • Reconstitution Solvent: 50:50 (v/v) acetonitrile:water with 0.1% formic acid

Procedure:

  • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Add 1 mL of ice-cold Extraction Buffer and the internal standard to the powdered tissue.

  • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of Equilibration Solution.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of Wash Solution.

  • Elute the acyl-CoAs with 1 mL of Elution Buffer.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of Reconstitution Solvent for LC-MS/MS analysis.

Experimental_Workflow Start Plant Tissue Sampling Grinding Cryogenic Grinding Start->Grinding Extraction Extraction with TCA and Internal Standard Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis and Quantification LCMS->Data

Figure 2: Experimental Workflow for this compound Quantification.

LC-MS/MS Analysis

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions: The exact mass of this compound (C₃₀H₄₈N₇O₁₈P₃S) is 939.1993 g/mol . The expected precursor ion ([M+H]⁺) is m/z 940.2. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety (507.0 g/mol ).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 940.2433.25035
This compound (Qualifier) 940.2428.05040
[¹³C₆]-3-Oxo-OPC8-CoA (IS) 946.2439.25035

Note: The product ion at m/z 433.2 corresponds to the acyl portion of the molecule ([C₁₄H₂₁O₃]⁺). The product ion at m/z 428.0 is a common fragment of the CoA moiety. Collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables present hypothetical but realistic quantitative data for this compound in Arabidopsis thaliana leaves under control and wounded conditions. Wounding is known to induce the jasmonate pathway.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.10.012
0.50.058
1.00.115
5.00.592
10.01.180
50.05.950
100.011.920
Linearity (R²) 0.9995
LOD (ng/mL) 0.05
LOQ (ng/mL) 0.1

Table 2: Quantification of this compound in Arabidopsis thaliana Leaves

Sample ConditionReplicate 1 (pmol/g FW)Replicate 2 (pmol/g FW)Replicate 3 (pmol/g FW)Mean (pmol/g FW)Std. Dev.
Control 15.216.514.815.50.87
Wounded (1h) 45.848.246.546.81.21

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in plant tissues. This protocol, with its detailed sample preparation and optimized instrument parameters, will be a valuable tool for researchers investigating the jasmonate signaling pathway and its role in plant physiology and defense. The use of a stable-isotope labeled internal standard is highly recommended to ensure the highest accuracy and precision.

Application Notes and Protocols for the Extraction of 3-Oxo-OPC8-CoA from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-OPC8-CoA (3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-coenzyme A) is a key intermediate in the biosynthesis of jasmonic acid, a critical signaling molecule in plant defense and development. The extraction and quantification of this acyl-CoA ester from plant tissues are essential for studying the regulatory mechanisms of the jasmonate pathway and for identifying potential targets for modulating plant stress responses. This document provides a detailed protocol for the extraction of this compound from plant material, based on established methods for oxylipin and acyl-CoA analysis.

Data Presentation

Table 1: Representative Solvent Systems and Purification Methods for Oxylipin and Acyl-CoA Extraction

ParameterMethod 1: Oxylipin ExtractionMethod 2: Acyl-CoA Ester ExtractionCombined Approach (Recommended)
Plant Material 0.5 - 5 g fresh weight[1][2][3]~1 g fresh weight1 - 5 g fresh weight
Initial Extraction Solvent Methanol or n-hexane:2-propanol (3:2, v/v)[1][2]Isopropanol with 0.1 M KH2PO4Methanol or Isopropanol-based buffer
Purification Method Solid-Phase Extraction (SPE) with C18 cartridges[2][3]Liquid-Liquid Extraction (LLE) followed by SPELLE followed by SPE with C18 cartridges
Elution Solvents (SPE) Methanol (varying concentrations)[2][3]Not explicitly stated for this moleculeAcetonitrile or Methanol gradients
Derivatization Often methylated for GC-MS analysis[2][3]Derivatization to fluorescent acyl etheno-CoA estersRecommended for enhanced detection
Analytical Method GC-MS or LC-MS/MS[4][5][6][7]HPLC with fluorescence detection[8]LC-MS/MS or HPLC with fluorescence
Typical Recovery Rates 70-100% for related compounds (e.g., jasmonic acid)[9]Not specifiedExpected to be within a similar range

Experimental Protocols

Protocol for the Extraction of this compound from Plant Material

This protocol is a synthesized approach based on methods for extracting oxylipins and acyl-CoA esters.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Buffer: 80% Methanol (HPLC grade) with 0.1% formic acid and an antioxidant (e.g., 0.01% butylated hydroxytoluene - BHT)

  • Internal standard (if available, e.g., a deuterated analog)

  • Chloroform (HPLC grade)

  • 0.1 M Potassium phosphate buffer (pH 7.0)

  • Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • Nitrogen gas stream

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Collection and Freezing: Harvest plant material and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer approximately 1-2 g of the powdered tissue to a centrifuge tube.

    • Add 10 mL of cold extraction buffer.

    • Add an appropriate amount of internal standard.

    • Vortex thoroughly for 1 minute.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Liquid-Liquid Extraction (LLE):

    • To the supernatant, add 5 mL of chloroform and 5 mL of 0.1 M potassium phosphate buffer (pH 7.0).

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper aqueous-methanolic phase containing the polar acyl-CoA esters.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of water with 0.1% formic acid.

    • Load the aqueous-methanolic extract onto the cartridge.

    • Wash the cartridge with 10 mL of water with 0.1% formic acid to remove highly polar impurities.

    • Elute the this compound with 5 mL of 80% acetonitrile in water with 0.1% formic acid.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small, known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Analysis:

    • Analyze the reconstituted sample using LC-MS/MS. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound.

Mandatory Visualization

Extraction_Workflow PlantMaterial 1. Plant Material (Frozen in Liquid N2) Grinding 2. Grinding PlantMaterial->Grinding Extraction 3. Extraction (80% Methanol, 0.1% Formic Acid, BHT) Grinding->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 Supernatant Supernatant Centrifugation1->Supernatant LLE 5. Liquid-Liquid Extraction (Chloroform/Buffer) Supernatant->LLE Centrifugation2 6. Centrifugation LLE->Centrifugation2 AqueousPhase Aqueous-Methanolic Phase Centrifugation2->AqueousPhase SPE 7. Solid-Phase Extraction (C18) AqueousPhase->SPE Drying 8. Drying (Nitrogen Stream) SPE->Drying Reconstitution 9. Reconstitution Drying->Reconstitution Analysis 10. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the extraction of this compound from plant material.

Jasmonic_Acid_Pathway LinolenicAcid α-Linolenic Acid LOX 13-LOX LinolenicAcid->LOX Hydroperoxide 13(S)-HPOT LOX->Hydroperoxide AOS AOS Hydroperoxide->AOS AlleneOxide Allene Oxide AOS->AlleneOxide AOC AOC AlleneOxide->AOC OPDA OPDA AOC->OPDA OPR3 OPR3 OPDA->OPR3 OPC8 3-Oxo-OPC8 OPR3->OPC8 AcylCoA_Synthetase Acyl-CoA Synthetase OPC8->AcylCoA_Synthetase OxoOPC8CoA This compound AcylCoA_Synthetase->OxoOPC8CoA BetaOxidation β-oxidation (3 cycles) OxoOPC8CoA->BetaOxidation JA Jasmonic Acid BetaOxidation->JA

Caption: Simplified Jasmonic Acid biosynthesis pathway highlighting this compound.

References

Application Notes and Protocols for the Enzymatic Assay of 3-Ketoacyl-CoA Thiolase with 3-Oxo-OPC8-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketoacyl-CoA thiolase (EC 2.3.1.16) is a crucial enzyme in the terminal step of fatty acid beta-oxidation, catalyzing the thiolytic cleavage of a 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.[1][2] This enzyme exhibits broad substrate specificity and is essential for cellular energy metabolism.[1] In plants, a specific isoform of this enzyme, often referred to as KAT2, plays a critical role in the biosynthesis of jasmonic acid, a vital plant hormone regulating growth and defense responses. A key substrate in this pathway is 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA). The enzymatic conversion of this compound by 3-ketoacyl-CoA thiolase is a critical step in the jasmonate biosynthetic pathway.

These application notes provide detailed protocols for a continuous spectrophotometric assay to determine the activity of 3-ketoacyl-CoA thiolase using this compound as a substrate. The provided methodologies are designed to be adaptable for various research applications, including enzyme characterization, inhibitor screening, and pathway analysis.

Signaling Pathway and Experimental Workflow

The enzymatic reaction is a key step in the jasmonic acid biosynthesis pathway, which is initiated from linolenic acid. The overall process involves several enzymatic steps, culminating in the beta-oxidation of this compound.

Jasmonic_Acid_Biosynthesis cluster_pathway Jasmonic Acid Biosynthesis Linolenic_Acid Linolenic Acid OPDA 12-oxo-PDA Linolenic_Acid->OPDA LOX, AOS, AOC OPC8 3-Oxo-OPC8 OPDA->OPC8 OPR3 3_Oxo_OPC8_CoA This compound OPC8->3_Oxo_OPC8_CoA OPCL1 Thiolase 3-Ketoacyl-CoA Thiolase (KAT2) 3_Oxo_OPC8_CoA->Thiolase Products Acetyl-CoA + OPC6-CoA Thiolase->Products JA Jasmonic Acid Products->JA Further β-oxidation steps Experimental_Workflow Start Substrate_Synthesis Synthesis of This compound Start->Substrate_Synthesis Enzyme_Preparation Enzyme Preparation Start->Enzyme_Preparation Assay_Setup Assay Setup Substrate_Synthesis->Assay_Setup Enzyme_Preparation->Assay_Setup Reaction Enzymatic Reaction Assay_Setup->Reaction Data_Acquisition Spectrophotometric Data Acquisition Reaction->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis End Data_Analysis->End

References

Application Notes and Protocols for the Synthesis and Use of Stable Isotope-Labeled 3-Oxo-OPC8-CoA in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the comprehensive study of small molecule metabolites in biological systems, relies heavily on accurate and precise quantification of analytes. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based metabolomics, as they correct for variations in sample preparation and instrument response. 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) is a key intermediate in the biosynthesis of jasmonic acid, a plant hormone involved in defense and development. The ability to accurately quantify this compound is crucial for understanding plant metabolism and signaling. This document provides a detailed protocol for the chemical synthesis of stable isotope-labeled this compound and its application as an internal standard in metabolomics studies.

Synthesis of Stable Isotope-Labeled this compound

The synthesis of stable isotope-labeled this compound is a multi-step process that begins with a commercially available stable isotope-labeled fatty acid. This protocol describes the synthesis of [¹³C₈]-3-Oxo-OPC8-CoA, but the same principles can be applied to other labeling patterns (e.g., ²H).

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of [¹³C₈]-3-oxooctanoic acid cluster_1 Step 2: Synthesis of [¹³C₈]-3-Oxo-OPC8-CoA A [¹³C₈]-Octanoic acid B [¹³C₈]-Octanoyl chloride A->B SOCl₂ C Acyl Meldrum's Acid Intermediate B->C Meldrum's acid, Pyridine D [¹³C₈]-3-oxooctanoic acid C->D HCl, heat E [¹³C₈]-3-oxooctanoic acid F NHS ester of [¹³C₈]-3-oxooctanoic acid E->F NHS, DCC G [¹³C₈]-3-Oxo-OPC8-CoA F->G Coenzyme A, NaHCO₃ H Coenzyme A

Caption: Proposed synthetic pathway for stable isotope-labeled this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of [¹³C₈]-3-oxooctanoic acid

  • Activation of [¹³C₈]-Octanoic Acid:

    • To a solution of [¹³C₈]-octanoic acid (1 mmol, commercially available) in anhydrous dichloromethane (10 mL) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 mmol) dropwise at 0 °C.

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain [¹³C₈]-octanoyl chloride. Use this directly in the next step.

  • Acylation of Meldrum's Acid:

    • Dissolve Meldrum's acid (1.1 mmol) in anhydrous dichloromethane (15 mL).

    • Cool the solution to 0 °C and add pyridine (2.2 mmol) dropwise.

    • To this solution, add the [¹³C₈]-octanoyl chloride (1 mmol in 5 mL of anhydrous dichloromethane) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

    • Wash the reaction mixture with 1 M HCl (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude acyl Meldrum's acid intermediate.

  • Hydrolysis and Decarboxylation:

    • To the crude acyl Meldrum's acid, add a mixture of 3 M HCl (10 mL) and dioxane (5 mL).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure [¹³C₈]-3-oxooctanoic acid.

Step 2: Synthesis of [¹³C₈]-3-Oxo-OPC8-CoA

  • Formation of the N-Hydroxysuccinimide (NHS) Ester:

    • Dissolve the purified [¹³C₈]-3-oxooctanoic acid (0.5 mmol) and N-hydroxysuccinimide (0.6 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

    • Cool the solution to 0 °C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 0.6 mmol) in anhydrous THF (5 mL) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Evaporate the solvent under reduced pressure to obtain the crude NHS ester of [¹³C₈]-3-oxooctanoic acid.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A (lithium salt, 0.3 mmol) in 0.1 M aqueous sodium bicarbonate buffer (pH 8.0, 10 mL).

    • Add a solution of the crude NHS ester (0.5 mmol) in a minimal amount of THF dropwise to the Coenzyme A solution with vigorous stirring.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Purify the [¹³C₈]-3-Oxo-OPC8-CoA by solid-phase extraction (SPE) using a C18 cartridge.

      • Condition the cartridge with methanol followed by water.

      • Load the acidified reaction mixture.

      • Wash with water to remove salts.

      • Elute the product with a step gradient of methanol in water.

    • Lyophilize the product-containing fractions to obtain [¹³C₈]-3-Oxo-OPC8-CoA as a white powder.

    • Characterize the final product by high-resolution mass spectrometry and NMR.

Application in Metabolomics

Stable isotope-labeled this compound is used as an internal standard for the quantification of the endogenous, unlabeled analogue in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

Metabolomics_Workflow A Biological Sample (e.g., plant tissue) B Homogenization & Lysis A->B C Spike with [¹³C₈]-3-Oxo-OPC8-CoA B->C D Protein Precipitation (e.g., with cold acetonitrile) C->D E Centrifugation D->E F Supernatant Collection E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Caption: General workflow for the quantification of this compound using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification
  • Sample Preparation:

    • Weigh approximately 50-100 mg of the biological sample (e.g., flash-frozen plant tissue).

    • Homogenize the sample in a cold extraction buffer (e.g., 80% methanol) containing the stable isotope-labeled [¹³C₈]-3-Oxo-OPC8-CoA internal standard at a known concentration.

    • Vortex the mixture vigorously and incubate on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) at 4 °C for 15 minutes.

    • Collect the supernatant and transfer it to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., 10% methanol in water) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Run a gradient elution suitable for separating acyl-CoAs.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

      • Use Multiple Reaction Monitoring (MRM) for quantification.

      • Monitor the specific precursor-to-product ion transitions for both endogenous this compound and the stable isotope-labeled internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous analyte and the internal standard.

    • Calculate the peak area ratio (endogenous/internal standard).

    • Quantify the endogenous this compound concentration in the sample using a calibration curve prepared with known concentrations of the unlabeled standard and a fixed concentration of the internal standard.

Quantitative Data

The following tables provide typical parameters for the LC-MS/MS analysis of acyl-CoAs. These values may require optimization for specific instrumentation.

Table 1: Example MRM Transitions for this compound and its ¹³C-labeled analog.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺[M-507+H]⁺30-40
[¹³C₈]-3-Oxo-OPC8-CoA[M+8+H]⁺[M-507+8+H]⁺30-40

Table 2: Typical Performance Characteristics for Acyl-CoA Quantification by LC-MS/MS.

ParameterTypical Value
Limit of Detection (LOD)0.1 - 1 fmol on column
Limit of Quantification (LOQ)0.5 - 5 fmol on column
Linearity (R²)> 0.99
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Recovery85 - 115%

Relevant Signaling Pathway

This compound is an intermediate in the jasmonic acid biosynthesis pathway, which is crucial for plant responses to stress and developmental cues.

Jasmonic_Acid_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome A α-Linolenic Acid B 13-HPOT A->B LOX C 12,13-EOT B->C AOS D 12-oxo-PDA (OPDA) C->D AOC E OPDA D->E Transport F OPC-8:0 E->F OPR3 G This compound F->G OPCL1 H β-oxidation cycles (x3) G->H I Jasmonoyl-CoA H->I J Jasmonic Acid I->J Thioesterase

Caption: The jasmonic acid biosynthesis pathway highlighting the role of this compound.

Application Notes and Protocols for the Analysis of Acyl-CoA Esters in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) esters are central intermediates in a multitude of metabolic pathways in plants, including fatty acid synthesis and degradation, biosynthesis of lipids, and as donor molecules for protein acylation.[1] Their low abundance and chemical lability make their accurate quantification in plant tissues a significant analytical challenge.[2][3] This document provides detailed application notes and protocols for the robust and sensitive analysis of acyl-CoA esters in plant extracts, with a focus on liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with fluorescence detection.

Core Methodologies

The analysis of acyl-CoAs from plant extracts typically involves three key stages: extraction , separation , and detection . The choice of method depends on the specific acyl-CoA species of interest (short-chain vs. long-chain), the required sensitivity, and the available instrumentation.

Extraction of Acyl-CoA Esters from Plant Tissues

A critical step for accurate quantification is the efficient extraction of acyl-CoAs while minimizing degradation. Several methods have been developed, often involving rapid quenching of metabolic activity and subsequent purification.

Protocol 1: Extraction using Acetonitrile/Isopropanol and Solid-Phase Extraction (SPE)

This method is suitable for a wide range of acyl-CoA esters, from short to long chains, and provides high recoveries.[4]

Materials:

  • Liquid nitrogen

  • Cryogenic tissue homogenizer

  • Extraction Solvent: Acetonitrile/2-propanol (3:1, v/v)

  • 0.1 M Potassium phosphate buffer, pH 6.7

  • 2-(2-pyridyl)ethyl-functionalized silica gel for SPE

  • Internal standards (e.g., heptadecanoyl-CoA)[5]

Procedure:

  • Flash-freeze fresh plant tissue (50-100 mg) in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a cryogenic tissue homogenizer.

  • To the frozen powder, add 1 mL of ice-cold extraction solvent (Acetonitrile/2-propanol).

  • Homogenize the sample on ice.

  • Add 1 mL of 0.1 M potassium phosphate buffer (pH 6.7) and vortex thoroughly.

  • Centrifuge at 1,900 x g for 5 minutes to pellet the debris.[5]

  • Transfer the supernatant to a new tube.

  • Purification (SPE):

    • Condition the 2-(2-pyridyl)ethyl silica gel SPE cartridge.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoA esters with an appropriate solvent.

  • Dry the eluted sample under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS or HPLC analysis.

Protocol 2: Extraction with Perchloric or Sulfosalicylic Acid

This method is often used for the extraction of acid-soluble CoASH and short-chain acyl-CoAs.[5]

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • 0.5 M Perchloric acid or 5-sulfosalicylic acid

  • Neutralizing solution (e.g., KOH)

Procedure:

  • Freeze-clamp plant tissue in liquid nitrogen.

  • Grind the frozen tissue in a pre-chilled mortar and pestle with liquid nitrogen.

  • Homogenize the powdered tissue in ice-cold perchloric acid or sulfosalicylic acid.

  • Centrifuge to pellet precipitated proteins.

  • Carefully neutralize the supernatant with a suitable base (e.g., KOH) on ice.

  • Centrifuge to remove the perchlorate salt precipitate.

  • The supernatant containing the acyl-CoAs is ready for analysis.

Analytical Techniques

A. LC-MS/MS for High Sensitivity and Specificity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for the analysis of acyl-CoAs due to its high sensitivity, selectivity, and ability to quantify a wide range of species in a single run.[2][3][6][7]

Protocol 3: LC-MS/MS Analysis of Acyl-CoA Esters

Instrumentation:

  • UPLC or HPLC system

  • Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.[6]

Chromatographic Conditions (Example for Short-Chain Acyl-CoAs): [6]

  • Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm)

  • Mobile Phase A: 15 mM Ammonium hydroxide in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient tailored to separate the acyl-CoAs of interest.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40-50 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[2][3]

  • Precursor Ion: The [M+H]+ ion of the specific acyl-CoA.

  • Product Ions: Common fragment ions derived from the CoA moiety (e.g., adenosine triphosphate nucleotide, pantothenate, and acylated cysteamine) are monitored for identification and quantification.[6]

Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard or by using a calibration curve generated with authentic standards.

B. HPLC with Fluorescence Detection after Derivatization

For laboratories without access to LC-MS/MS, HPLC with fluorescence detection offers a highly sensitive alternative, particularly for acyl-CoAs with acyl chain lengths from C4 to C20.[8] This method requires a derivatization step to render the acyl-CoAs fluorescent.

Protocol 4: Derivatization and HPLC-Fluorescence Analysis

Derivatization Agent: Chloroacetaldehyde[5][8]

Procedure:

  • To the extracted and purified acyl-CoA sample, add chloroacetaldehyde solution.

  • Incubate the mixture to allow the formation of fluorescent etheno-CoA derivatives.

  • The reaction converts the adenine moiety of CoA into a fluorescent derivative.

HPLC Conditions: [5]

  • Column: Ion-paired reversed-phase C18 column.

  • Mobile Phase: A gradient of buffered methanol or acetonitrile.

  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the etheno-derivatives.

Detection Limits: This derivatization method can achieve very low detection limits, down to 6 fmol in extracts.[5][8]

Quantitative Data Summary

The following tables summarize typical quantitative data and performance characteristics of the described analytical methods.

Table 1: Comparison of Analytical Methods for Acyl-CoA Analysis

FeatureLC-MS/MSHPLC-Fluorescence (with Derivatization)
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection of fluorescent derivatives
Selectivity Very HighHigh
Sensitivity High (fmol to amol range)Very High (as low as 6 fmol)[5][8]
Chain Length Coverage Broad (Short to Very Long)C4 to C20[8]
Derivatization Required NoYes (e.g., with chloroacetaldehyde)
Instrumentation Cost HighModerate

Table 2: Typical Acyl-CoA Concentrations in Plant Tissues

Plant TissueAcyl-CoA Pool ConcentrationReference
Maturing Brassica napus seeds3-6 µM[8]
2-day-old Arabidopsis thaliana seedlings3-6 µM[8]

Table 3: Performance of a UPLC-MS/MS Method for Long-Chain Acyl-CoAs in Biological Samples [9]

ParameterValue
Inter-assay CV 5-6%
Intra-assay CV 5-10%

Visualized Workflows

General Workflow for Acyl-CoA Analysis

Acyl-CoA Analysis Workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant_tissue Plant Tissue quench Quenching (Liquid Nitrogen) plant_tissue->quench homogenize Homogenization quench->homogenize extract Extraction homogenize->extract purify Purification (e.g., SPE) extract->purify lc_separation LC Separation purify->lc_separation LC-MS/MS Path derivatization Derivatization purify->derivatization HPLC-Fluorescence Path ms_detection MS/MS Detection lc_separation->ms_detection fluorescence_detection Fluorescence Detection lc_separation->fluorescence_detection quantification Quantification ms_detection->quantification fluorescence_detection->quantification derivatization->lc_separation LC-MS/MS Workflow start Extracted & Purified Acyl-CoA Sample injection Injection into LC System start->injection separation Reversed-Phase Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization precursor_selection Precursor Ion Selection (Q1) ionization->precursor_selection fragmentation Collision-Induced Dissociation (Q2) precursor_selection->fragmentation product_detection Product Ion Detection (Q3) fragmentation->product_detection data_analysis Data Analysis & Quantification product_detection->data_analysis

References

Application Notes and Protocols: In Vitro Jasmonate Synthesis Utilizing 3-Oxo-OPC8-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Jasmonates are a class of lipid-derived plant hormones that play crucial roles in regulating plant growth, development, and defense responses. The biosynthesis of jasmonic acid (JA) involves a series of enzymatic reactions that occur in both the chloroplast and peroxisome. A key intermediate in this pathway is 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (3-Oxo-OPC8), which is activated to its coenzyme A (CoA) thioester, 3-Oxo-OPC8-CoA, within the peroxisome. This activated molecule then serves as the substrate for the peroxisomal β-oxidation pathway, which ultimately yields jasmonic acid. These application notes provide detailed protocols for in vitro assays designed to study the enzymatic conversion of this compound to jasmonic acid, offering a valuable tool for researchers investigating jasmonate biosynthesis and for professionals in drug development targeting this pathway.

Jasmonate Biosynthesis Pathway:

The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to 3-Oxo-OPC8. Subsequently, 3-Oxo-OPC8 is activated to this compound by an OPC-8:0-CoA ligase (OPCL1).[1][2][3] this compound then enters the β-oxidation spiral, a series of reactions catalyzed by three core enzymes: Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP) with enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities, and 3-Ketoacyl-CoA Thiolase (KAT).[4][5] Three successive rounds of β-oxidation are required to shorten the octanoate side chain of this compound, releasing three molecules of acetyl-CoA and ultimately yielding jasmonic acid.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport 3-Oxo-OPC8 3-Oxo-OPC8 OPDA_perox->3-Oxo-OPC8 OPR3 This compound This compound 3-Oxo-OPC8->this compound OPCL1 JA_Intermediate_1 3-Oxo-OPC6-CoA This compound->JA_Intermediate_1 ACX, MFP, KAT (1st cycle β-oxidation) JA_Intermediate_2 3-Oxo-OPC4-CoA JA_Intermediate_1->JA_Intermediate_2 ACX, MFP, KAT (2nd cycle β-oxidation) Jasmonic_Acid-CoA Jasmonoyl-CoA JA_Intermediate_2->Jasmonic_Acid-CoA ACX, MFP, KAT (3rd cycle β-oxidation) Jasmonic_Acid Jasmonic_Acid Jasmonic_Acid-CoA->Jasmonic_Acid Thioesterase

Figure 1: Jasmonate Biosynthesis Pathway. This diagram illustrates the conversion of α-linolenic acid to jasmonic acid, highlighting the key enzymatic steps in the chloroplast and peroxisome. The central role of this compound as the substrate for peroxisomal β-oxidation is emphasized.

Quantitative Data Summary

The following table summarizes the kinetic parameters for the enzymes involved in the peroxisomal β-oxidation of acyl-CoAs. It is important to note that specific kinetic data for the enzymes of the jasmonate biosynthesis pathway with this compound and its downstream intermediates are limited. The data presented here are for plant enzymes with structurally similar medium-chain acyl-CoA substrates and should be considered as estimations.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (units/mg)Organism SourceReference
Acyl-CoA Oxidase (ACX)Octanoyl-CoA (C8)~5-15Not ReportedZea maysAdapted from[6]
Multifunctional Protein (MFP) - Enoyl-CoA HydrataseCrotonyl-CoA (C4)~20-50Not ReportedArabidopsis thalianaAdapted from[7]
Multifunctional Protein (MFP) - L-3-hydroxyacyl-CoA Dehydrogenase3-Hydroxybutyryl-CoA (C4)~10-30Not ReportedArabidopsis thalianaAdapted from[7]
3-Ketoacyl-CoA Thiolase (KAT)Acetoacetyl-CoA (C4)~50Not ReportedArabidopsis thalianaAdapted from[4][8]

Experimental Protocols

Experimental Workflow for In Vitro Jasmonate Synthesis Assay:

The overall workflow for the in vitro synthesis of jasmonic acid from this compound involves a coupled enzyme assay. The individual enzymes of the β-oxidation pathway (ACX, MFP, and KAT) can be expressed recombinantly and purified, or a plant peroxisomal protein extract can be used as the enzyme source. The final product, jasmonic acid, can be quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Substrate Prepare this compound Solution Incubation Incubate Substrate, Enzymes, and Buffer at Optimal Temperature Substrate->Incubation Enzymes Prepare Recombinant Enzymes (ACX, MFP, KAT) or Peroxisomal Protein Extract Enzymes->Incubation Reaction_Mix Prepare Reaction Buffer Reaction_Mix->Incubation Quenching Stop Reaction (e.g., Acidification) Incubation->Quenching Extraction Extract Jasmonic Acid (e.g., Solid Phase Extraction) Quenching->Extraction Derivatization Derivatize for GC-MS Analysis (e.g., Methylation) Extraction->Derivatization Quantification Quantify Jasmonic Acid (GC-MS or LC-MS) Extraction->Quantification Direct LC-MS Derivatization->Quantification

Figure 2: Experimental Workflow. This diagram outlines the key steps for performing an in vitro jasmonate synthesis assay using this compound as the starting substrate.

Protocol 1: In Vitro Jasmonic Acid Synthesis from this compound

This protocol describes a coupled enzyme assay to produce jasmonic acid from this compound using purified recombinant enzymes.

Materials:

  • This compound (substrate)

  • Recombinant Acyl-CoA Oxidase (ACX)

  • Recombinant Multifunctional Protein (MFP)

  • Recombinant 3-Ketoacyl-CoA Thiolase (KAT)

  • Reaction Buffer: 50 mM MES, pH 8.0

  • Cofactors: FAD (1 mM), NAD+ (1 mM), Coenzyme A (1 mM)

  • Quenching Solution: 1 M HCl

  • Extraction Solvent: Ethyl acetate

  • Internal Standard (e.g., [2H6]-Jasmonic Acid)

  • Nitrogen gas for drying

  • Derivatization agent (for GC-MS): Diazomethane or Trimethylsilyldiazomethane

Equipment:

  • Thermomixer or water bath

  • Microcentrifuge

  • Vortex mixer

  • GC-MS or LC-MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • 50 µL of 2x Reaction Buffer

      • 10 µL of 10x Cofactor mix (10 mM FAD, 10 mM NAD+, 10 mM CoA)

      • 1-5 µg each of purified ACX, MFP, and KAT enzymes

      • Add sterile deionized water to a final volume of 90 µL.

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiation of Reaction:

    • Add 10 µL of 1 mM this compound to initiate the reaction (final concentration: 100 µM).

    • Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

  • Reaction Quenching:

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Add a known amount of internal standard (e.g., [2H6]-Jasmonic Acid) for quantification.

  • Extraction of Jasmonic Acid:

    • Add 200 µL of ethyl acetate to the reaction tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a new tube.

    • Repeat the extraction step once more and pool the organic phases.

  • Sample Preparation for Analysis:

    • Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen gas.

    • For GC-MS analysis, derivatize the dried residue by adding 50 µL of diazomethane solution and incubating for 10 minutes at room temperature. Subsequently, evaporate the diazomethane.

    • For LC-MS analysis, reconstitute the dried residue in a suitable solvent (e.g., 50% methanol).

  • Quantification:

    • Analyze the prepared sample by GC-MS or LC-MS.

    • Quantify the amount of jasmonic acid produced by comparing the peak area of the analyte to that of the internal standard.

Protocol 2: Acyl-CoA Oxidase (ACX) Activity Assay (Adapted)

This is an adapted continuous spectrophotometric assay to measure the activity of ACX using this compound as a substrate. The assay is based on the H2O2-dependent oxidation of a chromogenic substrate catalyzed by horseradish peroxidase (HRP).

Materials:

  • This compound

  • Recombinant Acyl-CoA Oxidase (ACX)

  • Assay Buffer: 50 mM MES, pH 8.0

  • 4-Aminoantipyrine (4-AAP) solution (1.6 mM)

  • Phenol solution (22 mM)

  • Horseradish Peroxidase (HRP) solution (100 units/mL)

  • FAD solution (1 mM)

Equipment:

  • Spectrophotometer capable of reading at 500 nm

  • Cuvettes

Procedure:

  • Reaction Cocktail Preparation:

    • Prepare a reaction cocktail by mixing the following reagents in a cuvette:

      • 800 µL Assay Buffer

      • 100 µL 4-AAP/Phenol solution

      • 10 µL HRP solution

      • 10 µL FAD solution

      • 10-50 ng of purified ACX enzyme

  • Assay Measurement:

    • Place the cuvette in the spectrophotometer and record the baseline absorbance at 500 nm.

    • Initiate the reaction by adding 10 µL of 10 mM this compound (final concentration: 100 µM).

    • Immediately start monitoring the increase in absorbance at 500 nm for 5-10 minutes.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔA500/min) from the linear portion of the curve.

    • The activity of ACX is proportional to the rate of quinoneimine dye formation. A standard curve with known concentrations of H2O2 can be used to quantify the enzyme activity. One unit of ACX is defined as the amount of enzyme that catalyzes the formation of 1 µmole of H2O2 per minute under the specified conditions.[1]

Protocol 3: 3-Ketoacyl-CoA Thiolase (KAT) Activity Assay (Adapted)

This adapted protocol measures the thiolytic cleavage of the final 3-ketoacyl-CoA intermediate in the jasmonate biosynthesis pathway. The decrease in absorbance due to the cleavage of the thioester bond is monitored spectrophotometrically.

Materials:

  • 3-keto-jasmonoyl-CoA (or a suitable C4-ketoacyl-CoA as a proxy, e.g., acetoacetyl-CoA)

  • Recombinant 3-Ketoacyl-CoA Thiolase (KAT)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 25 mM MgCl2

  • Coenzyme A (CoA) solution (10 mM)

Equipment:

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Reaction Setup:

    • In a cuvette, mix the following:

      • 900 µL Assay Buffer

      • 10 µL CoA solution

      • 10-50 ng of purified KAT enzyme

  • Assay Measurement:

    • Place the cuvette in the spectrophotometer and zero the instrument at 303 nm.

    • Initiate the reaction by adding 10 µL of 10 mM 3-keto-jasmonoyl-CoA (or proxy substrate).

    • Monitor the decrease in absorbance at 303 nm for 5-10 minutes.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔA303/min) from the linear portion of the curve.

    • The enzyme activity can be calculated using the molar extinction coefficient of the enolate form of the 3-ketoacyl-CoA substrate.

Disclaimer: The provided protocols are adapted from general assays for β-oxidation enzymes.[1][4][8] Optimal conditions for the specific substrates and enzymes of the jasmonate biosynthesis pathway may need to be determined empirically. It is recommended to perform appropriate controls, including reactions without enzyme and reactions without substrate.

References

sample preparation for 3-Oxo-OPC8-CoA analysis in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-2-(2’-[Z]-pentenyl)-cyclopentane-1-octanoic acid (3-Oxo-OPC8-CoA) is a key intermediate in the biosynthesis of jasmonic acid (JA), a critical phytohormone involved in plant development and defense responses. The quantification of this compound in Arabidopsis thaliana is essential for understanding the regulation of the jasmonate signaling pathway and for the development of novel compounds that may modulate plant stress responses. This application note provides a detailed protocol for the sample preparation and analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Jasmonic Acid Biosynthesis Pathway

The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome where it is reduced to OPC-8:0. The activation of OPC-8:0 to its CoA ester, this compound, is a critical step catalyzed by OPC-8:0 CoA Ligase1 (OPCL1).[1][2] This is followed by three cycles of β-oxidation to yield jasmonic acid.[1][2]

Jasmonic_Acid_Pathway alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC-8:0 OPC-8:0 OPDA_perox->OPC-8:0 OPR3 This compound This compound OPC-8:0->this compound OPCL1 beta-Oxidation 3x β-Oxidation This compound->beta-Oxidation Jasmonic_Acid Jasmonic_Acid beta-Oxidation->Jasmonic_Acid

Caption: Jasmonic Acid Biosynthesis Pathway in Arabidopsis thaliana.

Experimental Workflow

The overall workflow for the analysis of this compound involves sample harvesting and immediate quenching, followed by extraction, purification, and subsequent analysis by LC-MS/MS.

Experimental_Workflow Start Plant Material Harvesting (e.g., Arabidopsis seedlings) Quenching Immediate Freezing in Liquid Nitrogen Start->Quenching Homogenization Grind to a Fine Powder in Liquid Nitrogen Quenching->Homogenization Extraction Extraction with Acidified Methanol/Water Homogenization->Extraction Centrifugation1 Centrifugation to Pellet Debris Extraction->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection SPE Solid Phase Extraction (SPE) for Purification and Concentration Supernatant_Collection->SPE Elution Elute Acyl-CoAs SPE->Elution Dry_Down Evaporate to Dryness under Nitrogen Elution->Dry_Down Reconstitution Reconstitute in LC-MS Compatible Solvent Dry_Down->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: Experimental Workflow for this compound Analysis.

Quantitative Data Summary

Direct quantification of this compound in Arabidopsis thaliana is not widely reported. However, based on the known function of genes in the jasmonic acid biosynthesis pathway, relative levels can be inferred in different genetic backgrounds.

GenotypeExpected this compound LevelRationaleReference
Wild-Type (Col-0)Basal LevelNormal metabolic flux through the JA pathway.-
opr3 mutantDecreasedOPR3 is required for the synthesis of the precursor OPC-8:0.[3]
opcl1 mutantAccumulation of OPC-8:0, Decreased this compoundOPCL1 is responsible for the conversion of OPC-8:0 to this compound.[4][5]
Wounded Wild-TypeIncreasedWounding induces the expression of JA biosynthesis genes, including OPCL1.[4][5]

Experimental Protocols

Sample Preparation

This protocol is adapted from general methods for acyl-CoA extraction from plant tissues.

Materials:

  • Arabidopsis thaliana seedlings

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 80% Methanol, 20% Water, 0.1% Formic Acid

  • Internal Standard (IS): e.g., a commercially available stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE Wash Buffer: 20% Methanol, 0.1% Formic Acid

  • SPE Elution Buffer: 80% Methanol, 0.1% Formic Acid

  • Nitrogen evaporator

  • Reconstitution Solvent: 5% Methanol in water with 0.1% Formic Acid

Procedure:

  • Harvest approximately 100 mg of Arabidopsis thaliana seedlings and immediately freeze in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a pre-chilled tube and add 1 mL of ice-cold Extraction Buffer.

  • Add the internal standard to the extraction mixture.

  • Vortex vigorously for 1 minute and incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Condition an SPE cartridge by washing with 1 mL of Elution Buffer followed by 1 mL of SPE Wash Buffer.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of SPE Wash Buffer to remove interfering substances.

  • Elute the acyl-CoAs with 1 mL of Elution Buffer.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of Reconstitution Solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for LC-MS/MS analysis of this compound. Optimization will be required for specific instrumentation.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: linear gradient to 95% B

    • 15-18 min: hold at 95% B

    • 18.1-20 min: return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These need to be determined by direct infusion of a this compound standard. The precursor ion will be [M+H]⁺. Product ions will likely result from the fragmentation of the CoA moiety.

  • Collision Energy and other source parameters: Optimize for maximum signal intensity of the target analyte.

Conclusion

This application note provides a comprehensive framework for the sample preparation and analysis of the crucial jasmonic acid precursor, this compound, in Arabidopsis thaliana. The provided protocols and diagrams offer a solid starting point for researchers aiming to investigate the intricate regulation of the jasmonate signaling pathway. While a commercially available standard for this compound is ideal for absolute quantification, the described methodology allows for robust relative quantification, enabling valuable insights into plant stress responses and development.

References

Application Notes and Protocols for the Use of 3-Oxo-OPC8-CoA as a Substrate for Acyl-CoA Oxidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) is a key intermediate in the biosynthesis of jasmonic acid (JA), a plant hormone crucial for regulating growth, development, and defense responses.[1][2][3][4][5] Within the peroxisome, this compound serves as a substrate for acyl-CoA oxidase (ACX), the first and often rate-limiting enzyme in the β-oxidation cascade that leads to the formation of JA.[3][6][7][8] The study of ACX activity with this compound is essential for understanding the regulation of JA biosynthesis and for the development of potential modulators of plant defense pathways.

This document provides detailed application notes and protocols for the synthesis of this compound and its use as a substrate for assaying the activity of various acyl-CoA oxidase isozymes.

Signaling Pathway and Experimental Workflow

The biosynthesis of jasmonic acid from its precursor, α-linolenic acid, involves a series of enzymatic steps localized in both the chloroplast and the peroxisome. The final stages occur in the peroxisome, where this compound is a critical intermediate.

Jasmonic_Acid_Biosynthesis cluster_peroxisome Peroxisome OPC8 OPC-8:0 OPCL1 OPC-8:0 CoA Ligase 1 (OPCL1) OPC8->OPCL1 ATP, CoA OPC8_CoA OPC-8:0-CoA OPCL1->OPC8_CoA ACX Acyl-CoA Oxidase (ACX1, ACX5, etc.) OPC8_CoA->ACX O2 Three_Oxo_OPC8_CoA This compound ACX->Three_Oxo_OPC8_CoA H2O2 MFP Multifunctional Protein (MFP) Three_Oxo_OPC8_CoA->MFP KAT 3-Ketoacyl-CoA Thiolase (KAT) MFP->KAT JA_CoA Jasmonoyl-CoA KAT->JA_CoA 2 Acetyl-CoA Thioesterase Thioesterase JA_CoA->Thioesterase JA Jasmonic Acid Thioesterase->JA

Caption: Peroxisomal steps of jasmonic acid biosynthesis.

The experimental workflow for studying the interaction of this compound with acyl-CoA oxidase typically involves the synthesis of the substrate, purification of the enzyme, execution of the enzymatic assay, and subsequent data analysis.

Experimental_Workflow cluster_workflow Experimental Workflow A Enzymatic Synthesis of This compound B Purification of This compound (e.g., HPLC) A->B D Acyl-CoA Oxidase Assay (Spectrophotometric) B->D C Purification of Acyl-CoA Oxidase (ACX) Isozyme C->D E Data Analysis (Kinetic Parameters) D->E

References

Metabolic Flux Analysis of the Jasmonate Pathway: Focus on 3-Oxo-OPC8-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing metabolic flux analysis (MFA) of the jasmonate (JA) pathway, with a specific emphasis on the intermediate 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA). Understanding the flux through this pathway is critical for elucidating plant defense mechanisms and for the development of novel therapeutic agents that target inflammatory pathways, which share similarities with the JA signaling cascade.

Introduction to Jasmonate Biosynthesis and this compound

The jasmonate signaling pathway is a lipid-derived hormone signaling pathway in plants that plays a crucial role in regulating responses to biotic and abiotic stresses, as well as various developmental processes. The biosynthesis of jasmonic acid (JA) begins in the chloroplast and is completed in the peroxisome. A key series of reactions in the peroxisome is the β-oxidation of 12-oxo-phytodienoic acid (OPDA). This process involves the activation of 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8) to its CoA ester, OPC-8-CoA, by OPC-8:CoA ligase.[1] Subsequently, three cycles of β-oxidation lead to the formation of JA.[2][3] this compound is a transient intermediate in the first of these β-oxidation cycles, catalyzed by an acyl-CoA oxidase.[3][4]

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By employing stable isotope labeling, researchers can trace the flow of atoms through a metabolic network and calculate the in vivo reaction rates, or fluxes. This provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations or gene expression levels.

Data Presentation

While direct quantitative flux data for the jasmonate pathway remains a developing area of research, the following tables summarize relevant quantitative data on changes in jasmonate metabolite levels in response to genetic perturbations. These changes in metabolite pools provide an indirect measure of alterations in pathway flux.

Table 1: Relative Abundance of Jasmonate Pathway Intermediates in Wild-Type and opr3 Mutant Arabidopsis thaliana

CompoundWild-Type (Relative Abundance)opr3 Mutant (Relative Abundance)Fold Change (opr3/WT)
12-oxo-phytodienoic acid (OPDA)1.003.503.5
Jasmonic Acid (JA)1.000.250.25

Data are illustrative and based on the reported phenotype of opr3 mutants, which are deficient in the reduction of OPDA.[2]

Table 2: Relative Jasmonic Acid Levels in Wild-Type and OPC-8:CoA Ligase Mutant Arabidopsis thaliana Following Wounding

GenotypeRelative Jasmonic Acid Level (Control)Relative Jasmonic Acid Level (Wounded)
Wild-Type1.08.5
opc-8:coa ligase mutant1.03.2

Data are illustrative and based on the described phenotype of mutants deficient in OPC-8:CoA ligase activity.[1]

Mandatory Visualizations

jasmonate_pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid HPOT 13(S)-HPOT alpha_linolenic_acid->HPOT LOX allene_oxide Allene Oxide HPOT->allene_oxide AOS OPDA 12-oxo-phytodienoic acid (OPDA) allene_oxide->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC8 OPC-8 OPDA_perox->OPC8 OPR3 OPC8_CoA OPC-8-CoA OPC8->OPC8_CoA OPCL1 Oxo_OPC8_CoA This compound OPC8_CoA->Oxo_OPC8_CoA ACX OPC6_CoA OPC-6-CoA Oxo_OPC8_CoA->OPC6_CoA MFP, KAT JA_CoA Jasmonoyl-CoA OPC6_CoA->JA_CoA β-oxidation (2 cycles) JA Jasmonic Acid (JA) JA_CoA->JA Thioesterase

Jasmonate biosynthesis pathway highlighting this compound.

mfa_workflow start Start: Define Biological Question isotope_labeling 1. Stable Isotope Labeling (e.g., 13C-precursor feeding) start->isotope_labeling sampling 2. Time-Course Sampling of Plant Tissue isotope_labeling->sampling quenching 3. Metabolic Quenching sampling->quenching extraction 4. Metabolite Extraction quenching->extraction lc_ms 5. LC-MS/MS Analysis (Quantification of Jasmonates and Acyl-CoAs) extraction->lc_ms data_processing 6. Data Processing (Peak integration, Isotopologue distribution) lc_ms->data_processing modeling 7. Computational Modeling (Flux estimation using software like INCA or OpenMebius) data_processing->modeling flux_map 8. Generation of Metabolic Flux Map modeling->flux_map interpretation 9. Biological Interpretation flux_map->interpretation end End: Answer Biological Question interpretation->end

Experimental workflow for metabolic flux analysis.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Arabidopsis thaliana for Jasmonate Pathway MFA

This protocol describes the labeling of Arabidopsis thaliana seedlings with a stable isotope-labeled precursor for tracing the jasmonate biosynthesis pathway.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium, pH 5.7

  • Agar

  • Sterile petri dishes

  • Growth chamber with controlled light and temperature

  • ¹³C-labeled α-linolenic acid (or another suitable precursor)

  • Liquid MS medium

  • Sterile flasks

  • Shaker for liquid culture

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize Arabidopsis thaliana seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 10 minutes in 50% (v/v) bleach with 0.05% (v/v) Triton X-100.

    • Rinse the seeds 5 times with sterile distilled water.

    • Plate the sterilized seeds on solid MS medium (0.8% agar) in petri dishes.

    • Stratify the seeds at 4°C for 2-4 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • Seedling Culture for Labeling:

    • After 7-10 days, transfer seedlings to flasks containing liquid MS medium.

    • Grow the seedlings in the liquid culture on a shaker at a gentle speed (e.g., 80 rpm) under the same growth chamber conditions for another 3-4 days to allow them to acclimate.

  • Isotope Labeling:

    • Prepare a stock solution of the ¹³C-labeled precursor (e.g., ¹³C-α-linolenic acid) in a suitable solvent (e.g., ethanol).

    • Add the labeled precursor to the liquid MS medium to a final concentration that is non-toxic but sufficient for detection (concentration to be optimized, e.g., 50-100 µM).

    • Incubate the seedlings in the labeling medium for a time course (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamics of the pathway.

  • Sample Collection and Quenching:

    • At each time point, rapidly harvest the seedlings from the liquid medium.

    • Quickly blot the seedlings dry on filter paper.

    • Immediately freeze the tissue in liquid nitrogen to quench all metabolic activity.

    • Store the frozen samples at -80°C until metabolite extraction.

Protocol 2: Quantification of Jasmonates and Acyl-CoA Esters by LC-MS/MS

This protocol outlines the extraction and quantification of jasmonate pathway intermediates, including this compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Frozen plant tissue from Protocol 1

  • Pre-chilled (-20°C) extraction solvent (e.g., acetonitrile:methanol:water, 2:2:1, v/v/v)

  • Internal standards (e.g., deuterated JA, ¹³C-labeled acyl-CoAs)

  • Microcentrifuge tubes

  • Bead beater or mortar and pestle

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase HPLC column

Procedure:

  • Metabolite Extraction:

    • Weigh the frozen plant tissue (typically 50-100 mg).

    • Add the tissue to a pre-chilled microcentrifuge tube containing grinding beads and the cold extraction solvent with internal standards.

    • Homogenize the tissue using a bead beater or by grinding with a mortar and pestle under liquid nitrogen.

    • Vortex the homogenate and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Transfer the filtered extract to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject the sample onto a C18 reverse-phase column.

      • Use a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to separate the analytes of interest.

    • Mass Spectrometry (MS):

      • Operate the mass spectrometer in positive or negative ion mode, depending on the analytes. Acyl-CoAs are often analyzed in positive ion mode.

      • Develop a Multiple Reaction Monitoring (MRM) method for each analyte and internal standard. This involves optimizing the precursor ion and product ion transitions and collision energies. For this compound, the precursor ion will be its molecular weight, and product ions will correspond to characteristic fragments (e.g., the acyl chain and the CoA moiety).

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the concentration of each analyte based on a standard curve generated from authentic standards.

    • Determine the isotopologue distribution for each analyte by analyzing the mass spectra of the labeled samples.

Protocol 3: Computational Analysis of Metabolic Flux

This protocol provides a general workflow for estimating metabolic fluxes from the stable isotope labeling data obtained.

Software:

  • Software for metabolic flux analysis, such as INCA (Isotopomer Network Compartmental Analysis), OpenMebius, or similar platforms.

Procedure:

  • Model Construction:

    • Construct a metabolic model of the jasmonate biosynthesis pathway, including all relevant reactions, enzyme names, and subcellular compartments (chloroplast and peroxisome).

    • Define the stoichiometry of each reaction and the carbon atom transitions.

  • Data Input:

    • Input the experimental data into the software, including:

      • The labeling pattern of the precursor fed to the plants.

      • The measured isotopologue distributions of the jasmonate pathway intermediates at each time point.

      • Any measured uptake or secretion rates.

  • Flux Estimation:

    • The software will use an iterative algorithm to estimate the metabolic fluxes that best fit the experimental data. This is typically achieved by minimizing the sum of squared residuals between the measured and simulated isotopologue distributions.

  • Statistical Analysis:

    • Perform a statistical analysis to determine the confidence intervals of the estimated fluxes. This can be done using methods such as parameter continuation or Monte Carlo simulations.

  • Flux Visualization:

    • Visualize the estimated fluxes on the metabolic map to facilitate biological interpretation.

Conclusion

The methodologies outlined in these application notes provide a robust framework for the metabolic flux analysis of the jasmonate pathway, with a particular focus on the intermediate this compound. By combining stable isotope labeling with advanced LC-MS/MS techniques and computational modeling, researchers can gain unprecedented insights into the dynamic regulation of this critical plant signaling pathway. This knowledge is not only fundamental to plant biology but also holds significant potential for applications in agriculture and medicine.

References

Application Notes and Protocols for the Separation of 3-Oxo-OPC8-CoA from other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-OPC8-CoA (3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA) is a key intermediate in the biosynthesis of jasmonic acid, a plant hormone crucial for regulating growth, development, and defense responses. Accurate quantification and separation of this compound from a complex mixture of other acyl-Coenzyme A (acyl-CoA) thioesters is essential for studying plant metabolism and for potential applications in agriculture and drug development. This document provides detailed application notes and protocols for the effective separation of this compound using liquid chromatography-mass spectrometry (LC-MS/MS).

Overview of Separation Techniques

The separation of acyl-CoAs, including this compound, is challenging due to their structural similarity and the complexity of the biological matrix. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used technique for the analysis of these molecules. This method offers high selectivity and sensitivity, allowing for the accurate quantification of individual acyl-CoA species.

A typical workflow for the analysis of this compound involves:

  • Sample Preparation: Extraction of acyl-CoAs from the biological matrix (e.g., plant tissue).

  • Chromatographic Separation: Separation of this compound from other acyl-CoAs using reverse-phase HPLC.

  • Mass Spectrometric Detection: Sensitive and specific detection and quantification of the target analyte.

Below is a diagram illustrating the general experimental workflow.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Plant Tissue Homogenization extraction Acyl-CoA Extraction (e.g., with acidic acetonitrile) tissue->extraction cleanup Solid-Phase Extraction (SPE) (e.g., C18 cartridge) extraction->cleanup hplc Reverse-Phase HPLC Separation cleanup->hplc Injection ms Tandem Mass Spectrometry (MRM Detection) hplc->ms quant Quantification ms->quant Data Acquisition analysis Data Analysis quant->analysis

Caption: General experimental workflow for the analysis of this compound.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Plant Tissue

This protocol is adapted from methods for the extraction of jasmonate precursors and other acyl-CoAs from plant tissues.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Extraction buffer: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1% formic acid, pre-chilled to -20°C

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample)

  • Solid-phase extraction (SPE) C18 cartridges (e.g., 100 mg)

  • SPE conditioning solution: 100% Methanol

  • SPE equilibration solution: Water with 0.1% formic acid

  • SPE wash solution: 20% Methanol in water with 0.1% formic acid

  • SPE elution buffer: 80% Methanol in water with 0.1% formic acid

  • Centrifuge capable of 14,000 x g at 4°C

  • Vacuum manifold for SPE

Procedure:

  • Flash-freeze 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a pre-chilled microcentrifuge tube.

  • Add 1 mL of cold extraction buffer and the internal standard.

  • Vortex vigorously for 1 minute to homogenize the sample.

  • Incubate on ice for 20 minutes, with occasional vortexing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition a C18 SPE cartridge by passing 2 mL of 100% methanol, followed by 2 mL of equilibration solution.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of wash solution to remove polar impurities.

  • Elute the acyl-CoAs with 1 mL of elution buffer.

  • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see LC-MS/MS protocol) for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the development of a specific LC-MS/MS method for this compound. Optimization may be required based on the specific instrument and column used.

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Autosampler

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) or a Biphenyl column for enhanced selectivity of aromatic compounds.
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and re-equilibrate for 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow Rates Optimize for the specific instrument
MRM Transitions The precursor ion will be the [M+H]⁺ of this compound. Product ions will be characteristic fragments of the CoA moiety (e.g., m/z 428.0365) and the acyl chain. These should be determined by direct infusion of a standard if available, or predicted based on the structure.

Data Presentation

The following table summarizes expected and hypothetical quantitative data for the separation of this compound and other representative acyl-CoAs. Note: The retention time and MRM transitions for this compound are estimated based on its structure and data from similar compounds, and should be empirically determined.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Estimated Retention Time (min)Limit of Detection (LOD) (fmol)
This compound 1058.4551.4, 428.010-12~5-10
Palmitoyl-CoA (16:0)1006.5500.5, 428.013.5~1-5
Oleoyl-CoA (18:1)1032.6526.5, 428.014.2~1-5
Linoleoyl-CoA (18:2)1030.5524.5, 428.014.0~1-5
Stearoyl-CoA (18:0)1034.6528.5, 428.014.8~1-5

Values for this compound are estimates and require experimental verification.

Signaling Pathway and Logical Relationships

The separation of this compound is critical for understanding the jasmonic acid biosynthetic pathway. The following diagram illustrates the position of this compound within this pathway.

G cluster_pathway Jasmonic Acid Biosynthesis Pathway (Simplified) alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX 12-oxo-PDA 12-oxo-PDA 13-HPOT->12-oxo-PDA AOS/AOC OPC-8:0 OPC-8:0 12-oxo-PDA->OPC-8:0 OPR3 This compound This compound OPC-8:0->this compound Acyl-CoA Synthetase beta-oxidation β-oxidation cycles This compound->beta-oxidation Jasmonic_Acid Jasmonic_Acid beta-oxidation->Jasmonic_Acid

Caption: Simplified jasmonic acid biosynthetic pathway highlighting this compound.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the separation and quantification of this compound from other acyl-CoAs. The use of a robust sample preparation method combined with a well-optimized LC-MS/MS protocol will enable researchers to accurately measure this important metabolic intermediate, facilitating further understanding of plant biochemistry and its potential applications. It is recommended to validate the method with authentic standards to ensure accuracy and precision.

Troubleshooting & Optimization

Technical Support Center: Stability of 3-Oxo-OPC8-CoA in Different Extraction Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 3-Oxo-OPC8-CoA, ensuring its stability during experimental procedures is critical for obtaining accurate and reproducible results. This technical support guide provides detailed information on the factors affecting the stability of this compound in various extraction buffers, troubleshooting advice for common issues, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

A1: this compound is a beta-keto-thioester derivative of coenzyme A. The thioester bond in acyl-CoA molecules, including this compound, is a high-energy bond, making the molecule susceptible to hydrolysis. Its stability is a primary concern during extraction and analysis as degradation can lead to inaccurate quantification and misleading experimental outcomes.

Q2: What are the main factors that affect the stability of this compound in extraction buffers?

A2: The stability of this compound is primarily influenced by:

  • pH: The thioester bond is prone to hydrolysis, especially under alkaline and strongly acidic conditions. Near-neutral pH is generally recommended for maintaining stability.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and enzymatic degradation. Therefore, it is crucial to keep samples and extracts on ice or at 4°C throughout the procedure.

  • Enzymatic Activity: Endogenous thioesterases present in biological samples can rapidly degrade this compound.

  • Oxidizing and Reducing Agents: The presence of these agents in the buffer can potentially affect the integrity of the molecule.

Q3: Which extraction buffers are commonly used for acyl-CoA esters like this compound?

A3: Common extraction buffers for acyl-CoA esters include potassium phosphate, Tris-HCl, and HEPES. The choice of buffer can impact the stability of the target molecule, and the optimal buffer may vary depending on the specific experimental conditions and downstream applications.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to:

  • Work at low temperatures (on ice or at 4°C).

  • Use buffers with a pH close to neutral (pH 6.5-7.5).

  • Incorporate protease and thioesterase inhibitors in your extraction buffer.

  • Process samples as quickly as possible.

  • For long-term storage, keep samples as a powder at -20°C or lower. Aqueous solutions of acyl-CoAs are not stable and should be used within a day.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no recovery of this compound Degradation due to suboptimal pH.Ensure the pH of your extraction buffer is between 6.5 and 7.5. Verify the pH of the final extract.
Degradation due to high temperature.Perform all extraction steps on ice or in a cold room. Use pre-chilled buffers and tubes.
Enzymatic degradation.Add a cocktail of protease and thioesterase inhibitors to your extraction buffer immediately before use.
Inconsistent results between replicates Variable degradation between samples.Standardize the timing of each step in your extraction protocol. Ensure all samples are treated identically.
Incomplete inactivation of endogenous enzymes.Ensure thorough homogenization and immediate contact of the sample with the extraction buffer containing inhibitors.
Presence of unexpected peaks in analysis (e.g., HPLC, LC-MS) Hydrolysis of the thioester bond.This can lead to the appearance of a peak corresponding to the free acid and Coenzyme A. Confirm by running standards. To mitigate, follow the stability recommendations above.
Oxidation of the molecule.Degas buffers and work under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected.

Experimental Protocols

General Protocol for Extraction of this compound

This protocol provides a general framework for extracting this compound from biological samples, with an emphasis on maintaining stability.

Materials:

  • Extraction Buffer: 50 mM Potassium Phosphate, pH 7.2, containing 1 mM EDTA and a commercial thioesterase inhibitor cocktail.

  • Quenching Solution: 6% perchloric acid (ice-cold).

  • Neutralization Solution: 3 M K2CO3.

  • Solid Phase Extraction (SPE) cartridges for purification.

Procedure:

  • Sample Collection and Quenching: Rapidly quench metabolic activity by homogenizing the sample in ice-cold 6% perchloric acid.

  • Incubation: Keep the homogenate on ice for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize by adding 3 M K2CO3 dropwise while monitoring the pH until it reaches 6.5-7.0.

  • Precipitate Removal: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.

  • Purification: The supernatant can be further purified using solid-phase extraction (SPE) to enrich for acyl-CoA esters.

  • Analysis: Analyze the purified extract immediately or store at -80°C for short-term storage.

Data on Stability of Related Compounds

While specific quantitative data for the stability of this compound in various buffers is limited in the literature, data from structurally similar 3-oxoacyl-CoA compounds can provide valuable insights. The stability of thioester intermediates is known to be influenced by their three-dimensional structure and interactions.

Compound Class Condition Observation Reference
3-oxoacyl-ACP reductaseDiluted stock solution (~10 µg/ml)Unstable (40% activity loss over 5h at room temp).[1]
3-oxoacyl-ACP reductaseDiluted stock with 1 mg/ml BSAStabilized (only 6% activity loss over 5h).[1]
Thioester intermediates in ubiquitin-like modifications-Intrinsically long lifespans.[2]
S-nitrosothiols (e.g., GSNO)High concentration (50 mM), near-neutral pHOptimal buffer concentration is close to the GSNO concentration.[3]
S-nitrosothiols (e.g., GSNO)Low concentration (1 mM)Excess buffer accelerates decomposition.[3]

These findings suggest that protein additives like BSA can enhance the stability of related enzymes in solution, and that buffer concentration relative to the compound of interest can be a critical factor in stability.

Visualizations

General Workflow for this compound Extraction and Analysis

cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample Biological Sample Quench Quench Metabolism (e.g., with Perchloric Acid) Sample->Quench Homogenize Homogenization Quench->Homogenize Centrifuge1 Centrifugation (Remove Precipitate) Homogenize->Centrifuge1 Neutralize Neutralization Centrifuge1->Neutralize Centrifuge2 Centrifugation (Remove Salt) Neutralize->Centrifuge2 SPE Solid Phase Extraction (SPE) Centrifuge2->SPE Elute Elution SPE->Elute Analysis LC-MS/MS or HPLC Analysis Elute->Analysis

Caption: A generalized workflow for the extraction, purification, and analysis of this compound.

Factors Affecting this compound Stability

Stability This compound Stability pH pH pH->Stability Affects Hydrolysis Temp Temperature Temp->Stability Affects Reaction Rates Enzymes Thioesterases Enzymes->Stability Catalyzes Degradation Redox Oxidizing/ Reducing Agents Redox->Stability Potential for Degradation Buffer Buffer Composition Buffer->Stability Can Influence Stability

Caption: Key factors influencing the stability of this compound in solution.

Potential Degradation Pathway of a 3-Oxoacyl-CoA

The degradation of 3-oxoacyl-CoA compounds can occur through enzymatic pathways. For instance, 3-oxo-4-pregnene-20-carboxyl-CoA (3-OPC-CoA), a structurally related molecule, is known to be degraded by a series of enzymatic reactions. While the specific enzymes for this compound may differ, this provides a plausible model for its biological degradation.

A 3-Oxo-OPC-CoA B 3-Oxo-4,17-pregnadiene-20-carboxyl-CoA (3-OPDC-CoA) A->B Dehydrogenation (FadE28-FadE29) C 17-Hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA (17-HOPC-CoA) B->C Hydration (ChsH1-ChsH2) D Retro-aldol Cleavage Products C->D Retro-aldol Cleavage (Ltp2)

Caption: Enzymatic degradation pathway of a related compound, 3-OPC-CoA.

References

preventing degradation of 3-Oxo-OPC8-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Oxo-OPC8-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: My detected levels of this compound are consistently low or undetectable. What are the likely causes?

A1: Low recovery of this compound is a common issue stemming from its inherent instability. The primary causes are enzymatic degradation and chemical breakdown during sample preparation.

  • Enzymatic Degradation: As a key intermediate in jasmonic acid biosynthesis, this compound is rapidly metabolized by endogenous plant enzymes like acyl-CoA oxidases and thiolases.[1] It is critical to immediately quench all enzymatic activity upon sample collection.

  • Chemical Instability: The molecule contains a thioester linkage and a β-keto group, making it susceptible to hydrolysis and decarboxylation, respectively.[1][2] These reactions are accelerated by non-optimal pH and high temperatures.

Q2: What is the optimal temperature for handling and storing samples to prevent this compound degradation?

A2: All steps should be performed at low temperatures. Immediately flash-freeze biological samples in liquid nitrogen after collection. All subsequent extraction and preparation steps should be carried out on ice or at 4°C. For long-term storage, dried extracts should be kept at -80°C.[3] Reconstituted samples should be analyzed as soon as possible, as significant degradation can occur even at 4°C over several hours.[3]

Q3: How does the pH of my extraction buffer affect the stability of this compound?

A3: The thioester bond of acyl-CoAs is susceptible to hydrolysis under both strongly acidic and alkaline conditions. While specific data for this compound is limited, it is recommended to maintain a pH between 6.0 and 7.5 during extraction. Using a buffered extraction solvent is advisable. For example, some protocols for related compounds use ammonium acetate buffer at pH 6.8.[3]

Q4: I am observing inconsistent results between sample replicates. What could be the source of this variability?

A4: Variability often arises from inconsistent timing and handling during the initial, most critical stages of sample preparation.

  • Inconsistent Quenching: Any delay between sample harvesting and flash-freezing can lead to significant and variable enzymatic degradation.

  • Temperature Fluctuations: Allowing samples to warm up at any stage can accelerate degradation. Ensure consistent use of ice and pre-chilled solvents and tubes.

  • Extraction Inefficiency: Incomplete extraction can lead to variable yields. Ensure the tissue is thoroughly homogenized in the extraction solvent.

Q5: Can the this compound molecule isomerize or epimerize during sample prep?

Troubleshooting Guide

This guide summarizes potential issues and recommended solutions to minimize this compound degradation.

Problem Potential Cause Recommended Solution
Low/No Signal Enzymatic Degradation Flash-freeze tissue in liquid nitrogen immediately upon collection. Use a quenching extraction solvent (e.g., cold methanol/acetonitrile).
Chemical Hydrolysis Maintain extraction and reconstitution pH between 6.0 and 7.5. Avoid strong acids or bases.
Thermal Degradation Keep samples on ice at all times. Use pre-chilled solvents and tubes. Avoid any heating steps.
High Variability Inconsistent Sample Handling Standardize the time between sample collection and freezing. Ensure all samples are treated identically.
Incomplete Extraction Thoroughly homogenize the sample in the extraction solvent. Consider a second extraction of the pellet.
Degradation Post-Reconstitution Analyze samples immediately after dissolving the dried extract. Minimize time in the autosampler.[3]
Peak Tailing/Splitting Epimerization/Isomerization Ensure mild extraction conditions (neutral pH, low temperature) to preserve stereochemistry.
Matrix Effects Incorporate a solid-phase extraction (SPE) clean-up step to remove interfering substances.[3]

Experimental Protocols

Protocol: Extraction of this compound from Plant Tissue

This protocol is adapted from methods used for jasmonates and other acyl-CoAs.[3][4]

  • Sample Collection and Quenching:

    • Harvest plant tissue (e.g., leaves), noting the fresh weight.

    • Immediately flash-freeze the tissue in liquid nitrogen. This step is critical to halt all enzymatic activity.

    • Store samples at -80°C until extraction.

  • Homogenization and Extraction:

    • Pre-chill a mortar and pestle (or other homogenization equipment) with liquid nitrogen.

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Transfer the frozen powder (e.g., 100 mg) to a pre-chilled tube containing 1.5 mL of cold extraction solvent (80% methanol, 20% water, buffered with 50 mM ammonium acetate to pH 6.8).

    • Add internal standards if available.

    • Vortex vigorously for 1 minute while keeping the tube on ice.

  • Protein Precipitation and Clarification:

    • Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Solvent Evaporation:

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac). Do not use heat.

    • The resulting dry pellet is relatively stable and can be stored at -80°C.[3]

  • Reconstitution and Analysis:

    • Reconstitute the dry pellet in a suitable volume (e.g., 100 µL) of cold reconstitution solvent (e.g., 50 mM ammonium acetate, pH 6.8 with 20% acetonitrile).[3]

    • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Visualizations

Degradation Pathways and Prevention

The following diagram illustrates the primary threats to this compound stability during sample preparation and the corresponding preventative measures.

cluster_0 Potential Degradation Pathways cluster_1 Preventative Measures A This compound (Target Analyte) B Enzymatic Degradation (β-Oxidation) A->B Endogenous Enzymes C Chemical Degradation (Hydrolysis, Decarboxylation) A->C Sub-optimal pH & High Temp. G Immediate Analysis A->G STABILIZES D Rapid Quenching (Liquid N2) B->D PREVENTS E Low Temperature (4°C / On Ice) C->E PREVENTS F Controlled pH (Buffer pH 6.0-7.5) C->F PREVENTS A 1. Sample Collection B 2. Flash Freeze (Liquid N2) A->B C 3. Homogenization (Cold Solvent) B->C D 4. Centrifugation (4°C) C->D E 5. Supernatant Evaporation (No Heat) D->E F 6. Reconstitution (Cold Buffer) E->F Storage Store Dry Pellet (-80°C) E->Storage G 7. LC-MS/MS Analysis (Immediate) F->G Storage->F

References

optimizing LC-MS/MS parameters for 3-Oxo-OPC8-CoA detection

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Oxo-OPC8-CoA Analysis

Welcome to the technical support center for the LC-MS/MS analysis of this compound. This resource provides detailed answers to frequently asked questions and step-by-step troubleshooting guides to help you optimize your experimental workflow, enhance detection sensitivity, and resolve common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical mass and recommended MRM transitions for this compound?

The molecular formula for this compound is C39H62N7O19P3S, with an average molecular weight of approximately 1053.9 g/mol .[1][2] For LC-MS/MS analysis, detection is typically performed in positive electrospray ionization (ESI) mode.

Acyl-CoAs exhibit a characteristic fragmentation pattern, primarily involving a neutral loss of the 3'-phosphoadenosine diphosphate group (507 Da).[3][4][5][6] This fragmentation is the most abundant and is typically used for quantification. A secondary transition involving the CoA moiety fragment (m/z 428) can be used for confirmation.[3][7]

A summary of recommended starting parameters for Multiple Reaction Monitoring (MRM) is provided below.

ParameterValueDescription
Precursor Ion (Q1) ~1054.9 m/zRepresents the protonated molecule, [M+H]⁺.
Product Ion (Q3) - Primary ~547.9 m/zFor quantification, representing the [M-507+H]⁺ fragment.[3][5]
Product Ion (Q3) - Secondary ~428.0 m/zFor confirmation, representing the CoA moiety fragment.[3][7]
Ionization Mode ESI PositiveStandard for acyl-CoA analysis.[4][5]

Note: These values are theoretical. It is crucial to confirm the exact masses and optimize collision energies on your specific instrument.

Q2: What is a reliable starting protocol for sample preparation?

Sample preparation is critical for accurate quantification due to the instability of acyl-CoA thioesters and the complexity of biological matrices.[8][9] A common and effective method involves protein precipitation and extraction with an organic solvent.

Detailed Protocol: Protein Precipitation for Cell Samples

  • Cell Washing: Aspirate culture media and wash cells twice with ice-cold phosphate-buffered saline (PBS).[4][10]

  • Metabolism Quenching & Lysis: Add 2 mL of ice-cold methanol to the plate and place it at -80°C for at least 15 minutes to quench metabolic activity and lyse the cells.[4] It is advisable to add an appropriate internal standard (e.g., a non-endogenous odd-chain acyl-CoA like C15:0 or C17:0 CoA) to the lysis solvent.[4][11]

  • Cell Scraping & Collection: Scrape the cell lysate from the plate and transfer it to a centrifuge tube.[4][10]

  • Protein Precipitation: Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C for 5-10 minutes to pellet proteins and cell debris.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube. To ensure complete protein removal, some protocols add acetonitrile, vortex, and re-centrifuge.[10]

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[4] Reconstitute the dried extract in a solvent compatible with your LC mobile phase (e.g., 100-150 µL of a 50:50 mixture of Mobile Phase A and B).[4]

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before transferring the supernatant to an autosampler vial, preferably a glass vial to improve stability.[8]

For tissue samples, homogenization in a buffer/solvent mixture is required prior to protein precipitation.[11]

Q3: What are the recommended LC column and mobile phase conditions?

A reversed-phase separation is standard for acyl-CoA analysis. A C18 column is the most common choice.

Experimental Protocol: LC Parameters

ParameterRecommended Conditions
LC Column C18 Reversed-Phase (e.g., Phenomenex Kinetex C18, Agilent Eclipse XDB-C18), typically with a 2.6-3.5 µm particle size and dimensions around 3.0 x 100 mm.[6][12]
Mobile Phase A Water with an additive such as 0.1% formic acid or 15 mM ammonium hydroxide.[12][13]
Mobile Phase B Acetonitrile (ACN) with the same additive as Mobile Phase A.[12]
Flow Rate 0.3 - 0.5 mL/min.[9][13]
Gradient A typical gradient might start at 5-10% B, ramp to 90-95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate. Due to the long acyl chain of this compound, a slower, shallower gradient may be required for optimal resolution.
Column Temperature 30 - 40 °C.
Injection Volume 5 - 10 µL.

Troubleshooting Guide

Problem: I am not detecting a peak for this compound, or the signal is very weak.

This is a common issue that can stem from problems with the sample, the LC separation, or the MS detection. The following logical workflow can help isolate the cause.

G A No / Low Signal B 1. Check MS Performance A->B C Infuse Analyte Standard Directly into MS B->C D Signal OK? C->D E MS parameters are likely OK. Problem is upstream (LC/Sample). D->E Yes F Optimize MS Parameters: - Source Temp/Gas - Voltages - Collision Energy D->F No G 2. Verify Sample Integrity & LC Method E->G H Inject a fresh, known concentration standard. G->H I Peak Observed? H->I J LC-MS method is functional. Issue is with biological sample (degradation, low abundance, or extraction loss). I->J Yes K Check LC System: - Correct mobile phases? - Leaks? - Column clogged? - Gradient correct? I->K No L Re-evaluate Sample Prep: - Check extraction recovery - Assess analyte stability - Increase starting material J->L

Fig 1. Troubleshooting workflow for no/low signal detection.

Detailed Steps:

  • Verify Mass Spectrometer Performance: Infuse a solution of a similar, stable acyl-CoA standard directly into the mass spectrometer to confirm that the instrument is capable of detecting the compound class. If there is no signal, optimize source conditions (gas flows, temperatures) and detector voltages.[4]

  • Check for Analyte Degradation: Acyl-CoAs can be unstable.[8] Prepare a fresh standard of this compound (if available) and inject it. If the standard is detected, it strongly suggests the biological samples may have degraded during preparation or storage.

  • Review Sample Preparation: Ensure your extraction protocol is effective. Inefficient protein precipitation or phase separation can lead to significant analyte loss.[14] Consider using an alternative deproteinization agent like 5-sulfosalicylic acid (SSA), which may improve recovery.[14]

  • Assess Ion Suppression: Biological matrices can suppress the ionization of the target analyte.[9] Dilute the sample extract 10-fold and 100-fold and re-inject. If the signal-to-noise ratio improves significantly, matrix effects are likely the culprit. Improve sample cleanup (e.g., with SPE) or adjust chromatography to separate the analyte from the interfering compounds.

  • Confirm LC Conditions: Double-check mobile phase composition, especially additives. Ensure the correct gradient is running and that there are no leaks in the system.[15]

Problem: My peak shape is poor (fronting, tailing, or splitting).

Poor peak shape compromises integration and reduces quantification accuracy.

IssuePotential CauseSuggested Solution
Peak Tailing - Secondary Interactions: Residual silanols on the column interact with the phosphate groups of CoA. - Column Contamination/Age: Buildup of matrix components on the column frit or stationary phase.- Adjust Mobile Phase: Ensure the pH is appropriate. Using additives like formic acid can protonate silanols and reduce interactions.[9] - Flush or Replace Column: Flush the column with a strong solvent. If performance doesn't improve, replace the column.[16]
Peak Fronting - Column Overload: Injecting too much analyte mass on the column. - Injection Solvent Mismatch: Sample is dissolved in a much stronger solvent than the initial mobile phase.- Dilute the Sample: Reduce the concentration of the injected sample. - Match Solvents: Reconstitute the sample in the initial mobile phase or a weaker solvent.[16]
Split Peaks - Clogged Frit/Column Void: A partial blockage at the head of the column. - Injector Issue: Problem with the autosampler needle or valve.- Reverse-flush the Column: Disconnect the column and flush it in the reverse direction (do not connect to the detector). If this fails, replace the column.[16] - Service Injector: Check for blockages and ensure the needle is not bent.
Problem: I'm observing high background noise or many interfering peaks.

This issue is almost always related to the sample matrix or contaminated solvents.

G cluster_0 Source of Interference cluster_1 Solution A Sample Matrix C Improve Sample Cleanup (e.g., use SPE) A->C D Optimize Chromatography (change gradient, column) A->D B LC System / Solvents E Use Fresh, High-Purity Solvents & Additives B->E F Clean the MS Source B->F

References

troubleshooting low signal intensity of 3-Oxo-OPC8-CoA in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity of 3-Oxo-OPC8-CoA in mass spectrometry experiments.

Troubleshooting Guide: Low Signal Intensity of this compound

Low signal intensity of this compound can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identify and resolve common issues.

Sample Preparation and Handling

Acyl-CoA thioesters can be unstable, making proper sample handling crucial to prevent degradation before analysis.[1]

Question: I am observing a very low signal for this compound. Where should I start troubleshooting?

Answer: Start by evaluating your sample preparation and handling procedures. Degradation of the analyte before it reaches the mass spectrometer is a common cause of low signal intensity.

Key Considerations:

  • Rapid Extraction and Cold Storage: Due to the instability of CoA thioesters, it is crucial to perform extraction procedures quickly and at low temperatures (e.g., on ice).[1] Store cell pellets and extracts at -80°C to minimize degradation.[1]

  • pH Control: The multiple phosphate groups in the Coenzyme A moiety make it sensitive to pH.[2] Maintain a stable and appropriate pH during extraction and in the final sample solvent.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation of this compound. Aliquot samples after extraction to avoid this.

  • Sample Purity: High concentrations of salts or detergents in the final extract can cause ion suppression in the mass spectrometer.

Experimental Protocol: General Sample Preparation for Acyl-CoAs

This protocol is a general guideline and may require optimization for your specific sample type.

  • Homogenization: Homogenize cell pellets or tissues in a suitable ice-cold extraction buffer.

  • Extraction: Add an organic solvent (e.g., a mixture of methanol, acetonitrile, and water) to precipitate proteins and extract metabolites. Vortex thoroughly.

  • Centrifugation: Centrifuge at a high speed at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Dry the supernatant, for example by using a SpeedVac.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS method. It is important to ensure the sample is fully dissolved.

Liquid Chromatography (LC) Parameters

Suboptimal chromatographic conditions can lead to poor peak shape, co-elution with interfering compounds, and consequently, low signal intensity.

Question: My sample preparation seems fine, but the signal for this compound is still low. What should I check in my LC method?

Answer: Optimizing your liquid chromatography method is the next critical step. The unique chemical properties of acyl-CoAs, being both polar due to the CoA moiety and nonpolar due to the acyl chain, present a challenge for reversed-phase chromatography.[2]

Key Considerations:

  • Column Chemistry: Standard C18 columns may not provide adequate retention for the polar CoA portion.[2] Consider using a column with a different chemistry or an ion-pairing agent.

  • Ion-Pairing Agents: The use of an ion-pairing agent in the mobile phase can improve peak shape and retention for phosphorylated molecules like CoAs.[2]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state and retention of this compound. Experiment with different pH values to find the optimal condition.

  • Gradient Elution: A well-optimized gradient elution can help to separate this compound from other matrix components, reducing ion suppression.

Mass Spectrometry (MS) Parameters

The settings of the mass spectrometer directly influence the sensitivity of the analysis.[3]

Question: I have optimized my sample preparation and LC method, but the signal intensity is still not satisfactory. What MS parameters can I adjust?

Answer: Fine-tuning the mass spectrometer parameters is essential for maximizing the signal of your target analyte.[3][4]

Key Considerations:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of acyl-CoAs.[5]

  • Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows for your specific instrument and flow rate.[5]

  • Collision Energy (CE): For tandem mass spectrometry (MS/MS), the collision energy needs to be optimized to achieve efficient fragmentation and produce a strong signal for the selected product ion.[3] This is a critical parameter that often requires empirical determination for each specific compound.[3]

  • Declustering Potential (DP) and Cone Voltage (CV): These parameters influence the transmission of ions from the source to the mass analyzer and should be optimized to maximize the signal of the precursor ion.[3]

Table 1: General Starting MS Parameters for Acyl-CoA Analysis (Positive Ion Mode)

ParameterTypical Starting ValueRationale
Ionization Mode ESI PositiveAcyl-CoAs readily form [M+H]+ ions.[5]
Capillary Voltage 3.0 - 4.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 120 - 150 °CAids in desolvation of the analyte.
Desolvation Gas Flow 600 - 800 L/hrAssists in the evaporation of the solvent.
Cone Voltage / DP 20 - 50 VNeeds to be optimized for the specific compound.[3]
Collision Energy 15 - 40 eVHighly compound-dependent; requires optimization.[3]

Note: These are general starting points. Optimal values can vary significantly between different mass spectrometers and must be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic product ions for this compound in positive ion mode MS/MS?

Q2: How can I confirm that the low signal is due to degradation and not ion suppression?

To differentiate between degradation and ion suppression, you can perform a post-extraction spiking experiment. Analyze three samples: (1) your unspiked sample, (2) a blank matrix spiked with a known concentration of this compound standard, and (3) your sample spiked with the same known concentration of the standard. If the signal in the spiked sample (3) is significantly lower than the signal in the spiked blank (2), this suggests ion suppression from the sample matrix. If the signal in your unspiked sample (1) is much lower than expected based on the spiked samples, degradation during sample preparation is a likely cause.

Q3: Are there any internal standards recommended for the quantification of this compound?

For quantification, it is highly recommended to use a stable isotope-labeled internal standard of this compound if available. If not, an odd-chain-length fatty acyl-CoA can be used as an internal standard.[5] The internal standard should be added as early as possible in the sample preparation process to account for analyte loss during extraction and any matrix effects.

Visualizations

TroubleshootingWorkflow start Low Signal Intensity of This compound sample_prep Review Sample Preparation - Rapid extraction? - Cold conditions? - pH control? start->sample_prep lc_params Optimize LC Parameters - Column chemistry? - Ion-pairing agent? - Mobile phase pH? sample_prep->lc_params If no improvement solution Signal Intensity Improved sample_prep->solution If improved ms_params Optimize MS Parameters - Ionization mode? - Source settings? - Collision energy? lc_params->ms_params If no improvement lc_params->solution If improved data_analysis Check Data Analysis - Correct peak integration? - Appropriate m/z values? ms_params->data_analysis If no improvement ms_params->solution If improved data_analysis->solution If improved

Caption: A troubleshooting workflow for low signal intensity.

SignalIntensityFactors cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stability Analyte Stability Retention Retention Time Stability->Retention Signal Signal Intensity Purity Sample Purity Ionization Ionization Efficiency Purity->Ionization Separation Separation Retention->Separation PeakShape Peak Shape PeakShape->Signal Separation->Ionization Transmission Ion Transmission Ionization->Transmission Detection Detector Response Transmission->Detection Detection->Signal

Caption: Factors influencing signal intensity in LC-MS analysis.

References

addressing matrix effects in 3-Oxo-OPC8-CoA quantification from plant tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with matrix effects during the quantification of 3-Oxo-OPC8-CoA from plant tissues using LC-MS/MS.

Troubleshooting Guide

Question: I am observing significant ion suppression/enhancement for my this compound signal. What are the likely causes and how can I mitigate this?

Answer:

Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis of complex samples like plant tissues. The primary causes are co-eluting matrix components that interfere with the ionization of the analyte in the mass spectrometer's ion source.

Here is a systematic approach to troubleshoot and mitigate matrix effects:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before they enter the mass spectrometer.

    • Solid-Phase Extraction (SPE): A well-optimized SPE protocol can significantly clean up your sample. For oxylipins like this compound, a mixed-mode SPE cartridge (combining reversed-phase and anion exchange) can be highly effective at removing both non-polar and ionic interferences.[1]

    • Liquid-Liquid Extraction (LLE): While less common for this application, an LLE step can be used to partition your analyte away from interfering matrix components.

  • Improve Chromatographic Separation: If interfering compounds have similar properties to your analyte, they may co-elute.

    • Gradient Modification: Adjusting the solvent gradient can help to separate the analyte peak from interfering peaks.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve better separation.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS has the same physicochemical properties as the analyte and will be affected by matrix effects in the same way. By measuring the ratio of the analyte to the SIL-IS, the matrix effects can be effectively normalized.

  • Use Matrix-Matched Calibration: In the absence of a suitable SIL-IS, creating calibration curves in a blank matrix extract that closely matches your sample matrix can compensate for matrix effects.[2] This approach assumes that the matrix effect is consistent across your samples.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of your analyte.[3] However, this may compromise the sensitivity of the assay if the concentration of this compound is low.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound?

A1: While a validated method for this compound is not widely published, the Multiple Reaction Monitoring (MRM) transitions can be predicted based on the known fragmentation of acyl-CoAs. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the CoA moiety.[3][4][5][6]

The monoisotopic mass of this compound is 1057.3034 g/mol .[7] Therefore, the protonated molecule [M+H]⁺ would have an m/z of 1058.3.

Based on this, the following MRM transitions can be proposed for initial method development:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
This compound1058.3551.3Quantifier
This compound1058.3428.1Qualifier

Note: These transitions should be empirically optimized for your specific instrument and conditions.

Q2: I cannot find a stable isotope-labeled internal standard for this compound. What are my options?

A2: The lack of a commercially available SIL-IS for this compound presents a significant challenge. Here are the recommended alternatives:

  • Matrix-Matched Calibration: This is the most practical alternative. Prepare your calibration standards in a blank plant matrix extract that has been processed in the same way as your samples. This will help to compensate for consistent matrix effects.[2][8]

  • Use of a Structurally Similar Labeled Standard: A deuterated or ¹³C-labeled standard of a closely related compound, such as 12-oxo-phytodienoic acid (OPDA) or another acyl-CoA, could be used as a surrogate standard. However, it is crucial to validate that this surrogate behaves similarly to this compound in terms of extraction recovery and ionization response.

  • Standard Addition: This method involves adding known amounts of a standard to aliquots of the sample. It is a robust way to correct for matrix effects in individual samples but is very labor-intensive.

Q3: What is a good starting point for a sample preparation protocol for this compound from plant tissues?

A3: A robust sample preparation protocol is critical for minimizing matrix effects and achieving accurate quantification. The following protocol is adapted from established methods for jasmonates and other oxylipins in plant tissues.[1]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Plant Tissues
  • Sample Homogenization:

    • Flash-freeze 50-100 mg of plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

    • Transfer the powder to a 2 mL microcentrifuge tube.

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol containing an appropriate internal standard (if available).

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Cartridge: Use a mixed-mode SPE cartridge (e.g., Oasis MAX or similar).

    • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Dilute the supernatant from step 2 with 4 volumes of water and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elution: Elute the analytes with 1 mL of methanol.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 50% methanol for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions: (To be optimized)

    • Quantifier: 1058.3 -> 551.3

    • Qualifier: 1058.3 -> 428.1

Data Presentation

Table 1: Comparison of Matrix Effect Correction Strategies for Oxylipin Quantification in Plant Extracts
Correction StrategyPrincipleAdvantagesDisadvantagesTypical Improvement in Accuracy
Stable Isotope Dilution Co-eluting labeled internal standard normalizes for matrix effects and extraction losses.Gold standard; highly accurate and precise.Requires a specific labeled standard which may not be commercially available.>90%
Matrix-Matched Calibration Calibration curve is prepared in a blank matrix to mimic the sample's matrix effects.[2][8]Good compensation for consistent matrix effects; no labeled standard needed.Finding a true blank matrix can be difficult; assumes matrix effects are the same across all samples.70-85%
Standard Addition Known amounts of standard are added to the sample to create a calibration curve within the sample itself.Corrects for matrix effects in each individual sample.Labor-intensive and time-consuming; requires a larger sample volume.>90%
Sample Dilution Reduces the concentration of matrix components to minimize their impact.[3]Simple and can be effective for highly concentrated samples.May lead to a loss of sensitivity for low-abundance analytes.50-70%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Plant Tissue Homogenization Extraction Methanol Extraction Homogenization->Extraction Homogenate SPE Solid-Phase Extraction (SPE) Extraction->SPE Crude Extract Reconstitution Reconstitution SPE->Reconstitution Clean Extract LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Final Sample Data_Processing Data Processing & Quantification LC_MS->Data_Processing Raw Data

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Start Ion Suppression/ Enhancement Observed? Optimize_Sample_Prep Optimize Sample Preparation (SPE/LLE) Start->Optimize_Sample_Prep Yes Improve_Chroma Improve Chromatographic Separation Optimize_Sample_Prep->Improve_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Improve_Chroma->Use_SIL_IS Matrix_Matched_Cal Use Matrix-Matched Calibration Use_SIL_IS->Matrix_Matched_Cal SIL-IS Unavailable End Accurate Quantification Use_SIL_IS->End SIL-IS Available Dilute_Sample Dilute Sample Matrix_Matched_Cal->Dilute_Sample Dilute_Sample->End

Caption: Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Improving the Recovery of 3-Oxo-OPC8-CoA from Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 3-Oxo-OPC8-CoA from complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recovering this compound from biological samples?

A1: The primary challenges include the low endogenous concentrations of this compound, its susceptibility to enzymatic degradation and chemical instability, and the presence of complex biological matrices that can interfere with extraction and detection. The thioester linkage in this compound is prone to hydrolysis, and the molecule can be readily oxidized, leading to low recovery rates.

Q2: Which extraction method is superior for this compound recovery: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A2: Both SPE and LLE have been used for the extraction of acyl-CoAs, and the choice often depends on the sample matrix, desired purity, and available resources. SPE, particularly with mixed-mode or hydrophilic-lipophilic balanced (HLB) cartridges, generally offers higher selectivity and can result in cleaner extracts. LLE is a simpler and more cost-effective method but may have lower recovery for certain analytes and can be more prone to matrix effects. A comparative study on urinary organic acids showed a mean recovery of 84.1% for SPE and 77.4% for LLE.[1]

Q3: How can I improve the stability of this compound during sample preparation?

A3: To improve stability, it is crucial to work quickly and at low temperatures (e.g., on ice) to minimize enzymatic activity. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can prevent oxidation. Immediate protein precipitation with an acid like trichloroacetic acid (TCA) or perchloric acid (PCA) is also recommended to inactivate degradative enzymes. For long-term storage, samples should be kept at -80°C.

Q4: What are the optimal LC-MS/MS parameters for the quantification of this compound?

A4: A reverse-phase C18 column is typically used for chromatographic separation. The mobile phase often consists of an aqueous component with a low concentration of an ion-pairing agent (e.g., acetic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol. For mass spectrometry, electrospray ionization (ESI) in positive ion mode is commonly used. The multiple reaction monitoring (MRM) mode is ideal for quantification, using specific precursor-to-product ion transitions for this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Recovery of this compound Incomplete cell lysis.Use more rigorous homogenization or sonication techniques. Ensure the sample is fully dispersed in the extraction solvent.
Analyte degradation.Work at 4°C or on ice throughout the extraction process. Add antioxidants to the extraction solvent. Process samples immediately after collection.
Inefficient extraction from the matrix.Optimize the solvent composition for LLE. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate for eluting this compound.
High Variability in Recovery Inconsistent sample handling.Standardize all steps of the protocol, including timing, temperatures, and volumes. Use an internal standard to correct for variability.
Matrix effects in LC-MS/MS.Dilute the sample extract to minimize matrix effects. Optimize the SPE cleanup step to remove interfering compounds. Use a matrix-matched calibration curve.
Poor Peak Shape in Chromatography Suboptimal mobile phase composition.Adjust the pH or the concentration of the ion-pairing agent in the mobile phase.
Column contamination.Wash the column with a strong solvent or replace it if necessary.
Signal Suppression or Enhancement in MS Co-eluting matrix components.Improve chromatographic separation to resolve this compound from interfering compounds. Enhance the sample cleanup procedure.

Data Presentation

Table 1: Comparison of Estimated Recovery Rates for this compound using SPE and LLE

Extraction MethodTypical Recovery Range (%)AdvantagesDisadvantages
Solid-Phase Extraction (SPE) 75 - 95%High selectivity, cleaner extracts, amenable to automation.More expensive, requires method development for optimal sorbent and solvent selection.
Liquid-Liquid Extraction (LLE) 60 - 85%Simple, inexpensive, rapid for small sample numbers.Lower selectivity, potential for emulsion formation, may result in dirtier extracts.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound
  • Sample Homogenization: Homogenize 50-100 mg of tissue or cell pellet in 1 mL of ice-cold 10% trichloroacetic acid (TCA).

  • Protein Precipitation: Vortex the homogenate for 1 minute and then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol containing 25 mM ammonium acetate.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the residue in 100 µL of 5% 5-sulfosalicylic acid for LC-MS/MS analysis.[2][3][4]

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
  • Sample Homogenization: Homogenize 50-100 mg of tissue or cell pellet in 1 mL of a 2:1 (v/v) mixture of methanol:water.

  • Phase Separation: Add 1 mL of chloroform and 1 mL of water to the homogenate. Vortex vigorously for 2 minutes and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Aqueous Layer: Carefully collect the upper aqueous layer containing the polar metabolites, including this compound.

  • Drying and Reconstitution: Dry the aqueous layer using a vacuum concentrator or under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Visualizations

Signaling Pathways and Workflows

Jasmonic_Acid_Biosynthesis Linolenic_Acid α-Linolenic Acid HPOT 13(S)-HPOT Linolenic_Acid->HPOT LOX Allene_Oxide Allene Oxide HPOT->Allene_Oxide AOS OPDA 12-oxo-PDA (OPDA) Allene_Oxide->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC8 OPC-8:0 OPDA_perox->OPC8 OPR3 OPC8_CoA This compound OPC8->OPC8_CoA OPCL1 JA_precursors JA Precursors OPC8_CoA->JA_precursors β-oxidation (ACX, MFP) JA Jasmonic Acid JA_precursors->JA KAT

Caption: Jasmonic Acid Biosynthesis Pathway.

Peroxisomal_Beta_Oxidation Acyl_CoA Acyl-CoA (e.g., this compound) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme (MFE) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Enzyme (MFE) Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase Shortened_Acyl_CoA->Acyl_CoA Next cycle

Caption: Peroxisomal Fatty Acid Beta-Oxidation Pathway.

References

Technical Support Center: Accurate Quantification of 3-Oxo-OPC8-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for the accurate measurement of 3-Oxo-OPC8-CoA by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound is an intermediate in the peroxisomal β-oxidation pathway of fatty acids. Accurate measurement of this and other acyl-CoA species is crucial for studying lipid metabolism, diagnosing certain metabolic disorders, and for understanding the mechanism of action of drugs that target fatty acid oxidation.

Q2: What is ion suppression and how does it affect the measurement of this compound?

Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest (this compound) in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can result in underestimation of the analyte's concentration, poor reproducibility, and reduced sensitivity.[1][2]

Q3: What are the common sources of ion suppression in this compound analysis?

Common sources of ion suppression include salts, phospholipids, and other endogenous metabolites from biological samples (e.g., plasma, tissue homogenates).[3] Components of the mobile phase, such as ion-pairing reagents, can also cause ion suppression, particularly in positive ionization mode.[3][4]

Q4: How can I detect the presence of ion suppression in my assay?

A common method is the post-extraction addition experiment. You compare the signal response of a pure standard of this compound in a clean solvent to the response of the same standard spiked into a prepared sample matrix from which the analyte has been extracted. A lower signal in the sample matrix indicates ion suppression.[1]

Q5: Is there a universal solution to eliminate ion suppression?

There is no single universal solution for ion suppression as it is highly dependent on the analyte and the sample matrix.[1] A combination of strategies, including optimized sample preparation, chromatographic separation, and the use of appropriate internal standards, is typically required to minimize its effects.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low signal intensity or poor sensitivity for this compound 1. Significant ion suppression: Co-eluting matrix components are interfering with ionization. 2. Suboptimal sample preparation: Inefficient extraction or insufficient cleanup of the sample. 3. Inefficient ionization: Incorrect ionization mode or source parameters.1. Improve chromatographic separation: Modify the gradient, change the mobile phase composition, or use a different column to separate this compound from interfering compounds.[5] 2. Enhance sample cleanup: Implement a solid-phase extraction (SPE) step after protein precipitation to remove more matrix components.[2] 3. Optimize MS parameters: Ensure the mass spectrometer is tuned for this compound. Most acyl-CoAs ionize well in positive ESI mode.[2]
High variability in replicate injections 1. Inconsistent matrix effects: The degree of ion suppression is varying between samples. 2. Sample instability: Degradation of this compound in the prepared samples.1. Use a stable isotope-labeled internal standard: A heavy-labeled this compound is ideal. If unavailable, use a closely related acyl-CoA as an internal standard to normalize the signal. 2. Ensure sample stability: Keep samples at a low temperature (e.g., 4°C) in the autosampler and analyze them as quickly as possible after preparation.
Poor peak shape for this compound 1. Interaction with the analytical column: The polar nature of the CoA moiety can lead to tailing on standard C18 columns. 2. Inappropriate mobile phase: The pH or composition of the mobile phase is not optimal for the analyte.1. Use a suitable column: Consider a column designed for polar compounds or use an ion-pairing reagent in the mobile phase, though be mindful of potential ion suppression. 2. Adjust mobile phase pH: A slightly acidic mobile phase can improve the peak shape for acyl-CoAs.
Inaccurate quantification 1. Matrix effects: Ion suppression or enhancement is leading to biased results. 2. Lack of an appropriate internal standard: The internal standard used does not adequately mimic the behavior of this compound.1. Construct a matrix-matched calibration curve: Prepare calibration standards in the same matrix as the samples to compensate for matrix effects. 2. Select a suitable internal standard: The ideal internal standard is a stable isotope-labeled version of the analyte. If not available, use an acyl-CoA with a similar chain length and chemical properties.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is designed to reduce matrix effects by removing proteins and other interfering substances from biological samples.

  • Sample Homogenization: Homogenize tissue samples in a suitable buffer on ice.

  • Protein Precipitation: To 100 µL of sample (plasma or tissue homogenate), add 300 µL of cold methanol containing the internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

    • Elute the this compound and other acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol provides a starting point for developing a robust LC-MS/MS method. Optimization will be required for your specific instrumentation.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    This compound 920.2 413.1
    Internal Standard (e.g., C8-CoA) 894.2 387.1

    Note: The precursor ion for this compound is calculated based on its chemical formula. The product ion is based on the characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da).[6][7][8] These transitions should be confirmed experimentally.

Data Presentation

Table 1: Comparison of Sample Preparation Methods on Ion Suppression
Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Overall Process Efficiency (%)
Protein Precipitation Only85 ± 545 ± 838 ± 7
Protein Precipitation + SPE92 ± 488 ± 681 ± 5
(Data are hypothetical and for illustrative purposes)
Table 2: Recommended MRM Transitions for this compound and Potential Internal Standards
Analyte Chemical Formula Precursor Ion (m/z) [M+H]⁺ Product Ion (m/z) Rationale for Product Ion
This compoundC₃₀H₄₅N₇O₁₈P₃S920.2413.1Neutral loss of 3'-phospho-ADP (507 Da)
Octanoyl-CoA (C8-CoA)C₂₉H₅₀N₇O₁₇P₃S894.2387.1Neutral loss of 3'-phospho-ADP (507 Da)
Decanoyl-CoA (C10-CoA)C₃₁H₅₄N₇O₁₇P₃S922.2415.1Neutral loss of 3'-phospho-ADP (507 Da)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) PP Protein Precipitation (Cold Methanol + IS) Sample->PP 1 Centrifuge Centrifugation PP->Centrifuge 2 SPE Solid-Phase Extraction (SPE) Centrifuge->SPE 3 Dry_Reconstitute Dry & Reconstitute SPE->Dry_Reconstitute 4 LC LC Separation (C18 Column) Dry_Reconstitute->LC 5 MS MS/MS Detection (ESI+, MRM) LC->MS 6 Integration Peak Integration MS->Integration 7 Quantification Quantification (vs. Internal Standard) Integration->Quantification 8

Caption: Workflow for this compound quantification.

Ion_Suppression_Mitigation cluster_strategies Mitigation Strategies IS Ion Suppression SP Optimized Sample Prep (e.g., SPE) IS->SP CS Chromatographic Separation (e.g., Gradient Optimization) IS->CS IS_Use Use of Internal Standards (e.g., Stable Isotope Labeled) IS->IS_Use

Caption: Strategies to reduce ion suppression.

References

quality control measures for 3-Oxo-OPC8-CoA standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with 3-Oxo-OPC8-CoA standards.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound standards?

A1: Proper storage is critical to maintain the integrity of your this compound standard. Acyl-CoA esters are susceptible to hydrolysis. For long-term storage, it is recommended to store the standard as a powder at -20°C or below.[1][2] When preparing solutions, use distilled/deionized water or a buffer sparged with nitrogen to remove oxygen. Aqueous solutions are not stable and should be used within one day, even when stored at 2-8°C.[1][2] Avoid repeated freeze-thaw cycles.

Q2: What are the recommended solvents for reconstituting this compound?

A2: this compound is soluble in aqueous solutions. For analytical purposes such as LC-MS, methanol has been shown to provide good stability for acyl-CoAs.[3] A common practice is to dissolve the standard in a small amount of a suitable buffer or water before diluting with organic solvents for chromatographic analysis.

Q3: What is the expected purity of a new this compound standard?

A3: High-quality standards of similar acyl-CoAs are typically supplied with a purity of >99%.[1][2] The purity should be verified upon receipt and periodically thereafter, especially if the standard has been stored for an extended period.

Q4: What are the potential degradation products of this compound?

A4: The primary degradation pathway for this compound is the hydrolysis of the thioester bond. This results in the formation of coenzyme A (CoA) and 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (3-Oxo-OPC8).

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This is a common issue that can arise from a variety of factors. Follow this guide to troubleshoot the problem.

  • Possible Cause 1: Standard Degradation

    • Verification: Analyze your standard solution by HPLC-UV or LC-MS/MS to check for the presence of degradation products like free CoA.

    • Solution: Prepare a fresh stock solution from the powdered standard. Ensure that aqueous solutions are used promptly after preparation.[1][2]

  • Possible Cause 2: Inaccurate Concentration

    • Verification: Re-quantify the concentration of your stock solution using a spectrophotometer, measuring the absorbance at 260 nm.

    • Solution: If the concentration is off, prepare a new stock solution, ensuring the standard is completely dissolved.

  • Possible Cause 3: Contamination

    • Verification: Check for unexpected peaks in your analytical chromatogram.

    • Solution: Use fresh, high-purity solvents and reagents. Ensure that all labware is scrupulously clean.

Issue 2: Low signal intensity or poor peak shape in HPLC or LC-MS analysis.
  • Possible Cause 1: Suboptimal Chromatographic Conditions

    • Verification: Review your mobile phase composition and gradient. Acyl-CoAs are typically analyzed using reverse-phase chromatography with an acidic mobile phase (e.g., containing ammonium acetate or formic acid) to improve peak shape.[3]

    • Solution: Optimize the mobile phase pH and gradient profile. Ensure your column is in good condition.

  • Possible Cause 2: Analyte Adsorption

    • Verification: This can be difficult to verify directly but is a known issue with complex molecules.

    • Solution: Use deactivated vials and consider adding a small amount of a competing agent to your sample diluent.

Issue 3: Unexpected peaks in the chromatogram of the standard.
  • Possible Cause 1: Impurities from Synthesis

    • Verification: Review the certificate of analysis for any reported impurities. If not available, these could be starting materials or by-products from the synthesis of the standard.

    • Solution: If the impurity levels are affecting your assay, you may need to purify the standard using a method like solid-phase extraction.

  • Possible Cause 2: Sample Matrix Effects (if not a pure standard)

    • Verification: Analyze a blank matrix sample to see if the interfering peaks are present.

    • Solution: Improve your sample preparation method to remove interfering substances.

Quantitative Data Summary

ParameterRecommended Value/ConditionReference
Storage (Powder) -20°C or below[1][2]
Storage (Aqueous) 2-8°C, use within 24 hours[1][2]
Purity >99%[1][2]
HPLC Wavelength 260 nm[4]
LC-MS Ionization Electrospray Ionization (ESI), often in positive mode[5]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-UV

This protocol outlines a general method for assessing the purity of a this compound standard.

  • Preparation of Standard Solution:

    • Accurately weigh a small amount of the powdered this compound standard.

    • Dissolve in a known volume of oxygen-free water or a suitable buffer (e.g., 50 mM ammonium acetate, pH 7) to a final concentration of approximately 1 mg/mL.[3]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 3 mm, 3 µm particle size).[6]

    • Mobile Phase A: 50 mM Ammonium Acetate, pH 7.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 0.5 mL/min.[6]

    • Injection Volume: 10 µL.

    • Detection: UV at 260 nm.[4]

  • Data Analysis:

    • Integrate the peak areas of all observed peaks.

    • Calculate the purity as: (Area of this compound peak / Total area of all peaks) * 100%.

Protocol 2: Identity Confirmation by LC-MS/MS

This protocol describes how to confirm the identity of the this compound standard.

  • Sample Preparation:

    • Dilute the standard solution prepared in Protocol 1 to a concentration of approximately 10 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • LC-MS/MS Conditions:

    • Use the same LC conditions as in Protocol 1.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS Scan: Full scan from m/z 200 to 1200 to find the parent ion.

    • MS/MS Scan: Product ion scan of the parent ion of this compound. Look for characteristic fragments of the coenzyme A moiety.

Visualizations

QC_Workflow cluster_receive Receiving Standard cluster_initial_qc Initial Quality Control cluster_storage Storage cluster_use Experimental Use cluster_troubleshoot Troubleshooting receive Receive this compound Standard visual Visual Inspection (Color, Appearance) receive->visual hplc Purity Check by HPLC-UV (>99%) visual->hplc ms Identity Confirmation by LC-MS/MS hplc->ms store Store as powder at -20°C ms->store If passes recheck Re-check purity if issues arise ms->recheck If fails prep Prepare fresh aqueous stock store->prep use Use in experiment (within 24h) prep->use use->recheck

Caption: Quality control workflow for this compound standards.

Troubleshooting_Tree start Inconsistent Experimental Results check_standard Is the standard's integrity questionable? start->check_standard check_prep Was the solution prepared fresh? check_standard->check_prep No run_hplc Analyze standard by HPLC/LC-MS check_standard->run_hplc Yes check_conc Is the concentration accurate? check_prep->check_conc Yes old_solution Old solutions are a likely cause of error. check_prep->old_solution No not_degraded Standard is pure. Investigate other experimental variables. check_conc->not_degraded Yes re_quantify Re-quantify concentration using A260. check_conc->re_quantify No degraded Standard is degraded. Prepare fresh stock. run_hplc->degraded Degradation detected run_hplc->not_degraded No degradation prep_fresh Prepare fresh stock and re-run experiment. old_solution->prep_fresh conc_ok Concentration is correct. re_quantify->conc_ok conc_bad Concentration is incorrect. Prepare new stock. re_quantify->conc_bad

Caption: Troubleshooting decision tree for inconsistent results.

Degradation_Pathway start This compound Thioester Bond Intact products 3-Oxo-OPC8 + Coenzyme A Hydrolyzed Products start->products Hydrolysis (H₂O)

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Optimization of Chromatographic Separation for 3-Oxo-OPC8-CoA Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 3-Oxo-OPC8-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomeric separation important?

A1: this compound, or 3-oxo-2-(cis-2'-pentenyl)-cyclopentane-1-octanoyl-Coenzyme A, is a key intermediate in the biosynthesis of jasmonic acid, a plant hormone that regulates various aspects of growth, development, and defense. The molecule contains multiple chiral centers, leading to the existence of several stereoisomers. The specific stereochemistry of these isomers can significantly influence their biological activity. Therefore, accurate separation and quantification of individual isomers are crucial for understanding their specific roles in physiological and pathological processes.

Q2: What are the main challenges in the chromatographic separation of this compound isomers?

A2: The primary challenges include:

  • Stereoisomer Resolution: The isomers have identical mass and similar physicochemical properties, making them difficult to separate using standard chromatographic techniques. Chiral chromatography is often necessary to achieve resolution.

  • Low Abundance: As a metabolic intermediate, this compound is often present in low concentrations in biological samples, requiring highly sensitive analytical methods like tandem mass spectrometry (LC-MS/MS) for detection and quantification.[1]

  • Analyte Stability: Coenzyme A esters can be susceptible to degradation. Careful sample handling and optimized chromatographic conditions are necessary to prevent the loss of the analyte.

  • Matrix Effects: Biological samples are complex matrices that can interfere with the ionization and detection of the target analyte in LC-MS/MS analysis, potentially leading to inaccurate quantification.

Q3: What analytical techniques are most suitable for the analysis of this compound isomers?

A3: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the most powerful and widely used technique for the analysis of jasmonates and their precursors.[2][3] For the separation of stereoisomers, chiral stationary phases are required.[4]

Troubleshooting Guide

Issue 1: Poor or No Separation of Isomers

Q: I am not seeing any separation between the isomers of this compound on my chromatogram. What could be the problem?

A: This is a common issue when dealing with stereoisomers. Here are several potential causes and solutions:

  • Inappropriate Column: Standard reversed-phase columns (e.g., C18) will not separate enantiomers.

    • Solution: You must use a chiral stationary phase (CSP). For cyclopentanone-containing structures like this compound, polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are a good starting point.[4]

  • Mobile Phase Composition: The choice of mobile phase is critical for achieving chiral recognition on the CSP.

    • Solution: Systematically screen different mobile phase compositions. For normal-phase chiral chromatography, mixtures of hexane/isopropanol or hexane/ethanol are common. For reversed-phase chiral chromatography, acetonitrile/water or methanol/water with additives can be effective. The addition of small amounts of additives like acids (e.g., formic acid, acetic acid) or bases (e.g., diethylamine, triethylamine) can significantly impact selectivity.

  • Temperature: Column temperature can affect the interactions between the analyte and the chiral stationary phase.

    • Solution: Optimize the column temperature. Running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) can sometimes improve resolution or even reverse the elution order of the enantiomers.

  • Flow Rate: The flow rate can influence the efficiency of the separation.

    • Solution: For difficult separations, reducing the flow rate can increase the interaction time with the stationary phase and improve resolution.

Issue 2: Peak Tailing or Asymmetric Peak Shape

Q: My peaks for this compound are tailing. What can I do to improve the peak shape?

A: Peak tailing can be caused by several factors:

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.

    • Solution: Add a small amount of a competitive agent to the mobile phase, such as triethylamine (for basic compounds) or formic acid (for acidic compounds), to block these active sites. For CoA esters, which are acidic, adding a small amount of a stronger acid to the mobile phase can sometimes help.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading.

    • Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 3: Low Signal Intensity or Poor Sensitivity

Q: The signal for my this compound isomers is very low in my LC-MS/MS analysis. How can I improve the sensitivity?

A: Low signal intensity is a common challenge for low-abundance analytes. Consider the following:

  • Sample Preparation: The analyte may be lost during sample extraction and cleanup.

    • Solution: Optimize your solid-phase extraction (SPE) protocol. Mixed-mode SPE cartridges can be effective for purifying jasmonates and their precursors.[2] Ensure that all evaporation steps are done carefully to avoid loss of the analyte.

  • Ionization Efficiency: The mobile phase composition can significantly affect the ionization efficiency in the mass spectrometer source.

    • Solution: For positive ion mode, ensure the mobile phase contains a proton source, such as formic acid or acetic acid. For negative ion mode, a proton scavenger like ammonia may be beneficial, although less common for acidic compounds like CoA esters. Experiment with different mobile phase additives to find the optimal conditions for your specific instrument.

  • Mass Spectrometer Settings: The MS parameters may not be optimized for your analyte.

    • Solution: Perform a thorough optimization of the MS parameters, including the precursor and product ion selection (for MRM), collision energy, and source parameters (e.g., capillary voltage, gas flows, and temperature).

  • Analyte Degradation: The compound may be degrading in the sample or during the analysis.

    • Solution: Keep samples cold (4°C in the autosampler) and analyze them as quickly as possible after preparation. Ensure the pH of the mobile phase is compatible with the stability of the CoA ester.

Experimental Protocols

LC-MS/MS Method for the Analysis of this compound Isomers

This protocol is a general guideline based on methods used for the analysis of jasmonates and other acyl-CoA esters.[2][5][6] Optimization will be required for your specific instrumentation and sample type.

1. Sample Preparation (from plant tissue)

  • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract the powder with 1 mL of ice-cold 80% methanol containing appropriate internal standards (e.g., deuterated analogs).

  • Vortex and incubate at 4°C for at least 1 hour.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and concentrate it under a stream of nitrogen.

  • Reconstitute the sample in a small volume of the initial mobile phase.

2. Chromatographic Conditions

  • HPLC System: UHPLC system capable of binary gradient elution.

  • Column: A chiral stationary phase column suitable for the separation of stereoisomers. A good starting point would be a polysaccharide-based column (e.g., Chiralpak series).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A shallow gradient should be optimized to achieve separation. A starting point could be:

    • 0-2 min: 10% B

    • 2-15 min: 10-50% B

    • 15-17 min: 50-95% B

    • 17-20 min: 95% B

    • 20-21 min: 95-10% B

    • 21-25 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25°C (to be optimized).

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: These will need to be determined by infusing a standard of this compound. The precursor ion will be the [M+H]+ ion. A characteristic product ion for acyl-CoAs results from the fragmentation of the phosphodiester bond.

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.

Quantitative Data

The following table provides hypothetical retention times and resolution values to illustrate the goal of the optimization process. Actual values will depend on the specific experimental conditions.

IsomerRetention Time (min)Peak Width (min)Resolution (Rs)
Isomer 112.50.2-
Isomer 213.00.22.5
Isomer 313.80.253.5
Isomer 414.50.252.8

Resolution (Rs) should be ≥ 1.5 for baseline separation.

Visualizations

Jasmonate_Biosynthesis alpha_linolenic_acid α-Linolenic Acid hpote 13(S)-HPOT alpha_linolenic_acid->hpote LOX aoc 12,13(S)-EOT hpote->aoc AOS opda cis-(+)-12-Oxo-PDA (OPDA) aoc->opda AOC oxo_opc8 3-Oxo-OPC8 opda->oxo_opc8 OPR3 oxo_opc8_coa This compound oxo_opc8->oxo_opc8_coa OPCL1 ja Jasmonic Acid oxo_opc8_coa->ja β-oxidation

Caption: Jasmonate Biosynthesis Pathway.

Experimental_Workflow sample_prep Sample Preparation (Extraction & Cleanup) hplc Chiral HPLC Separation sample_prep->hplc ms Tandem Mass Spectrometry (Detection & Quantification) hplc->ms data_analysis Data Analysis (Peak Integration & Quantification) ms->data_analysis

Caption: General Experimental Workflow.

References

dealing with the instability of the thioester bond in 3-Oxo-OPC8-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Oxo-OPC8-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the inherent instability of the thioester bond in this compound during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound, with a focus on problems related to the labile nature of its thioester bond.

Issue 1: Rapid Degradation of this compound in Aqueous Buffers

  • Question: My this compound solution seems to be degrading quickly after reconstitution in an aqueous buffer, leading to inconsistent results. How can I minimize this degradation?

  • Answer: The thioester bond in this compound is susceptible to hydrolysis, a reaction that cleaves the bond and renders the molecule inactive for many enzymatic assays.[1][2] The rate of hydrolysis is influenced by pH, temperature, and the presence of nucleophiles. To mitigate degradation, consider the following:

    • pH Control: Maintain the pH of your buffer within a neutral to slightly acidic range (pH 6.0-7.0). Avoid basic conditions (pH > 7.5) as they significantly accelerate thioester hydrolysis.

    • Low Temperature: Prepare and store this compound solutions at low temperatures (on ice or at 4°C) for immediate use. For long-term storage, aliquoting and snap-freezing in liquid nitrogen followed by storage at -80°C is recommended.

    • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can compromise the integrity of the molecule. Prepare single-use aliquots to avoid this.

    • Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions immediately before your experiment.

Issue 2: Non-Enzymatic Acylation of Other Molecules in the Reaction Mixture

  • Question: I am observing non-specific acylation of other molecules (e.g., proteins, other thiols) in my reaction mixture containing this compound. What is causing this and how can I prevent it?

  • Answer: Thioesters, including this compound, are potent acylating agents due to the high acyl group transfer potential of the thioester bond.[3] This reactivity can lead to non-specific transfer of the 3-Oxo-OPC8 group to other nucleophilic molecules in your sample. To address this:

    • Chelating Agents: If your reaction is sensitive to divalent metal ions, which can sometimes catalyze these side reactions, consider the inclusion of a chelating agent like EDTA.

    • Control Experiments: Always run control experiments without the enzyme of interest to quantify the extent of non-enzymatic acylation. This will help you to correct your experimental data.

    • Reaction Time: Minimize the incubation time of your reaction to what is necessary for the enzymatic activity you are measuring. Longer incubation times increase the likelihood of non-specific reactions.

Issue 3: Inconsistent Enzyme Kinetics with this compound as a Substrate

  • Question: I am getting variable results in my enzyme kinetic assays using this compound. Could this be related to the thioester bond instability?

  • Answer: Yes, the instability of the thioester bond can directly impact the effective concentration of your substrate, leading to unreliable kinetic data.

    • Substrate Purity: Ensure the purity of your this compound stock. Purity can be assessed by methods such as HPLC.

    • Real-time Substrate Concentration: For highly sensitive or long-duration experiments, it may be necessary to determine the concentration of intact this compound at the beginning and end of the assay to account for any degradation.

    • Enzyme Purity: The presence of contaminating thioesterases in your enzyme preparation can lead to rapid degradation of this compound.[4][5] Ensure your enzyme of interest is highly purified.

Frequently Asked Questions (FAQs)

Q1: Why is the thioester bond in this compound unstable?

A1: The instability of the thioester bond compared to an oxygen ester bond is due to several factors:

  • Less Resonance Stabilization: The overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon is less effective than the 2p-2p overlap in an oxygen ester. This results in reduced resonance stabilization of the thioester bond.[6][7]

  • Weaker Carbon-Sulfur Bond: The C-S bond is inherently weaker than a C-O bond.[3]

  • Good Leaving Group: The resulting thiolate (or thiol) is a better leaving group than an alkoxide (or alcohol), making the carbonyl carbon more susceptible to nucleophilic attack.[3][6]

Q2: What are the primary degradation products of this compound in an aqueous solution?

A2: The primary degradation product of this compound via hydrolysis is 3-oxo-octadecanoyl-cis-8-enoic acid and Coenzyme A (CoASH).

Q3: Are there any commercially available stabilizers for thioester compounds like this compound?

A3: While there are no universal, commercially available "stabilizers" for thioesters in the way there are for other molecules, certain experimental conditions and additives can help preserve their integrity. These are generally addressed by optimizing buffer conditions (pH, temperature) as described in the troubleshooting section. Some complex formulations for therapeutic proteins containing thioesters might include excipients like sugars or polymers, but their applicability to in vitro biochemical assays with this compound would need to be empirically determined and may interfere with the experiment.[8]

Q4: Can I use reducing agents like DTT or β-mercaptoethanol in my experiments with this compound?

A4: Caution should be exercised when using reducing agents that are also thiols, such as DTT and β-mercaptoethanol. These molecules can participate in transthioesterification reactions with this compound, where the 3-Oxo-OPC8 group is transferred to the reducing agent's thiol group. This will lead to a decrease in the concentration of your desired substrate. If a reducing agent is necessary, its potential for side reactions should be considered and controlled for.

Quantitative Data Summary

ParameterConditionStability/ReactivityReference
Thioester Hydrolysis Rate Physiological conditions (pH ~7.4, 37°C)Generally faster than ester hydrolysis[2][9]
ΔG°′ of Hydrolysis Standard biochemical conditionsApproximately -31.4 kJ/mol for acetyl-CoA (a model thioester)[3]
pH Effect Basic pH (>7.5)Significantly increased rate of hydrolysis[9]
Temperature Effect Increased temperatureIncreased rate of hydrolysisGeneral chemical kinetics

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Aliquots

  • Materials:

    • Lyophilized this compound

    • Nuclease-free water or appropriate buffer (e.g., 50 mM HEPES, pH 7.0)

    • Low-retention microcentrifuge tubes

    • Liquid nitrogen

    • -80°C freezer

  • Procedure:

    • Equilibrate the lyophilized this compound to room temperature before opening to prevent condensation.

    • Resuspend the powder in the desired volume of cold buffer to achieve the desired stock concentration. Gently vortex to ensure complete dissolution.

    • Immediately aliquot the stock solution into single-use volumes in low-retention microcentrifuge tubes.

    • Snap-freeze the aliquots in liquid nitrogen.

    • Store the frozen aliquots at -80°C.

    • When needed, thaw an aliquot on ice and use it immediately. Discard any unused portion of the thawed aliquot.

Protocol 2: Monitoring this compound Stability by HPLC

  • Objective: To assess the rate of degradation of this compound under specific experimental conditions.

  • Materials:

    • This compound

    • Experimental buffer

    • HPLC system with a C18 reverse-phase column

    • Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Mobile phase B: Acetonitrile with 0.1% TFA

    • Quenching solution (e.g., 10% Trichloroacetic acid)

  • Procedure:

    • Prepare a solution of this compound in the experimental buffer at the desired concentration and temperature.

    • At time zero, remove an aliquot and immediately quench the reaction by adding it to the quenching solution. This will stop further hydrolysis.

    • Repeat step 2 at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, etc.).

    • Centrifuge the quenched samples to precipitate any proteins.

    • Analyze the supernatant by reverse-phase HPLC.

    • Develop a gradient elution method (e.g., 5-95% mobile phase B over 20 minutes) to separate this compound from its hydrolysis products (3-oxo-octadecanoyl-cis-8-enoic acid and CoASH).

    • Monitor the absorbance at a wavelength appropriate for the adenine ring of Coenzyme A (around 260 nm).

    • Quantify the peak area of the intact this compound at each time point to determine the rate of degradation.

Visualizations

Experimental_Workflow_for_3_Oxo_OPC8_CoA_Handling cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use start Lyophilized This compound reconstitute Reconstitute in Cold Buffer (pH 6-7) start->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot snap_freeze Snap-Freeze (Liquid N2) aliquot->snap_freeze store Store at -80°C snap_freeze->store thaw Thaw on Ice store->thaw use_immediately Use Immediately in Assay thaw->use_immediately discard Discard Unused Portion use_immediately->discard

Caption: Recommended workflow for preparing and handling this compound to maintain stability.

Thioester_Instability_Pathway cluster_degradation Degradation Pathways Molecule This compound (Stable Form) Hydrolysis Hydrolysis (H2O, OH-) Molecule->Hydrolysis Spontaneous/ Base-catalyzed Transthioesterification Transthioesterification (e.g., DTT) Molecule->Transthioesterification Reaction with external thiols Products_Hydrolysis 3-Oxo-OPC8-Acid + CoASH Hydrolysis->Products_Hydrolysis Products_Trans 3-Oxo-OPC8-S-R' + CoASH Transthioesterification->Products_Trans

Caption: Key degradation pathways for the thioester bond in this compound.

References

Validation & Comparative

Validating the Biological Activity of Synthetic 3-Oxo-OPC8-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of synthetic 3-Oxo-OPC8-CoA, a key intermediate in the biosynthesis of the plant hormone jasmonic acid. The following sections detail experimental protocols to assess its function, compare it with commercially available analogs, and provide the necessary tools for data interpretation and visualization.

Introduction to this compound and its Biological Relevance

This compound is the activated form of 3-oxo-2-(2'-[Z]-pentenyl)cyclopentane-1-octanoic acid (OPC-8:0). In the jasmonic acid (JA) biosynthesis pathway, OPC-8:0 is generated from 12-oxo-phytodienoic acid (OPDA) by the enzyme OPDA reductase 3 (OPR3). Subsequently, OPC-8:0 is esterified with coenzyme A by OPC-8:0 CoA Ligase1 (OPCL1) to form this compound. This molecule is the direct substrate for the first of three cycles of peroxisomal β-oxidation, initiated by acyl-CoA oxidase (ACX), which ultimately yields jasmonic acid. The biological activity of synthetic this compound can, therefore, be validated by demonstrating its ability to be metabolized by ACX and to elicit the downstream production of jasmonic acid.

Comparative Analysis of this compound and Structural Analogs

To objectively evaluate the performance of synthetic this compound, it is recommended to compare its activity against commercially available 3-oxo-acyl-CoA analogs with varying acyl chain lengths. These analogs can serve as positive or negative controls in the validation assays described below.

CompoundSupplierCatalog Number (Example)Acyl Chain LengthPotential Use in Validation
3-Oxo-hexanoyl-CoA (3-Oxo-C6-CoA)Sigma-AldrichO0057 (as N-(3-Oxohexanoyl)-L-homoserine lactone)C6Short-chain negative/low-activity control
3-Oxo-decanoyl-CoA (3-Oxo-C10-CoA)Sigma-Aldrich / Avanti50411-91-1 / 870750PC10Medium-chain comparative analog
3-Oxo-dodecanoyl-CoA (3-Oxo-C12-CoA)Sigma-AldrichO9139 (as N-(3-Oxododecanoyl)-L-homoserine lactone)C12Medium-to-long-chain comparative analog
3-Oxo-tetradecanoyl-CoA (3-Oxo-C14-CoA)Cayman Chemical177158-19-9 (as N-3-oxo-tetradecanoyl-L-Homoserine lactone)C14Long-chain comparative analog
3-Oxo-hexadecanoyl-CoA (3-Oxo-C16-CoA)TargetMolT5551 (as 3-Oxo-C16:1-HSL)C16Long-chain positive/comparative control

Experimental Protocols

In Vitro Validation: Acyl-CoA Oxidase (ACX) Activity Assay

This assay directly measures the enzymatic conversion of this compound by acyl-CoA oxidase, the first and rate-limiting step of its metabolism in the β-oxidation pathway. The activity can be monitored by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the ACX-catalyzed reaction.

Materials:

  • Recombinant Arabidopsis thaliana Acyl-CoA Oxidase 1 (ACX1) or 3 (ACX3) (e.g., from MyBioSource or CUSABIO)

  • Synthetic this compound and comparator 3-oxo-acyl-CoAs

  • 50 mM MES buffer, pH 8.0

  • Palmitoyl-CoA (as a positive control substrate)

  • 4-Aminoantipyrine

  • Phenol

  • Horseradish peroxidase (HRP)

  • Flavin adenine dinucleotide (FAD)

  • Spectrophotometer capable of reading at 500 nm

Procedure:

  • Prepare a reaction cocktail containing 45 mM MES buffer, 0.70 mM 4-aminoantipyrine, 9.6 mM phenol, 0.004 mM FAD, and 15 units of HRP.

  • In a cuvette, add the reaction cocktail and the substrate (synthetic this compound or a comparator analog) to a final concentration of 0.04% (w/v).

  • Initiate the reaction by adding 0.015 - 0.030 units of recombinant ACX enzyme.

  • Immediately mix by inversion and monitor the increase in absorbance at 500 nm for 5 minutes.

  • Calculate the rate of reaction (ΔA₅₀₀/minute) from the linear portion of the curve.

  • A blank reaction without the acyl-CoA substrate should be run to correct for any background activity.

Data Presentation:

SubstrateConcentration (µM)Rate of H₂O₂ Production (nmol/min/mg protein)
Synthetic this compound50
3-Oxo-decanoyl-CoA50
3-Oxo-hexadecanoyl-CoA50
Palmitoyl-CoA (Positive Control)50
No Substrate (Negative Control)N/A
Cell-Based Validation: Jasmonic Acid Production in Plant Cell Suspension Cultures

This assay determines if synthetic this compound can be taken up by plant cells and metabolized to produce the downstream signaling molecule, jasmonic acid. Arabidopsis thaliana or Catharanthus roseus cell suspension cultures are suitable model systems.

Materials:

  • Arabidopsis thaliana cell suspension culture (e.g., T87 line)

  • Gamborg B5 medium

  • Synthetic this compound and comparator analogs

  • Methanol (HPLC grade)

  • Formic acid

  • Internal standard (e.g., D₆-jasmonic acid)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Grow Arabidopsis cell suspension cultures in Gamborg B5 medium to the mid-logarithmic phase.

  • Aliquot the cell culture into flasks and treat with a final concentration of 50 µM of synthetic this compound or a comparator analog. Include a vehicle-only control.

  • Incubate the treated cultures for a time course (e.g., 0, 1, 3, 6, and 12 hours).

  • Harvest the cells by vacuum filtration and immediately freeze in liquid nitrogen.

  • For extraction, grind approximately 100 mg of frozen cells in liquid nitrogen and extract with 1 mL of cold methanol containing the internal standard.[1]

  • Vortex and centrifuge to pellet cell debris.

  • Filter the supernatant through a 0.2 µm filter.

  • Analyze the extracted metabolites for jasmonic acid content using a validated LC-MS/MS method.[2]

Data Presentation:

Treatment (50 µM)Time (hours)Jasmonic Acid Concentration (ng/g fresh weight)
Vehicle Control0
1
3
6
12
Synthetic this compound0
1
3
6
12
3-Oxo-decanoyl-CoA0
1
3
6
12

Visualizations

Jasmonic Acid Biosynthesis Pathway

Jasmonic_Acid_Pathway OPDA 12-oxo-phytodienoic acid (OPDA) OPC80 OPC-8:0 OPDA->OPC80 OPR3 OxoOPC8CoA This compound OPC80->OxoOPC8CoA OPCL1 BetaOx1 1st β-oxidation cycle OxoOPC8CoA->BetaOx1 ACX BetaOx2 2nd β-oxidation cycle BetaOx1->BetaOx2 MFP, KAT BetaOx3 3rd β-oxidation cycle BetaOx2->BetaOx3 MFP, KAT JA Jasmonic Acid BetaOx3->JA Thioesterase

Caption: The peroxisomal stage of jasmonic acid biosynthesis.

Experimental Workflow for In Vitro Validation

In_Vitro_Workflow Start Prepare Reaction Cocktail (Buffer, HRP, Chromogen) AddSubstrate Add Substrate (Synthetic this compound or Analog) Start->AddSubstrate AddEnzyme Initiate with Recombinant ACX AddSubstrate->AddEnzyme Measure Spectrophotometric Measurement (ΔA500/min) AddEnzyme->Measure Analyze Calculate H₂O₂ Production Rate Measure->Analyze

Caption: Workflow for the in vitro acyl-CoA oxidase activity assay.

Experimental Workflow for Cell-Based Validation

Cell_Based_Workflow Culture Grow Plant Cell Suspension Culture Treat Treat with Synthetic This compound or Analog Culture->Treat Incubate Incubate over a Time Course Treat->Incubate Harvest Harvest Cells and Freeze in Liquid N₂ Incubate->Harvest Extract Extract Metabolites with Methanol Harvest->Extract Analyze Quantify Jasmonic Acid by LC-MS/MS Extract->Analyze

Caption: Workflow for the cell-based jasmonic acid production assay.

References

Validating 3-Oxo-OPC8-CoA as a Biomarker for Jasmonate Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) as a potential biomarker for jasmonate biosynthesis, benchmarked against established markers such as 12-oxo-phytodienoic acid (OPDA), jasmonic acid (JA), and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). This document synthesizes experimental data and methodologies to facilitate informed decisions in research and development involving the jasmonate signaling pathway.

Introduction to Jasmonate Biosynthesis and its Key Intermediates

Jasmonates are a class of lipid-derived plant hormones that play critical roles in regulating a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stresses.[1][2] The biosynthesis of jasmonates is a well-characterized pathway that initiates in the chloroplast and concludes in the peroxisome.

A pivotal step in this pathway is the conversion of OPDA to JA through a series of reactions within the peroxisome. Following its transport into the peroxisome, OPDA is first reduced to 3-oxo-2-(2′(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). This intermediate is then activated to its coenzyme A (CoA) thioester, this compound, by an acyl-CoA synthetase.[3][4] Subsequently, this compound undergoes three cycles of β-oxidation to yield (+)-7-iso-jasmonic acid (JA).[3][4] JA can then be conjugated to isoleucine in the cytosol to form the highly active signaling molecule, JA-Ile. Given its central position in the peroxisomal stage of JA biosynthesis, this compound presents itself as a potential biomarker for monitoring pathway flux.

Comparative Analysis of Jasmonate Biomarkers

The selection of an appropriate biomarker is contingent on its specificity, sensitivity, and the correlation of its abundance with the biological process of interest. This section compares this compound with OPDA, JA, and JA-Ile as indicators of jasmonate biosynthesis pathway activation.

BiomarkerPosition in PathwayAdvantagesDisadvantages
OPDA Precursor to peroxisomal reactions- Accumulates under stress.[5] - Possesses independent signaling roles.[1][6]- Can be metabolized into compounds other than JA. - Its own signaling activity can confound interpretation.[1][6]
This compound First committed step in peroxisomal β-oxidation for JA synthesis- Directly reflects the flux into the JA-producing β-oxidation spiral. - As a CoA-ester, may have a shorter half-life, potentially providing a more dynamic reflection of pathway activation.- Low abundance and potential instability make quantification challenging. - Limited research on its direct correlation with downstream responses.
JA End product of the core biosynthetic pathway- Well-established indicator of jasmonate biosynthesis. - Commercial standards are readily available.- Can be rapidly metabolized to various derivatives, including JA-Ile, affecting its concentration.[3]
JA-Ile Bioactive signaling molecule- Directly correlates with the activation of jasmonate-responsive gene expression.[7] - The primary ligand for the COI1 receptor.[7]- Its levels are regulated by both biosynthesis and conjugation, not solely biosynthesis.

Quantitative Data Summary

Direct quantitative comparisons of this compound with other jasmonates under various stimuli are limited in publicly available literature. However, based on the pathway dynamics, we can infer the expected relative changes. Upon induction of jasmonate biosynthesis (e.g., by wounding), an increase in the levels of all four compounds is expected. The transient nature of this compound as an intermediate suggests its levels might peak earlier and decline faster than the more stable end-products like JA and JA-Ile.

The table below presents a hypothetical comparison based on known pathway dynamics. Actual quantitative data will be highly dependent on the plant species, tissue type, and the nature of the stimulus.

TreatmentOPDA Levels (relative units)This compound Levels (relative units)JA Levels (relative units)JA-Ile Levels (relative units)
Control1.01.01.01.0
Wounding (1h)5.08.010.015.0
Wounding (4h)3.02.06.08.0

This table is illustrative and not based on specific experimental data for this compound.

Experimental Protocols

Quantification of Jasmonates by LC-MS/MS

1. Plant Material and Treatment:

  • Grow Arabidopsis thaliana (or other plant species) under controlled conditions (e.g., 16-h light/8-h dark photoperiod at 22°C).

  • For stress treatments, mechanically wound leaves with forceps or apply elicitors such as methyl jasmonate.

  • Harvest tissue at specified time points, immediately freeze in liquid nitrogen, and store at -80°C.

2. Extraction of Jasmonates (including OPDA, JA, and JA-Ile):

  • Homogenize frozen plant tissue (approx. 100 mg) in a suitable extraction solvent (e.g., 1 mL of ethyl acetate) containing deuterated internal standards (e.g., d2-JA, d2-JA-Ile).

  • Centrifuge to pellet debris and transfer the supernatant to a new tube.

  • Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitute the dried extract in a small volume of methanol/water for LC-MS/MS analysis.

3. Extraction of Acyl-CoAs (including this compound):

  • Homogenize frozen plant tissue (approx. 100 mg) in an extraction buffer (e.g., 2.5% sulfosalicylic acid).[8]

  • Centrifuge at high speed to pellet proteins and debris.

  • The supernatant containing the acyl-CoAs can be directly analyzed or subjected to solid-phase extraction (SPE) for further purification.

4. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used for jasmonates. For acyl-CoAs, a mobile phase of ammonium acetate in water and acetonitrile is common.[9][10][11]

  • Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode with multiple reaction monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized. For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the 3'-phospho-ADP moiety) is often used for detection in positive ion mode.[8][12]

Visualizations

Jasmonate_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytosol Cytosol alpha_linolenic_acid α-Linolenic Acid lox LOX alpha_linolenic_acid->lox a_13_hpot 13-HPOT lox->a_13_hpot aos AOS a_13_hpot->aos allene_oxide Allene Oxide aos->allene_oxide aoc AOC allene_oxide->aoc opda OPDA aoc->opda opda_perox OPDA opda->opda_perox Transport opr3 OPR3 opc8 OPC-8:0 opr3->opc8 acs ACS opc8->acs oxo_opc8_coa This compound acs->oxo_opc8_coa beta_oxidation β-Oxidation (3 cycles) ACX, MFP, KAT oxo_opc8_coa->beta_oxidation ja JA beta_oxidation->ja ja_cytosol JA ja->ja_cytosol Transport opda_perox->opr3 jar1 JAR1 ja_ile JA-Ile jar1->ja_ile ja_cytosol->jar1

Caption: Jasmonate Biosynthesis Pathway. (Within 100 characters)

Experimental_Workflow plant_material Plant Material (e.g., Arabidopsis) stress_treatment Stress Treatment (e.g., Wounding) plant_material->stress_treatment harvesting Tissue Harvesting & Freezing stress_treatment->harvesting extraction Extraction (Jasmonates & Acyl-CoAs) harvesting->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis biomarker_validation Biomarker Validation data_analysis->biomarker_validation

Caption: Experimental Workflow for Biomarker Validation. (Within 100 characters)

Conclusion

This compound holds promise as a specific biomarker for the peroxisomal flux of jasmonate biosynthesis. Its position as the first committed intermediate in the β-oxidation spiral leading to JA suggests that its levels could provide a sensitive and dynamic readout of the pathway's activation state. However, significant research is still required to validate its utility. Key areas for future investigation include the development and validation of a robust and sensitive quantification method, a thorough characterization of its stability relative to other jasmonates, and a clear demonstration of the correlation between its abundance and downstream physiological responses, including jasmonate-responsive gene expression. While OPDA, JA, and particularly JA-Ile remain the biomarkers of choice due to extensive characterization, this compound represents a compelling target for refining our understanding and measurement of jasmonate biosynthesis.

References

comparative metabolomics of jasmonate precursors in different plant species

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of jasmonate (JA) precursor levels in different plant species, supported by experimental data and detailed methodologies. Jasmonates are lipid-derived hormones crucial for regulating plant development and responses to environmental stress.[1] Understanding the metabolic variations in their biosynthesis pathways across different species is vital for research in plant science and the development of stress-resistant crops.

Quantitative Comparison of Jasmonate Precursors

The biosynthesis of jasmonic acid begins with the release of α-linolenic acid (α-LA) from chloroplast membranes.[2] This precursor is then converted through a series of enzymatic steps into key intermediates, including 12-oxo-phytodienoic acid (OPDA), before the final formation of JA.[3][4] The concentrations of these precursors can vary significantly between plant species and in response to stimuli such as wounding.

CompoundPlant SpeciesTissueConditionConcentration (ng/g Fresh Weight)Reference
OPDA Arabidopsis thalianaRosette LeavesUnwounded~250Flokova et al., 2014 (cited in[5])
Arabidopsis thalianaRosette LeavesWounded (1h)~2500Flokova et al., 2014 (cited in[5])
Nicotiana attenuataRosette LeavesUnwounded (0 min)~150[6]
Nicotiana attenuataRosette LeavesWounded + OS (60 min)~3500[6]
JA Arabidopsis thalianaRosette LeavesUnwounded~25Flokova et al., 2014 (cited in[5])
Arabidopsis thalianaRosette LeavesWounded (1h)~1500Flokova et al., 2014 (cited in[5])
Nicotiana attenuataRosette LeavesUnwounded (0 min)~10[6]
Nicotiana attenuataRosette LeavesWounded + OS (60 min)~1800[6]

Note: Data is sourced from different studies and may not be directly comparable due to variations in experimental conditions, analytical methods, and plant growth environments. "OS" refers to oral secretions.

Jasmonate Biosynthesis Pathway

The biosynthesis of jasmonic acid is a well-characterized pathway that occurs across different cellular compartments, beginning in the chloroplast and concluding in the peroxisome. The process is initiated by stress signals that trigger the release of α-linolenic acid from membrane lipids.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome ALA α-Linolenic Acid (18:3) HPOT 13(S)-HPOT ALA->HPOT 13-LOX AO Allene Oxide HPOT->AO AOS OPDA cis-(+)-OPDA AO->OPDA AOC OPDA_p cis-(+)-OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 JA Jasmonic Acid OPC8->JA 3x β-oxidation

A simplified diagram of the jasmonate biosynthesis pathway.

Experimental Protocols

Accurate quantification of jasmonate precursors requires robust and standardized experimental protocols. The following outlines a typical workflow for comparative metabolomics analysis of these compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used method for its high sensitivity and selectivity.[7]

1. Sample Preparation and Extraction

  • Plant Material: Collect at least 20 mg of fresh plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[8]

  • Homogenization: Homogenize the frozen tissue using a pre-chilled mortar and pestle or a bead beater.

  • Extraction Solvent: Add an ice-cold extraction solvent, typically a mixture of acetonitrile and water (e.g., 50% aqueous acetonitrile), often acidified to improve the extraction of acidic hormones.[8] Deuterated internal standards for each analyte class should be added to the extraction solvent to correct for matrix effects and variations in extraction efficiency and instrument response.[9]

  • Extraction: Vortex the mixture thoroughly and incubate at a low temperature (e.g., -20°C) for at least one hour. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant for further purification.

2. Purification using Solid-Phase Extraction (SPE)

  • Purpose: To remove interfering compounds from the crude extract that could affect LC-MS/MS analysis.[8]

  • Procedure:

    • Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., water or a low-percentage methanol solution) to remove highly polar interferences.

    • Elute the phytohormones with a higher concentration of organic solvent (e.g., 80% methanol).

    • Dry the eluate completely under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Quantification

  • Chromatography: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically with a C18 column, to separate the compounds. A gradient elution with mobile phases consisting of acidified water and acidified acetonitrile or methanol is commonly employed.

  • Mass Spectrometry: The separated analytes are detected using a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.[9]

  • Quantification: The concentration of each jasmonate precursor in the sample is determined by comparing the peak area ratio of the endogenous compound to its deuterated internal standard against a calibration curve prepared with known standards.[9]

Typical Experimental Workflow

The process from sample collection to data analysis follows a structured workflow to ensure reproducibility and accuracy. This workflow is critical for obtaining reliable quantitative data in comparative metabolomics studies.

Experimental_Workflow A 1. Plant Sample Collection (e.g., Leaf Tissue) B 2. Quenching (Flash-freeze in Liquid N2) A->B C 3. Homogenization & Extraction (with Internal Standards) B->C D 4. Purification (e.g., Solid-Phase Extraction) C->D E 5. LC-MS/MS Analysis (Separation & Detection) D->E F 6. Data Processing & Quantification E->F

A generalized workflow for plant hormone metabolomics.

References

Assessing Enzyme Specificity for 3-Oxo-OPC8-CoA in Jasmonic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The biosynthesis of the plant hormone jasmonic acid (JA) is a critical pathway involved in plant development, defense, and stress responses. A key intermediate in this pathway is 3-oxo-OPC8-CoA, which undergoes thiolytic cleavage to shorten its octanoate side chain. The specificity of the enzymes acting on this substrate is crucial for the efficient production of JA. This guide provides a comparative assessment of the enzymes implicated in the metabolism of this compound, supported by available experimental data and detailed methodologies.

The Enzymatic Step: Thiolytic Cleavage of this compound

The final step in each cycle of β-oxidation is the thiolytic cleavage of a 3-ketoacyl-CoA by a 3-ketoacyl-CoA thiolase (KAT). In the context of JA biosynthesis from 12-oxophytodienoic acid (OPDA), the precursor OPC-8:0 is activated to OPC8-CoA and subsequently undergoes three rounds of β-oxidation. The last of these cycles involves the conversion of its precursor to this compound, which is then cleaved by a thiolase.

Key Enzymes Acting on this compound and its Precursors

Genetic and molecular studies in the model plant Arabidopsis thaliana have identified several key enzymes involved in the β-oxidation spiral of JA biosynthesis. While direct kinetic data for this compound is limited in the current literature, the substrate specificity of these enzymes for structurally related molecules provides valuable insights. The primary enzymes of interest are isoforms of Acyl-CoA Oxidase (ACX), Multifunctional Protein (MFP), and 3-ketoacyl-CoA Thiolase (KAT).

3-Ketoacyl-CoA Thiolase (KAT)

Thiolases catalyze the final step of β-oxidation, cleaving the 3-oxoacyl-CoA substrate. In Arabidopsis, several KAT isoforms exist, with KAT2 being strongly implicated in JA biosynthesis.[1][2]

Comparison of Thiolase Isoforms:

While direct comparative kinetic data of different thiolases with this compound is not yet available in published literature, studies on general substrate specificities offer some clues. For instance, research on rat liver peroxisomal thiolases has shown that different isoforms exhibit varying efficiencies with straight-chain versus branched-chain substrates.[3] In Arabidopsis, KAT2 has been shown to have broad substrate specificity and is the dominant thiolase expressed during germination and seedling growth, a period of active lipid metabolism.[4] Mutant studies have confirmed the essential role of KAT2 in wound-induced JA synthesis.[1] The kat2 mutant exhibits reduced JA levels, underscoring the importance of this specific isozyme.[2]

Table 1: Summary of Arabidopsis thaliana 3-Ketoacyl-CoA Thiolase (KAT) Isoforms Implicated in Jasmonate Biosynthesis

Enzyme IsoformGene LocusSubcellular LocalizationEvidence for Role in JA Biosynthesis
KAT2 At2g33150PeroxisomeGenetic evidence from kat2 mutants shows reduced wound-induced JA accumulation.[1][2][5] Co-expression with other JA biosynthetic genes.[3]
KAT1 At1g04710PeroxisomeWeakly expressed.[1]
KAT5 At5g48880Peroxisome & CytosolMost strongly expressed during flower development and in seedlings after germination.[1] Can functionally complement kat2 mutants if overexpressed.[6]

Note: Quantitative kinetic data for these enzymes with this compound is a current knowledge gap.

Acyl-CoA Oxidase (ACX) and Multifunctional Protein (MFP)

While not directly acting on this compound, ACX and MFP are essential for its formation from OPC8-CoA. The specificity of these upstream enzymes influences the flux towards this compound.

  • Acyl-CoA Oxidase (ACX): ACX catalyzes the first committed step in β-oxidation. In Arabidopsis, ACX1 is a key isoform involved in JA biosynthesis.[5] Tomato ACX1A has been shown to metabolize OPC8-CoA.[6] The substrate binding pocket of Arabidopsis ACX1 is relatively wide, which may account for its ability to accommodate the C18 cyclopentanoid-CoA precursors of JA.[1]

  • Multifunctional Protein (MFP): MFP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The aim1 mutant, which is deficient in one of the two MFP genes in Arabidopsis, shows reduced JA levels upon wounding, confirming its role in the pathway.[7]

Experimental Protocols

Detailed below are generalized protocols for assaying the key enzymes involved in the β-oxidation of JA precursors. These can be adapted for testing the specificity with this compound when the substrate becomes available.

Protocol 1: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase (KAT) Activity

This assay measures the decrease in absorbance at 304 nm resulting from the thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A.

Materials:

  • Purified recombinant KAT enzyme

  • This compound (or other 3-oxoacyl-CoA substrate)

  • Coenzyme A (CoA)

  • Potassium phosphate buffer (pH 8.0)

  • Spectrophotometer capable of reading at 304 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, CoA, and the 3-oxoacyl-CoA substrate in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the purified KAT enzyme.

  • Immediately monitor the decrease in absorbance at 304 nm over time.

  • The rate of reaction is calculated from the initial linear phase of the absorbance change, using the appropriate molar extinction coefficient for the substrate.

  • To determine kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of the 3-oxoacyl-CoA substrate.

Protocol 2: Coupled Spectrophotometric Assay for Acyl-CoA Oxidase (ACX) Activity

This assay couples the production of H₂O₂ by ACX to the oxidation of a chromogenic substrate by horseradish peroxidase.

Materials:

  • Purified recombinant ACX enzyme

  • OPC8-CoA (or other acyl-CoA substrate)

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic HRP substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

  • Potassium phosphate buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, the acyl-CoA substrate, HRP, and the chromogenic substrate.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding the purified ACX enzyme.

  • Monitor the increase in absorbance at the characteristic wavelength for the oxidized chromogen (e.g., 412 nm for ABTS).

  • The rate of H₂O₂ production is proportional to the rate of change in absorbance.

  • Kinetic parameters can be determined by varying the acyl-CoA substrate concentration.

Visualizations

Signaling Pathway: Jasmonic Acid Biosynthesis via β-Oxidation

Jasmonic_Acid_Biosynthesis cluster_peroxisome Peroxisome OPC8_CoA OPC8-CoA Enoyl_OPC8_CoA 2-trans-Enoyl-OPC8-CoA OPC8_CoA->Enoyl_OPC8_CoA Oxidation Hydroxy_OPC8_CoA 3-Hydroxy-OPC8-CoA Enoyl_OPC8_CoA->Hydroxy_OPC8_CoA Hydration Oxo_OPC8_CoA This compound Hydroxy_OPC8_CoA->Oxo_OPC8_CoA Dehydrogenation OPC6_CoA OPC6-CoA + Acetyl-CoA Oxo_OPC8_CoA->OPC6_CoA Thiolysis ACX1 ACX1 MFP MFP KAT2 KAT2 OPDA OPDA OPC8 OPC-8:0 OPDA->OPC8 OPR3 OPC8->OPC8_CoA CoA Activation OPCL1 OPCL1

Caption: Overview of the peroxisomal β-oxidation pathway for jasmonic acid biosynthesis.

Experimental Workflow: Assessing Thiolase Specificity

Thiolase_Specificity_Workflow cluster_prep Enzyme and Substrate Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis recombinant_exp Recombinant Expression & Purification of KAT Isoforms (KAT1, KAT2, KAT5) kinetic_assay Spectrophotometric Kinetic Assays recombinant_exp->kinetic_assay hplc_assay HPLC-based Product Analysis recombinant_exp->hplc_assay substrate_synthesis Synthesis of this compound and Alternative Substrates substrate_synthesis->kinetic_assay substrate_synthesis->hplc_assay km_vmax Determination of Km and Vmax kinetic_assay->km_vmax comparison Comparative Analysis of Isoform Specificity hplc_assay->comparison specificity_constant Calculation of Specificity Constant (kcat/Km) km_vmax->specificity_constant specificity_constant->comparison

Caption: A workflow for comparing the specificity of KAT isoforms.

Conclusion and Future Directions

The enzymatic machinery for the β-oxidation of OPC8-CoA to jasmonic acid involves a dedicated set of enzymes, with ACX1 and KAT2 in Arabidopsis thaliana playing prominent roles. While genetic evidence strongly supports their involvement, a significant knowledge gap exists regarding the specific kinetic parameters of these enzymes with the intermediates of the JA biosynthesis pathway, particularly for the thiolytic cleavage of this compound.

Future research should focus on the in vitro biochemical characterization of purified recombinant ACX, MFP, and KAT isoforms with the specific substrates of the OPC8-CoA degradation pathway. Such studies will provide crucial quantitative data to build a comprehensive understanding of the substrate specificity that governs the flux through this vital plant hormone biosynthesis pathway. This knowledge will be invaluable for researchers in plant science and for professionals in drug development seeking to modulate plant defense responses.

References

Functional Characterization of 3-Oxo-OPC8-CoA in Plant Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional role of 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoyl-CoA (3-Oxo-OPC8-CoA) in plant development. As a key intermediate in the jasmonic acid (JA) biosynthesis pathway, its proper metabolism is crucial for a multitude of physiological processes. This document outlines the impact of its synthesis and subsequent conversion on plant growth and fertility, offering a comparative analysis with related mutants in the JA pathway. Detailed experimental protocols and pathway diagrams are provided to support further research in this area.

Comparative Analysis of Jasmonate Biosynthesis Mutants

The functional significance of this compound is best understood by examining the phenotypes of mutants in the enzymes that produce and metabolize it. The primary enzyme responsible for the synthesis of the precursor to this compound is 12-oxophytodienoate reductase 3 (OPR3). Following the formation of 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) by OPR3, it is converted to its CoA ester by OPC-8:0-CoA ligase 1 (OPCL1). Subsequently, Acyl-CoA oxidases (ACX), such as ACX1 and ACX5, are involved in the β-oxidation of this compound to produce jasmonic acid.

Phenotypic Comparison of Arabidopsis Mutants in the Jasmonate Pathway
Phenotypic Trait Wild-Type (Col-0/Ws) opr3 Mutant acx1/acx5 Double Mutant Reference
Male Fertility FertileMale-sterile; short stamen filaments, delayed anther dehiscence, inviable pollen.Not explicitly described as male-sterile, but JA is known to be crucial for fertility.[1][2]
Pollen Germination >97%<4%Not reported[2]
Wound-Induced JA Levels Significant increase (>25-fold)Severely reduced, but can accumulate upon fungal infection.[3]~1% of wild-type levels.[4][2][4]
Lateral Root Development NormalIncreased number of lateral roots.Not reported[5]
Response to Exogenous JA Normal growth responsesFertility can be restored.Not applicable, as the block is downstream of JA synthesis.[1]
Response to Exogenous OPDA Normal growth responsesFertility is not restored.Not applicable.[1]
Defense against Necrotrophic Fungi (Alternaria brassicicola) ResistantResistant (OPDA-dependent resistance).Not reported, but expected to be susceptible.[6]
Defense against Chewing Insects (Trichoplusia ni) ResistantSusceptible.Susceptible.[3][7]
Enzymatic Properties of Arabidopsis OPR Isoforms
Enzyme Substrate Specificity for (9S,13S)-OPDA Kinetic Parameters (for (9S,13S)-OPDA) Role in JA Biosynthesis Reference
OPR1 Very low efficiency.Not reported due to low activity.Not considered a primary enzyme in JA biosynthesis.[8][9]
OPR2 Very low efficiency.Not reported due to low activity.Not considered a primary enzyme in JA biosynthesis, though its promoter is active in late pollen development.[9][8][9]
OPR3 High efficiency.Km = 35 µM, Vmax = 53.7 nkat (mg protein)-1The key isoenzyme for JA biosynthesis.[8][10][8][10]

Experimental Protocols

Quantification of Jasmonic Acid and Related Compounds by HPLC-MS/MS

This method allows for the sensitive and simultaneous quantification of multiple jasmonates from plant tissues.[11][12]

a. Sample Extraction:

  • Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Add 1 ml of extraction solvent (e.g., methanol/water/acetic acid) containing deuterated internal standards ([2H6]JA, etc.).

  • Vortex thoroughly and incubate at 4°C for at least 30 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant.

b. Solid-Phase Extraction (SPE) Purification:

  • Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with a series of solvents to remove interfering compounds.

  • Elute the jasmonates with an appropriate solvent (e.g., methanol with 5% ammonium hydroxide).

  • Dry the eluate under a stream of nitrogen.

c. HPLC-MS/MS Analysis:

  • Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol).

  • Inject the sample onto a reverse-phase UPLC/HPLC column (e.g., C18).

  • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the compounds.

  • Detect and quantify the jasmonates using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

In Vitro OPR3 Enzyme Activity Assay

This spectrophotometric assay measures the NADPH-dependent reduction of a substrate by OPR3.[13]

a. Reagents:

  • Purified recombinant OPR3 enzyme.

  • Potassium phosphate buffer (40 mM, pH 7.2).

  • NADPH solution (1.2 mM).

  • Substrate solution (e.g., 12-oxo-phytodienoic acid).

b. Procedure:

  • In a quartz cuvette, combine the potassium phosphate buffer and NADPH solution.

  • Add a specific amount of the purified OPR3 enzyme solution (e.g., 0.24-0.66 mg/ml).

  • Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding the substrate.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial velocity of the reaction from the linear portion of the curve.

Acyl-CoA Oxidase (ACX) Activity Assay

This is a continuous spectrophotometric rate determination assay for ACX activity.[14]

a. Reagents:

  • MES Buffer (50 mM, pH 8.0).

  • Palmitoyl-CoA solution (0.5% w/v).

  • 4-Aminoantipyrine (1.6 mM) with Phenol (22 mM) solution.

  • Flavin Adenine Dinucleotide (FAD) solution (1 mM).

  • Peroxidase enzyme solution.

  • Triton X-100 solution (10% v/v).

  • Enzyme extract from plant tissue.

b. Procedure:

  • Prepare a reaction cocktail containing MES buffer, 4-aminoantipyrine/phenol solution, FAD solution, peroxidase solution, and Triton X-100.

  • Pipette the reaction cocktail into a cuvette and add the Palmitoyl-CoA solution.

  • Equilibrate to 30°C and monitor the baseline absorbance at 500 nm.

  • Add the enzyme extract to initiate the reaction.

  • Record the increase in absorbance at 500 nm for approximately 5 minutes. The rate of increase is proportional to the ACX activity.

Quantitative GUS Activity Assay

This fluorometric assay is used to quantify the expression of a gene of interest fused to the β-glucuronidase (GUS) reporter gene.[5][15]

a. Reagents:

  • GUS extraction buffer.

  • 4-methylumbelliferyl β-D-glucuronide (4-MUG) solution (1 mM in GUS extraction buffer).

  • 4-methyl umbelliferone (4-MU) standard solutions.

  • Stop reagent (1 M sodium carbonate).

b. Procedure:

  • Harvest plant tissue (e.g., seedlings, leaves) and place it in a microtiter plate well containing the 4-MUG reaction mix.

  • Incubate the plate at 37°C for a duration determined by the promoter strength (can be up to 16 hours).

  • Stop the reaction by adding the stop reagent.

  • Prepare a standard curve using the 4-MU standard solutions.

  • Measure the fluorescence of the samples and standards using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

  • Calculate the GUS activity, which can be normalized to tissue weight or protein concentration.

Visualizations

Jasmonate_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome Linolenic_Acid α-Linolenic Acid HPOT 13(S)-HPOT Linolenic_Acid->HPOT LOX AOS_product Allene Oxide HPOT->AOS_product AOS OPDA 12-oxo-phytodienoic acid (OPDA) AOS_product->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC8 OPC-8:0 OPDA_perox->OPC8 OPR3 Oxo_OPC8_CoA This compound OPC8->Oxo_OPC8_CoA OPCL1 beta_oxidation 3x β-oxidation Oxo_OPC8_CoA->beta_oxidation ACX, MFP, KAT JA Jasmonic Acid (JA) beta_oxidation->JA Jasmonate_responses Jasmonate Responses (Growth, Defense, Fertility) JA->Jasmonate_responses

Caption: The jasmonate biosynthesis pathway, highlighting the central role of this compound.

Experimental_Workflow start Identify Mutant (e.g., T-DNA insertion in OPR3) genotyping Genotypic Analysis (PCR, Sequencing) start->genotyping phenotyping Phenotypic Characterization (Growth, Fertility, Root Architecture) genotyping->phenotyping metabolite_analysis Metabolite Profiling (HPLC-MS/MS for JA and precursors) phenotyping->metabolite_analysis gene_expression Gene Expression Analysis (qRT-PCR, GUS staining) phenotyping->gene_expression complementation Genetic Complementation (Transform mutant with WT gene) phenotyping->complementation enzyme_assay Enzyme Activity Assay (e.g., OPR3 activity) metabolite_analysis->enzyme_assay conclusion Functional Characterization metabolite_analysis->conclusion gene_expression->conclusion enzyme_assay->conclusion complementation->conclusion

Caption: A typical experimental workflow for the functional characterization of a plant mutant.

Logical_Relationship disruption Disruption of OPR3 or OPCL1 Gene no_opc8_coa Reduced or no This compound synthesis disruption->no_opc8_coa no_ja Impaired Jasmonic Acid (JA) Biosynthesis no_opc8_coa->no_ja male_sterility Male Sterility no_ja->male_sterility altered_root Altered Root Development no_ja->altered_root impaired_defense Impaired Defense Responses no_ja->impaired_defense

Caption: Logical relationship of gene disruption to developmental defects.

References

A Comparative Guide to the Gene Expression Profiles Induced by 3-Oxo-OPC8-CoA and OPDA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known effects of 12-oxo-phytodienoic acid (OPDA) and its downstream metabolite, 3-oxo-2-(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid:CoA (3-Oxo-OPC8-CoA), on gene expression. While extensive research has elucidated the role of OPDA as a signaling molecule with distinct regulatory functions, current scientific literature, based on comprehensive searches, lacks direct studies on the gene expression profiles specifically induced by this compound. Therefore, this comparison focuses on the well-documented activities of OPDA and contrasts them with the canonical jasmonic acid (JA) signaling pathway, in which this compound is a key intermediate.

Signaling Pathways and Metabolic Context

OPDA is a precursor in the biosynthesis of jasmonic acid (JA), a critical phytohormone involved in plant development and stress responses. The conversion of OPDA to JA involves a series of enzymatic steps within the peroxisome, including the formation of this compound. While this compound's primary known role is within this metabolic cascade leading to JA, OPDA has been shown to possess signaling activities of its own, independent of its conversion to JA.

jasmonate_pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_signaling Nucleus Linolenic Acid Linolenic Acid 13-HPOT 13-HPOT Linolenic Acid->13-HPOT LOX OPDA OPDA 13-HPOT->OPDA AOS/AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC8:0 OPC8:0 This compound This compound OPC8:0->this compound OPCL1 JA-CoA JA-CoA This compound->JA-CoA β-oxidation (ACX, MFP, KAT) JA JA JA-CoA->JA Thioesterase JA-Ile JA-Ile JA->JA-Ile JAR1 (Cytosol) OPDA_perox->OPC8:0 OPR3 SCF_COI1 SCF-COI1 JA-Ile->SCF_COI1 binds JAZ JAZ SCF_COI1->JAZ degrades MYC2 MYC2 JAZ->MYC2 represses JA_responsive_genes JA-Responsive Genes MYC2->JA_responsive_genes activates

Caption: Jasmonic Acid Biosynthesis and Signaling Pathway.

OPDA can also signal through a pathway that is independent of the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is the receptor for the bioactive form of jasmonate, JA-isoleucine (JA-Ile). This COI1-independent pathway involves TGA transcription factors and regulates a distinct set of genes.

opda_independent_pathway OPDA OPDA TGA_factors TGA Transcription Factors (TGA2, TGA5, TGA6) OPDA->TGA_factors activates COI1_pathway COI1-Dependent JA Signaling OPDA->COI1_pathway independent of OPDA_responsive_genes OPDA-Specific Response Genes (ORGs) TGA_factors->OPDA_responsive_genes induces expression

Caption: COI1-Independent OPDA Signaling Pathway.

Comparative Analysis of Gene Expression

A seminal study by Taki et al. (2005) utilized microarray analysis to compare the transcriptomes of Arabidopsis thaliana seedlings treated with OPDA, JA, and methyl jasmonate (MeJA). The findings from this study form the basis of our current understanding of OPDA-specific gene regulation.

Quantitative Overview of Regulated Genes

The study revealed that while many genes are regulated by both OPDA and jasmonates, a significant number of genes respond exclusively to OPDA.

Treatment (Time Point)Up-regulated GenesDown-regulated Genes
OPDA (30 min) 23737
JA (30 min) 15826
MeJA (30 min) 15529
OPDA (180 min) 536219
JA (180 min) 480203
MeJA (180 min) 522224
OPDA-Specific (ORGs) 15715

Data summarized from Taki et al. (2005). ORGs are defined as genes with >3-fold change with OPDA and <2-fold change with JA and MeJA.

OPDA-Specific Response Genes (ORGs)

The genes specifically regulated by OPDA, termed OPDA-Specific Response Genes (ORGs), are enriched in functions related to signaling, transcription, and stress responses. This suggests that OPDA plays a unique role in modulating these processes, distinct from the canonical JA pathway. The expression of these ORGs was found to be independent of COI1.[1]

Gene IDPutative FunctionFold Induction by OPDA (180 min)
At1g74710Dehydration-responsive protein25.6
At4g10310Heat shock protein 7021.4
At5g12020Heat shock protein 17.618.9
At2g21640Glutathione S-transferase15.7
At1g17170WRKY transcription factor 3311.2
At1g29980Zinc finger protein9.8
At3g16450MAP kinase kinase kinase7.5

A selection of OPDA-up-regulated genes from Taki et al. (2005).

Gene Expression Profile of this compound

Currently, there are no published studies that have specifically analyzed the gene expression profile induced by the application of this compound. Its role is understood within the context of the JA biosynthesis pathway, where it is an intermediate in the conversion of OPDA to JA. The transcriptional changes observed downstream of this compound in this pathway are attributed to the final product, JA (and its bioactive conjugate JA-Ile), which then acts through the COI1-dependent signaling cascade.

Experimental Protocols

The primary data for OPDA-induced gene expression is derived from microarray analysis. The following is a summary of the methodology employed in the key cited study.

Microarray Analysis of Gene Expression in Arabidopsis thaliana (adapted from Taki et al., 2005)
  • Plant Material and Growth Conditions: Arabidopsis thaliana (ecotype Columbia-0) seeds were surface-sterilized and sown on Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar. Plants were grown for 10 days under a 16-hour light / 8-hour dark cycle at 22°C.

  • Chemical Treatment: 10-day-old seedlings were transferred to liquid MS medium containing 50 µM OPDA, 50 µM JA, or 50 µM MeJA. Control seedlings were treated with the solvent (0.1% ethanol). Whole seedlings were harvested at 0, 30, and 180 minutes post-treatment.

  • RNA Extraction and Probe Preparation: Total RNA was extracted from harvested seedlings using a standard protocol. mRNA was then purified and used as a template for reverse transcription to synthesize cDNA probes. During this process, fluorescent dyes (Cy3 and Cy5) were incorporated into the cDNA.

  • Microarray Hybridization: Labeled cDNA probes were hybridized to an Arabidopsis oligo DNA microarray containing approximately 21,500 genes. Hybridization was carried out in a hybridization chamber at a specific temperature for 16-20 hours.

  • Data Acquisition and Analysis: After hybridization and washing, the microarrays were scanned using a laser scanner to detect the fluorescence intensity for each spot. The raw data was then normalized, and the fold change in gene expression for each treatment relative to the control was calculated. Genes were considered significantly regulated if their expression changed by more than a defined threshold (e.g., 3-fold).

Conclusion

The available evidence clearly indicates that OPDA is not merely a passive precursor to JA but an active signaling molecule with a distinct regulatory impact on gene expression. It activates a unique set of genes, particularly those involved in stress responses and signaling, through a COI1-independent pathway that involves TGA transcription factors.[2][3]

In contrast, this compound is currently understood as a metabolic intermediate in the β-oxidation phase of JA biosynthesis.[4] There is a clear lack of research into its potential signaling roles, and consequently, no data on its specific gene expression profile is available. The transcriptional effects downstream of its formation in the canonical pathway are attributed to JA and its derivatives.

This guide highlights the multifaceted nature of the jasmonate pathway and underscores the need for further investigation into the biological activities of other pathway intermediates. Such research will undoubtedly provide a more complete understanding of how plants fine-tune their responses to developmental cues and environmental challenges.

References

Safety Operating Guide

Essential Safety and Disposal Guide for 3-Oxo-OPC8-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper handling and disposal of 3-Oxo-OPC8-CoA, an integral intermediate in the biosynthesis of jasmonic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally related acyl-CoA thioesters and long-chain fatty acid derivatives. A cautious approach is paramount.

I. Understanding this compound: A Biological Context

This compound is a key metabolic intermediate in the jasmonic acid (JA) signaling pathway in plants. Jasmonates are phytohormones that regulate plant growth, development, and responses to stress. The biosynthesis of JA involves enzymes located in both the chloroplast and peroxisomes. This compound is formed within the peroxisome from its precursor, OPC-8:0 (3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid), and is subsequently converted to JA through several rounds of β-oxidation.

II. Hazard Assessment and Safety Precautions

Due to the lack of specific toxicity data for this compound, it should be handled as a potentially hazardous substance. The thioester linkage and the long acyl chain are key features to consider for its reactivity and potential biological activity.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If creating aerosols, use a fume hood.

Handling:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powdered forms or creating solutions.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Keep containers tightly sealed when not in use.

  • Store in a cool, dry place, away from strong oxidizing agents.

III. Experimental Workflow: Handling and Quenching

The following workflow outlines the general steps for handling this compound in a research setting, including a quenching step to deactivate the reactive thioester bond prior to disposal.

experimental_workflow cluster_prep Preparation cluster_reaction Experimental Use cluster_quench Quenching/Inactivation cluster_disposal Disposal prep Weigh this compound in a fume hood reaction Perform experiment (e.g., enzymatic assay) prep->reaction Use in experiment quench Inactivate residual This compound reaction->quench Post-reaction disposal Dispose of as hazardous chemical waste quench->disposal Segregate for disposal disposal_workflow start Waste containing This compound segregate Segregate waste streams (solid, liquid, sharps) start->segregate quench_liquid Quench liquid waste (optional but recommended) segregate->quench_liquid package Package and label waste according to institutional policy segregate->package For solids and sharps quench_liquid->package storage Store in designated hazardous waste accumulation area package->storage pickup Arrange for pickup by Environmental Health & Safety storage->pickup ja_biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid opda 12-oxo-phytodienoic acid (OPDA) alpha_linolenic_acid->opda LOX, AOS, AOC opda_perox opda->opda_perox Transport opc8 OPC-8:0 opc8_coa OPC-8:0-CoA opc8->opc8_coa OPCL1 oxo_opc8_coa This compound opc8_coa->oxo_opc8_coa Acyl-CoA Oxidase ja Jasmonic Acid oxo_opc8_coa->ja β-oxidation (multiple steps) opda_perox->opc8 OPR3

Personal protective equipment for handling 3-Oxo-OPC8-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 3-Oxo-OPC8-CoA, a coenzyme A derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling similar biochemical reagents, such as acyl-CoA compounds and enzyme substrates. A thorough risk assessment should be conducted before beginning any work with this substance.

Hazard Assessment and Primary Precautions

  • Skin and eye irritation: Direct contact may cause irritation.

  • Respiratory tract irritation: Inhalation of the substance, particularly in powdered form, may cause irritation.

  • Unknown toxicological properties: The full toxicological profile of this compound is not known.

Therefore, it is essential to minimize exposure through appropriate engineering controls, personal protective equipment, and safe work practices.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Protection Type Recommended PPE Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.[1][2]
Hand Protection Disposable nitrile gloves.Prevents skin contact with the chemical.[1][2]
Body Protection Standard laboratory coat.Protects clothing and skin from spills.[2][3]
Respiratory Protection Generally not required for small quantities in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities of powder or if aerosols are generated.[4]Prevents inhalation of dust or aerosols.

Experimental Protocols: Safe Handling and Disposal

3.1. Engineering Controls

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing the solid compound or sonication, use a chemical fume hood or a biosafety cabinet.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.

3.2. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering the bench with absorbent paper.

  • Weighing: If working with a solid form, carefully weigh the required amount in a chemical fume hood to minimize inhalation of any dust.[4] Use anti-static tools if necessary.

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing. If the solution requires mixing, cap the container securely before vortexing or inverting.

  • Transferring: Use appropriate and calibrated pipettes for transferring solutions. Avoid creating aerosols.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.[5]

3.3. Disposal Plan

  • Unused Compound: Dispose of any unused this compound as chemical waste in accordance with your institution's and local regulations. Do not dispose of it down the drain.[6]

  • Solutions: Aqueous solutions containing this compound should also be disposed of as chemical waste.

  • Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, should be placed in a designated chemical waste container for disposal.

Visualized Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE (Lab Coat, Gloves, Goggles) B Prepare Work Area (Fume Hood, Absorbent Paper) A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Area & Equipment E->F G Dispose of Chemical Waste F->G H Remove PPE G->H I Wash Hands H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.